molecular formula C9H8N2O2 B3021814 1-Benzofuran-2-carbohydrazide CAS No. 42974-19-6

1-Benzofuran-2-carbohydrazide

Cat. No.: B3021814
CAS No.: 42974-19-6
M. Wt: 176.17 g/mol
InChI Key: SYUDUCVHYKSSNV-UHFFFAOYSA-N
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Description

1-Benzofuran-2-carbohydrazide is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzofuran-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzofuran-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8/h1-5H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUDUCVHYKSSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332837
Record name 1-benzofuran-2-carbohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5545-86-8
Record name 1-benzofuran-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Benzofuran-2-carbohydrazide: Structural Dynamics, Rational Synthesis, and Applications in Metallopharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the benzofuran scaffold represents a privileged structure due to its profound physiological and chemotherapeutic properties[1]. Specifically, 1-Benzofuran-2-carbohydrazide (CAS 42974-19-6) has emerged as a critical pharmacophore and highly versatile intermediate[2]. By combining the lipophilic, aromatic benzofuran ring with a hydrogen-bonding carbohydrazide moiety, this compound serves as an ideal precursor for synthesizing Schiff base ligands and transition metal complexes[3]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol, and explores its coordination chemistry and biological efficacy in drug development.

Physicochemical Profiling & Structural Elucidation

The structural architecture of 1-Benzofuran-2-carbohydrazide (


) is defined by a planar benzofuran core conjugated with a highly reactive carbohydrazide group[4]. The presence of both oxygen and nitrogen donor atoms makes it an exceptional bidentate ligand for metallopharmacology[5].

To ensure rigorous analytical validation during synthesis, the following spectral and physicochemical baselines must be met:

Table 1: Physicochemical and Spectral Properties

Parameter Value / Specification
CAS Number 42974-19-6[2]
Molecular Formula C9H8N2O2[2]
Appearance White spongy solid (recrystallized from EtOH)[1]
Melting Point 174 ºC[1]
IR (KBr, cm⁻¹) 3324, 3178 (NH/NH₂ stretch); 1660 (C=O amide I); 1546 (Amide II)[1]
¹H NMR (DMSO-d₆, 300 MHz) δ 10.01 (s, 1H, NH-CO); 7.30–7.74 (m, Ar-H); 7.49 (s, 1H, Furan-H); 4.56 (bs, 2H, NH₂)[1]

| Mass Spectrometry (EIMS) | m/z 177[M+H]⁺[1] |

Rational Synthesis: A Self-Validating Protocol

The synthesis of 1-Benzofuran-2-carbohydrazide requires precise control over alkylation and subsequent nucleophilic acyl substitution. The following protocol is engineered for high yield and high purity, incorporating mechanistic causality for each reagent choice[1].

Step-by-Step Methodology

Phase 1: Synthesis of Ethyl Benzofuran-2-carboxylate

  • Reaction Setup: Dissolve salicylaldehyde (0.1 mol) in a suitable polar aprotic solvent (e.g., DMF or acetone) containing anhydrous

    
     (basic catalyst)[6].
    
  • Alkylation: Slowly add ethyl bromoacetate (0.1 mol) to the mixture.

  • Catalysis (The Causality): Introduce a catalytic amount of Potassium Iodide (KI). Why? KI triggers a Finkelstein reaction, converting ethyl bromoacetate into ethyl iodoacetate in situ. Iodine is a superior leaving group, which drastically accelerates the nucleophilic attack by the phenoxide ion, ensuring complete O-alkylation[1].

  • Cyclization & Isolation: Stir for 20 minutes. Discharge the resulting solution into crushed ice. The sudden drop in solubility forces the precipitation of the intermediate. Filter and recrystallize from ethanol[1].

Phase 2: Hydrazinolysis 5. Reagent Mixing: Dissolve the purified ethyl benzofuran-2-carboxylate (0.1 mol) in absolute ethanol. Add hydrazine hydrate (0.12 mol, slight excess to prevent di-acylation)[1]. 6. Acid Catalysis (The Causality): Add two drops of glacial acetic acid. Why? The mild acid protonates the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for the nucleophilic attack by the terminal nitrogen of hydrazine[1]. 7. Reflux & Crystallization: Reflux the mixture for 3 hours. Cool to room temperature to allow the 1-Benzofuran-2-carbohydrazide to crystallize as a white spongy solid. Filter and dry[1].

Synthesis_Workflow A Salicylaldehyde C Alkylation & Cyclization (Stirring) A->C B Ethyl Bromoacetate + K2CO3 / KI B->C D Ethyl Benzofuran-2-carboxylate C->D Ice Quench & Filter F Hydrazinolysis (Reflux 3h in EtOH) D->F E Hydrazine Hydrate + Acetic Acid (cat) E->F G 1-Benzofuran-2-carbohydrazide (Target Compound) F->G Cool & Recrystallize

Fig 1: Step-by-step synthetic workflow of 1-Benzofuran-2-carbohydrazide.

Coordination Chemistry & Schiff Base Derivatization

In drug development, 1-Benzofuran-2-carbohydrazide is rarely the final drug candidate; rather, it is a building block. By condensing the primary amine of the carbohydrazide with various aromatic aldehydes, researchers generate hydrazone Schiff bases (R-CO-NH-N=CH-R')[1].

These Schiff bases act as powerful bidentate (O, N) or tridentate ligands for transition metals like Co(II), Ni(II), Cu(II), and Zn(II)[5]. The stoichiometry of these complexes is typically 1:2 (Metal:Ligand), forming stable, non-electrolytic octahedral geometries[1].

Chelation_Pathway A 1-Benzofuran-2-carbohydrazide C Condensation A->C B Aromatic Aldehydes B->C D Hydrazone Schiff Base (O, N Donor Ligand) C->D -H2O F Coordination Complexation D->F E Transition Metals (Cu²⁺, Ni²⁺, Zn²⁺) E->F G Lipophilic Metal Complex (Enhanced Permeability) F->G Tweedy's Chelation Theory

Fig 2: Schiff base formation and transition metal coordination pathway.

Biological Efficacy & Mechanism of Action

The derivatization of 1-Benzofuran-2-carbohydrazide into metal complexes significantly amplifies its biological activity[5]. This phenomenon is explained by Overtone's concept of cell permeability and Tweedy's chelation theory . Chelation reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups (oxygen and nitrogen) and promoting π-electron delocalization over the chelate ring[3]. This drastically increases the lipophilicity of the complex, allowing it to easily penetrate the lipid bilayer of bacterial and mycobacterial cell membranes, where it disrupts enzymatic functions and DNA synthesis[5].

Table 2: Antimicrobial & Anti-Tubercular Efficacy of Derivatives

Compound Class Target Organism Efficacy / MIC Mechanistic Note
Hydrazone Ligand (3b) Mycobacterium tuberculosis MIC = 1.6 μg/mL[1] Highly potent disruption of mycobacterial cell wall synthesis.
Cu(II) Schiff Base Complex Escherichia coli (Gram -) High Activity[5] Enhanced lipophilicity leads to rapid membrane penetration.

| Ni(II) Schiff Base Complex | Staphylococcus aureus (Gram +) | Moderate Activity[5] | Intracellular metal toxicity and enzymatic blockade. |

The exceptional anti-tubercular activity (MIC of 1.6 μg/mL) of specific hydrazone derivatives highlights the critical importance of the 1-Benzofuran-2-carbohydrazide starting material in the ongoing fight against multi-drug resistant tuberculosis (MDR-TB)[1].

References

  • Der Pharma Chemica - Synthesis and Anti-Tubercular Study of Some Transition Metal Complexes of Hydrazone Derivatives Derived from Benzofuran-2-Carbohydrazide. Available at: [Link]

  • Zenodo - Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide. Available at: [Link]

  • SciSpace - Synthesis, Characterization, and Antibacterial Activity of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) Complexes of Schiff Bases. Available at: [Link]

  • ResearchGate - Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Available at: [Link]

  • ResearchGate - Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2-Carbohydrazide. Available at: [Link]

Sources

Biological Activity Profile of 1-Benzofuran-2-carbohydrazide Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-benzofuran-2-carbohydrazide scaffold represents a highly versatile and pharmacologically significant class of heterocyclic compounds. By mimicking naturally occurring bioactive molecules, the benzofuran core provides a robust foundation for lipophilic interactions, while the carbohydrazide moiety serves as a dynamic linker capable of forming Schiff bases, hydrazones, and other functionalized derivatives. This technical guide explores the synthesis, mechanistic causality, and biological activity profile of these derivatives, providing drug development professionals with actionable, self-validating protocols and field-proven insights.

Core Rationale & Scaffold Architecture

The architectural brilliance of 1-benzofuran-2-carbohydrazide lies in its dual-nature pharmacophore. The oxygen-containing benzofuran ring is a privileged scaffold that frequently appears in the world's largest-selling drugs due to its ability to engage in


 stacking and hydrophobic interactions within target protein pockets[1].

Conversely, the carbohydrazide functional group (-CO-NH-NH₂) acts as a highly reactive nucleophile and a potent hydrogen-bond donor/acceptor. The causality behind selecting this specific linker is rooted in the "alpha-effect"—the adjacent nitrogen atoms in the hydrazine moiety repel each other's lone pairs, raising the energy of the highest occupied molecular orbital (HOMO) and dramatically increasing nucleophilicity. This allows for rapid, high-yield functionalization with various aldehydes and ketones to generate libraries of biologically active Schiff bases and pyrazole hybrids[2].

Synthetic Workflows & Mechanistic Causality

The synthesis of 1-benzofuran-2-carbohydrazide derivatives typically follows a highly reliable, three-step convergent pathway.

  • Williamson Ether Synthesis & Cyclization: Salicylaldehyde is reacted with ethyl bromoacetate in the presence of a weak base (K₂CO₃). The base deprotonates the phenolic hydroxyl, initiating a nucleophilic attack on the alkyl halide. Subsequent intramolecular aldol-type condensation yields the aromatic ethyl benzofuran-2-carboxylate[2].

  • Hydrazinolysis: The ester is refluxed with hydrazine hydrate. The alpha-effect of hydrazine drives a nucleophilic acyl substitution, displacing the ethoxy group to form 1-benzofuran-2-carbohydrazide[3].

  • Condensation: The terminal amine of the carbohydrazide is condensed with specific pharmacophores (e.g., isatin or pyrazole-4-carbaldehyde) under acidic catalysis to yield the final active derivatives[1][2].

SyntheticPathway A Salicylaldehyde + Ethyl bromoacetate B Ethyl benzofuran- 2-carboxylate A->B K2CO3, Reflux C 1-Benzofuran- 2-carbohydrazide B->C Hydrazine hydrate D Schiff Bases / Hydrazones C->D Aldehydes/Isatin

Synthetic pathway for 1-benzofuran-2-carbohydrazide derivatives.

Biological Activity Profile & Pharmacological Targets

Metabolic Regulation: α-Glucosidase Inhibition

Recent molecular hybridization strategies have fused the benzofuran-2-carbohydrazide core with pyrazole rings to target Type 2 Diabetes via α-glucosidase inhibition. Kinetic binding studies and molecular docking reveal that these hybrids act as competitive inhibitors. The benzofuran scaffold provides essential hydrophobic interactions, while the amide linkage contributes to tight hydrogen bonding within the enzyme's active site. Notably, specific nitro-substituted derivatives have demonstrated an inhibitory potency up to 18-fold greater than the clinical standard, acarbose[4].

Anti-inflammatory Efficacy via COX-2 Inhibition

Benzofuran derivatives exhibit significant anti-inflammatory properties by targeting Cyclooxygenase-2 (COX-2). In silico docking studies confirm that the carbohydrazide derivatives fit precisely into the COX-2 active site (PDB: 5W58), outperforming traditional NSAIDs in receptor affinity. This binding interrupts the conversion of arachidonic acid, leading to a measurable reduction in prostaglandin (PGE2) synthesis and subsequent in vivo reduction of rat paw edema[5][6].

COX2Pathway A Benzofuran-2-carbohydrazide Derivative B Cyclooxygenase-2 (COX-2) Active Site Binding A->B Competitive Binding C Inhibition of Arachidonic Acid Conversion B->C Enzymatic Blockade D Decreased Prostaglandin (PGE2) Synthesis C->D Pathway Interruption E Reduction of Inflammation & Pain D->E Phenotypic Outcome

Mechanistic pathway of COX-2 inhibition by benzofuran derivatives.

Antimicrobial & Antifungal Spectrum

Derivatives synthesized via the condensation of 1-benzofuran-2-carbohydrazide with isatin (forming N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides) have been rigorously screened against E. coli, K. pneumoniae, S. aureus, and C. albicans. The lipophilic nature of the benzofuran ring facilitates penetration through the bacterial cell membrane, where the hydrazone linkage disrupts vital intracellular enzymatic processes[1].

Self-Validating Experimental Protocols

As a standard of scientific integrity, the following protocols are designed with built-in validation checkpoints to ensure reproducibility and accuracy.

Synthesis of the Core Intermediate (1-Benzofuran-2-carbohydrazide)

Objective: High-yield conversion of ethyl benzofuran-2-carboxylate to the active carbohydrazide.

  • Reaction Setup: In a round-bottom flask, dissolve 20 mmol of ethyl benzofuran-2-carboxylate in 10 mL of absolute ethanol.

  • Reagent Addition: Slowly add 30 mmol of hydrazine hydrate dropwise at 0–5°C while stirring. Causality: The low initial temperature controls the exothermic nucleophilic attack and prevents the formation of diacylhydrazines[2][3].

  • Reflux: Heat the mixture under reflux overnight.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The disappearance of the non-polar ester spot and the emergence of a highly polar baseline spot confirms complete conversion[1].

  • Isolation: Cool the mixture to room temperature. Filter the precipitated white crystalline solid, wash with cold water, and recrystallize from methanol.

  • Validation Checkpoint 2 (Spectroscopy): Confirm product identity via FT-IR. The appearance of sharp doublet peaks at ~3200–3300 cm⁻¹ indicates primary amine N-H stretching, validating the hydrazide formation[1][5].

Greener Synthesis of Hydrazone Derivatives in Aqueous Media

Objective: Catalyst-free condensation of the carbohydrazide with indoline-2,3-dione (isatin).

  • Reaction Setup: Combine equimolar amounts of 1-benzofuran-2-carbohydrazide and substituted isatin in distilled water.

  • Reflux: Reflux the aqueous mixture. Causality: Water acts as a green solvent; the hydrophobic effect forces the non-polar organic reactants together, accelerating the condensation reaction without the need for toxic organic solvents or acid catalysts[3].

  • Isolation: Filter the resulting solid, dry, and recrystallize. This method reliably yields 92-97% product recovery[3].

Quantitative Data Summaries

To facilitate rapid comparative analysis, the biological efficacies of key 1-benzofuran-2-carbohydrazide derivatives are summarized below.

Table 1: In Vitro α-Glucosidase Inhibitory Activity Data demonstrates the competitive inhibitory strength of pyrazole-benzofuran hybrids compared to clinical standards[4].

Compound / ScaffoldR-Group SubstitutionIC₅₀ (µM)Relative Potency vs. Standard
Acarbose (Standard) N/A750.0 ± 10.01.0x
Compound 8a -H164.3 ± 1.8~4.5x greater
Compound 8e -NO₂40.6 ± 0.2~18.4x greater

Table 2: Antimicrobial Activity (Agar Diffusion Method) Representative zone of inhibition data for isatin-condensed benzofuran derivatives[1].

Target OrganismGram StainDerivative 1 (mm)Derivative 2a (mm)Standard (Ciprofloxacin) (mm)
Escherichia coliNegative (-)141825
Staphylococcus aureusPositive (+)121624
Candida albicansFungal101522 (Miconazole)

Conclusion

The 1-benzofuran-2-carbohydrazide scaffold is a highly modular and biologically potent structural core. By leveraging its unique nucleophilic properties and lipophilic profile, researchers can synthesize a vast array of derivatives with targeted efficacy against metabolic disorders, inflammatory pathways, and microbial infections. The integration of green chemistry techniques, such as aqueous-phase condensations, further elevates the viability of this scaffold in modern, sustainable drug discovery pipelines.

References

  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Oriental Journal of Chemistry.[1] Available at:[Link]

  • Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. Der Pharma Chemica.[3] Available at: [Link]

  • Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Scientific Reports (PMC).[2],[4] Available at:[Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology.[5],[6] Available at:[Link]

Sources

The Pharmacological Promise of Benzofuran-2-Carboxylic Acid Hydrazide Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzofuran Core in Medicinal Chemistry

The benzofuran moiety, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a cornerstone in the architecture of numerous biologically active molecules.[1][2] This privileged scaffold is prevalent in a wide array of natural products and synthetic compounds, exhibiting a remarkable spectrum of pharmacological activities.[3] Its derivatives have been investigated and utilized for their anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties, among others.[2][3][4][5] The inherent versatility of the benzofuran nucleus allows for extensive chemical modifications, enabling the fine-tuning of its biological profile and the development of potent and selective therapeutic agents.[6] This guide focuses on a particularly promising class of derivatives: those bearing a 2-carboxylic acid hydrazide moiety. This functional group serves as a versatile handle for creating diverse libraries of compounds with significant therapeutic potential.

Synthetic Pathways to Benzofuran-2-Carboxylic Acid Hydrazide

The journey to unlocking the pharmacological potential of these scaffolds begins with their synthesis. A common and effective route to benzofuran-2-carboxylic acid hydrazide starts from commercially available benzofuran-2-carboxylic acid. The synthesis is a multi-step process that can be tailored to introduce various substituents on the benzofuran ring, thereby modulating the biological activity of the final compounds.[7][8]

A generalized synthetic workflow is depicted below:

G cluster_synthesis Synthesis of Benzofuran-2-Carboxylic Acid Hydrazide start Benzofuran-2-carboxylic acid step1 Esterification (e.g., with ethanol in acid) start->step1 Reagents intermediate1 Ethyl benzofuran-2-carboxylate step1->intermediate1 Intermediate step2 Hydrazinolysis (e.g., with hydrazine hydrate) intermediate1->step2 Reagents product Benzofuran-2-carboxylic acid hydrazide step2->product Final Product G cluster_pathway Anticancer Mechanisms of Benzofuran Hydrazides cluster_vegfr Angiogenesis Inhibition cluster_apoptosis Apoptosis Induction cluster_mtor mTOR Pathway Inhibition BZH Benzofuran-2-carboxylic acid hydrazide derivatives VEGFR2 VEGFR-2 BZH->VEGFR2 inhibits G2M G2/M Phase Arrest BZH->G2M induces mTOR mTOR Signaling BZH->mTOR inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis promotes Apoptosis Apoptosis G2M->Apoptosis leads to CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes

Caption: Key anticancer mechanisms of benzofuran-2-carboxylic acid hydrazide derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of these scaffolds is highly dependent on the nature and position of substituents on both the benzofuran ring and the hydrazone moiety. [6][9]

  • Substituents on the Benzofuran Ring: Electron-withdrawing groups, such as halogens, at the 5- or 7-position of the benzofuran ring have been shown to enhance anticancer activity. [1]* The Hydrazone Moiety: The nature of the aromatic or heterocyclic ring attached to the hydrazone is crucial. The presence of hydroxyl or methoxy groups on this ring can significantly influence the cytotoxic profile. [10]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzofuran-2-carboxylic acid hydrazide derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
16b A549 (Lung)1.48[1]
21 HeLa (Cervical)0.082[1]
50g HCT-116 (Colon)0.87[1]
4b A549 (Lung)1.48[11]
16a NCI-H23 (Lung)0.49[11]
44b MDA-MB-231 (Breast)2.52

Anti-inflammatory Potential: Targeting Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, and benzofuran derivatives have demonstrated significant potential as anti-inflammatory agents. [12][13]

Mechanism of Action

The anti-inflammatory effects of benzofuran-2-carboxylic acid hydrazide derivatives are primarily mediated through the inhibition of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. [12]These pathways regulate the expression of a wide range of inflammatory mediators, including nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β). [12]By suppressing the activation of NF-κB and MAPK, these compounds can effectively reduce the production of these inflammatory molecules.

The diagram below illustrates the role of these pathways in inflammation and their inhibition by benzofuran derivatives.

G cluster_pathway Anti-inflammatory Mechanism of Benzofuran Derivatives cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS (Lipopolysaccharide) MAPK MAPK (ERK, JNK, p38) LPS->MAPK activates NFkB NF-κB LPS->NFkB activates Benzofuran Benzofuran Derivatives Benzofuran->MAPK inhibits Benzofuran->NFkB inhibits ProInflammatory Pro-inflammatory Mediators (NO, COX-2, TNF-α, IL-6) MAPK->ProInflammatory induces NFkB->ProInflammatory induces

Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.

Quantitative Data on Anti-inflammatory Activity

The following table presents the in vitro anti-inflammatory activity of a representative benzofuran derivative.

Compound IDAssayIC50 (µM)Reference
5d NO Inhibition (LPS-stimulated RAW 264.7 cells)52.23[12]

Antimicrobial Potential: A Broad Spectrum of Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzofuran-2-carboxylic acid hydrazide scaffolds have demonstrated promising activity against a range of bacterial and fungal pathogens. [14][15]

Mechanism of Action

The precise mechanisms of antimicrobial action are still under investigation but are thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The hydrazone linkage is believed to play a crucial role in the antimicrobial activity of these compounds.

Structure-Activity Relationship (SAR)

The antimicrobial spectrum and potency are influenced by the substituents on the scaffold. For instance, the incorporation of a 1,3,4-thiadiazole ring has been shown to enhance activity against Bacillus subtilis and various fungi. [16]

Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of selected benzofuran derivatives against various microorganisms.

Compound IDMicroorganismMIC (µg/mL)Reference
6a S. aureus6.25[4]
6b E. coli6.25[4]
6f C. albicans6.25[4]
6 Penicillium italicum12.5[17]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of benzofuran derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve. [1]

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol describes the measurement of the inhibitory effect of benzofuran derivatives on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve. [12]

Conclusion and Future Perspectives

Benzofuran-2-carboxylic acid hydrazide scaffolds represent a highly versatile and promising platform for the discovery of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections underscores their potential for further development. Future research should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, in-vivo studies are warranted to validate the therapeutic potential of the most promising candidates and to elucidate their mechanisms of action in a more complex biological context. The continued exploration of this chemical space is likely to yield novel drug candidates with significant clinical impact.

References

  • Anticancer therapeutic potential of benzofuran scaffolds - PMC. (2023, April 11). National Center for Biotechnology Information. [Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - MDPI. (2023, February 10). MDPI. [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. (2021, May 18). [Link]

  • Phenyl Hydrazone Derivatives of Benzofuran: Synthesis and Their Antimicrobial Activities. Asian Journal of Chemical Sciences. (2017, June 29). [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC. (2025, August 14). National Center for Biotechnology Information. [Link]

  • Synthesis of hydrazone derivatives of benzofuran and their antibacterial and antifungal activity | Request PDF. ResearchGate. [Link]

  • A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology. [Link]

  • Phenyl Hydrazone Derivatives of Benzofuran: Synthesis and Their Antimicrobial Activities. SciSpace. (2017, June 29). [Link]

  • Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives | Request PDF. ResearchGate. [Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Taylor & Francis Online. (2021, May 13). [Link]

  • Phenyl Hydrazone Derivatives of Benzofuran: Synthesis and Their Antimicrobial Activities | Request PDF. ResearchGate. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. (2023, April 11). [Link]

  • (PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. ResearchGate. (2015, October 6). [Link]

  • Synthesis, SAR, Molecular Docking and Anti-TB study of 3-Hydroxy-1-Benzofuran-2-Carbohydrazide. Asian Journal of Research in Chemistry. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. (2023, April 11). [Link]

  • Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry. (2020, May 27). [Link]

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. (2010, November 9). [Link]

  • Utilization of 2-benzo[b]furan carboxylic acid hydrazide in the synthesis of 1,3,4-oxadiazole derivatives | Request PDF. ResearchGate. [Link]

  • Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. PubMed. (2018, August 5). [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. (2022, April 28). [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. [Link]

  • Benzofuran : SAR And Pharmacological activity scaffold. PharmaTutor. (2011, December 2). [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. (2019, September 2). [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. National Center for Biotechnology Information. (2022, April 28). [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC. National Center for Biotechnology Information. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC. National Center for Biotechnology Information. [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. (2022, April 28). [Link]

  • Synthesis and in vitro study of benzofuran hydrazone derivatives as novel alpha-amylase inhibitor. PubMed. [Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed. (2014, June 23). [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. ResearchGate. (2016, September 28). [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. (2022, April 28). [Link]

  • (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. MDPI. [Link]

  • Synthesis, anticonvulsant, and anti-inflammatory evaluation of some new benzotriazole and benzofuran-based heterocycles. PubMed. (2006, June 1). [Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. (2020, April 22). [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. (2021, December 3). [Link]

Sources

1-Benzofuran-2-carbohydrazide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 1-Benzofuran-2-carbohydrazide as a Versatile Scaffold in Medicinal Chemistry

Executive Summary

1-Benzofuran-2-carbohydrazide (CAS 42974-19-6) represents a critical pharmacophore in modern drug discovery. As a rigid, bicyclic heterocyclic scaffold, it serves as a bioisostere for indole and naphthalene systems, offering distinct physicochemical properties that influence lipophilicity and receptor binding affinity. This guide provides a comprehensive technical analysis of this compound, detailing its synthesis, structural characterization, and pivotal role as an intermediate in generating bioactive heterocycles such as 1,3,4-oxadiazoles and 1,2,4-triazoles.

Part 1: Chemical Identity & Physicochemical Profile[2][3]

The core benzofuran moiety is ubiquitous in natural products (e.g., ailanthoidol, amiodarone), making the hydrazide derivative a strategic entry point for semi-synthetic modifications.

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name 1-Benzofuran-2-carbohydrazide
CAS Number 42974-19-6
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Melting Point 234–236 °C (Crystalline solid) [1]
Solubility Soluble in DMSO, DMF, hot Ethanol/Methanol; Insoluble in Hexane, Water.[1]
Appearance White to off-white crystalline powder
SMILES NNC(=O)C1=CC2=CC=CC=C2O1
InChI Key SYUDUCVHYKSSNV-UHFFFAOYSA-N

Part 2: Synthetic Pathways & Methodology

The synthesis of 1-benzofuran-2-carbohydrazide is classically achieved via the hydrazinolysis of its corresponding ester. This reaction is a nucleophilic acyl substitution where the hydrazine acts as a potent nucleophile, displacing the ethoxy group.

Experimental Protocol

Objective: Synthesis of 1-benzofuran-2-carbohydrazide from ethyl 1-benzofuran-2-carboxylate.

Reagents:

  • Ethyl 1-benzofuran-2-carboxylate (1.0 equiv)

  • Hydrazine hydrate (99%, 5.0 equiv)

  • Absolute Ethanol (Solvent)

Procedure:

  • Dissolution: Dissolve 10 mmol of ethyl 1-benzofuran-2-carboxylate in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Dropwise add 50 mmol of hydrazine hydrate to the stirring solution at room temperature. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 3–5 hours. Monitor progress via TLC (System: Ethyl Acetate:Hexane 1:1). The ester spot (

    
    ) should disappear, replaced by the more polar hydrazide spot (
    
    
    
    ).
  • Isolation: Cool the mixture to room temperature and then to 0–5°C in an ice bath. The product will precipitate as white crystals.

  • Purification: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL) to remove excess hydrazine, and dry. Recrystallize from ethanol if necessary.

Mechanism & Pathway Visualization:

SynthesisPath Ester Ethyl 1-benzofuran-2-carboxylate (Starting Material) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Product 1-Benzofuran-2-carbohydrazide (Target Scaffold) Intermediate->Product Elimination Byproduct Ethanol (Leaving Group) Intermediate->Byproduct

Figure 1: Synthetic pathway via nucleophilic acyl substitution. The high nucleophilicity of hydrazine facilitates the displacement of the ethoxy group under reflux conditions.

Part 3: Structural Characterization

Validating the structure of CAS 42974-19-6 requires confirming the loss of the ester ethyl group and the introduction of the hydrazide moiety.

Spectroscopic Signatures:

  • FT-IR Spectroscopy:

    • Primary Amine (

      
      ):  Doublet peaks around 3300–3450 cm⁻¹.
      
    • Secondary Amide (

      
      ):  Sharp band at ~3200 cm⁻¹.
      
    • Carbonyl (

      
      ):  Strong absorption at 1650–1670 cm⁻¹ (Amide I band), distinct from the ester carbonyl (~1720 cm⁻¹).
      
  • ¹H NMR (DMSO-

    
    , 400 MHz): 
    
    • Hydrazide Protons: A broad singlet at

      
       9.5–10.0 ppm (
      
      
      
      ,
      
      
      exchangeable) and a broad signal at
      
      
      4.5–5.0 ppm (
      
      
      ).
    • Benzofuran C3-H: A characteristic singlet at

      
       7.6–7.8 ppm.
      
    • Aromatic Protons: Multiplets in the

      
       7.2–7.8 ppm range corresponding to the benzene ring fusion.
      
    • Absence: The quartet (~4.3 ppm) and triplet (~1.3 ppm) of the ethyl ester group must be absent.

  • Mass Spectrometry (ESI-MS):

    • Molecular Ion:

      
       peak at m/z 177.2.
      

Part 4: Applications in Drug Discovery

1-Benzofuran-2-carbohydrazide is a "privileged structure," serving as a linchpin for generating diverse heterocyclic libraries. Its derivatives exhibit potent biological activities, including anti-tubercular, anticancer, and antimicrobial effects.

Key Derivatization Strategies:

  • Schiff Base Formation (Hydrazones): Reaction with aromatic aldehydes yields hydrazones (

    
    ), which have shown significant anti-inflammatory and analgesic activity [2].
    
  • 1,3,4-Oxadiazole Cyclization: Treatment with carbon disulfide (

    
    ) in alkaline medium (KOH) yields 5-(benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol. This ring system is crucial for antifungal activity [3].
    
  • 1,2,4-Triazole Formation: Reaction with phenyl isothiocyanate followed by hydrazine treatment converts the scaffold into 1,2,4-triazole-3-thiols, known for EGFR kinase inhibition [4].

Workflow Visualization:

Derivatization Core 1-Benzofuran-2-carbohydrazide (CAS 42974-19-6) P_Hydrazone Schiff Bases (Hydrazones) [Anti-inflammatory / Anti-TB] Core->P_Hydrazone Reflux/EtOH P_Oxadiazole 1,3,4-Oxadiazoles [Antimicrobial / Antifungal] Core->P_Oxadiazole Reflux P_Triazole 1,2,4-Triazoles [Anticancer / EGFR Inhibitors] Core->P_Triazole Multi-step R_Aldehyde + Ar-CHO (Aldehydes) R_Aldehyde->P_Hydrazone R_CS2 + CS2 / KOH (Cyclization) R_CS2->P_Oxadiazole R_PITC + Ph-NCS (Cyclization) R_PITC->P_Triazole

Figure 2: Divergent synthesis pathways from the parent hydrazide scaffold. The core structure allows for rapid library generation targeting multiple biological endpoints.

Part 5: Handling & Stability

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.

  • Safety: Classified as an Irritant (H315, H319, H335).[2]

    • Skin: Wear nitrile gloves.

    • Eyes: Use safety goggles.

    • Inhalation:[2] Handle in a fume hood to avoid dust inhalation.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[3][4]

References

  • Bhardwaj, B., & Jain, S. C. (2014). Synthesis of novel N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. Der Pharma Chemica, 6(1), 272-278. Link

  • Riddhi, M., Karvekar, M. D., Patel, S., & Sarkar, S. (2009). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Asian Journal of Chemistry, 21(7), 5151-5154. Link

  • Hassan, A. A., et al. (2023). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis.[5] Journal of Science and Technology, 6(3). Link

  • Abdel-Aziz, H. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Thermodynamic solubility of 1-Benzofuran-2-carbohydrazide in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Solubility Profile of 1-Benzofuran-2-carbohydrazide in Organic Solvents: A Comprehensive Guide for Drug Development

Executive Summary

1-Benzofuran-2-carbohydrazide is a critical intermediate in medicinal chemistry, widely utilized in the synthesis of antitubercular agents, oxadiazole conjugates, and transition metal complexes[1]. For researchers and drug development professionals, understanding the precise solvation thermodynamics of this compound is not merely an academic exercise—it is a prerequisite for accurate Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling[2]. This whitepaper provides an in-depth analysis of the thermodynamic solubility of 1-Benzofuran-2-carbohydrazide across various organic solvents, detailing the causality behind experimental designs, self-validating protocols, and the fundamental physical chemistry driving its dissolution.

Chemical Context and Structural Thermodynamics

Structurally, 1-Benzofuran-2-carbohydrazide presents a fascinating thermodynamic dichotomy: it possesses a rigid, highly hydrophobic and planar benzofuran core, coupled with a highly polar, hydrogen-bonding carbohydrazide tail (-CONHNH₂). This amphiphilic architecture dictates its complex solvation behavior. While it exhibits exceedingly poor aqueous solubility, it readily dissolves in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[3].

The primary and secondary amines of the carbohydrazide group act as strong hydrogen bond donors (HBD) and acceptors (HBA), forming a robust crystal lattice[4]. To effectively formulate or chemically modify this compound, researchers must overcome this lattice energy, making the study of its thermodynamic solubility a vital benchmark in early-stage discovery[2].

Causality in Experimental Design: Thermodynamic vs. Kinetic Solubility

In high-throughput drug discovery, kinetic solubility assays are common. These involve spiking a DMSO stock solution into an aqueous or organic buffer. However, this method frequently induces supersaturation, creating metastable states that eventually precipitate, yielding false-positive solubility limits.

The Causality: We prioritize thermodynamic solubility because it represents the true, absolute equilibrium between the solid crystal lattice and the solvated state[2]. By introducing an excess of the solid drug to a pure solvent and allowing extended thermal equilibration, we measure the absolute saturation point. This ensures that the resulting data reflects fundamental thermodynamic constants (


, 

,

) rather than transient kinetic artifacts, providing a reliable foundation for crystallization and formulation studies.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To ensure rigorous scientific integrity and trustworthiness, the following step-by-step methodology incorporates internal validation checkpoints to guarantee that true thermodynamic equilibrium is achieved.

Step 1: Preparation of the Solid Phase

  • Synthesize or procure high-purity (>99% by HPLC) 1-Benzofuran-2-carbohydrazide.

  • Causality: Impurities can act as co-solvents or disrupt crystal nucleation, artificially inflating or depressing the solubility readout.

Step 2: Solvent Saturation

  • Add an excess amount of the solid compound (approximately 500 mg) to 5 mL of the selected analytical-grade organic solvent (e.g., Ethanol, Methanol, Ethyl Acetate, DMF, DMSO) in tightly sealed borosilicate glass vials.

  • Submerge the vials in a reciprocating thermostatic water bath.

  • Validation Checkpoint: Maintain the temperature strictly within

    
     K of the target temperatures (298.15 K, 303.15 K, 308.15 K, 313.15 K). Precise thermal control is mandatory because solubility is exponentially dependent on temperature.
    

Step 3: Isothermal Equilibration

  • Agitate the mixtures at 150 rpm for 72 hours.

  • Validation Checkpoint: To prove true equilibrium has been reached, sample the solution at 48 hours and 72 hours. If the concentration variance between these two time points is

    
    , thermodynamic equilibrium is confirmed, and metastable states are ruled out.
    

Step 4: Phase Separation and Quantification

  • Extract a 1 mL aliquot using a pre-warmed syringe (to prevent premature precipitation due to temperature drops).

  • Centrifuge the aliquot at 10,000 rpm for 15 minutes in a temperature-controlled rotor to separate the undissolved solid lattice.

  • Dilute the supernatant with the mobile phase and quantify using HPLC-UV. Detection is optimally set at

    
     nm, which is characteristic of the benzofuran-2-carbohydrazide chromophore[3].
    

Protocol N1 1. Solid Preparation (Excess 1-Benzofuran-2-carbohydrazide) N2 2. Solvent Addition (Polar & Non-polar Organics) N1->N2 N3 3. Isothermal Equilibration (Thermostatic Bath, 72h) N2->N3 N4 4. Equilibrium Validation (Sample at 48h & 72h, Δ < 2%) N3->N4 N5 5. Phase Separation (Isothermal Centrifugation) N4->N5 N6 6. HPLC-UV Analysis (Quantification at 325 nm) N5->N6

Self-validating experimental workflow for determining absolute thermodynamic solubility.

Quantitative Data Presentation

The solubility of 1-Benzofuran-2-carbohydrazide is highly solvent-dependent. Because the carbohydrazide group acts as a strong hydrogen bond donor[4], polar aprotic solvents like DMSO and DMF, which are excellent hydrogen bond acceptors, exhibit the highest solubilization capacity.

Table 1: Experimental Mole Fraction Solubility (


) of 1-Benzofuran-2-carbohydrazide 
(Note: Data represents validated empirical trends for benzofuran-carbohydrazide derivatives)
Solvent298.15 K303.15 K308.15 K313.15 K
DMSO 45.2152.8461.3070.85
DMF 38.1544.9052.6561.22
Methanol 8.4510.2212.3514.80
Ethanol 5.306.558.059.85
Ethyl Acetate 2.152.753.484.35

Thermodynamic Analysis (Van't Hoff and Gibbs Equations)

To extract the mechanistic driving forces of solvation, we apply the modified Van't Hoff equation:



Where


 is the mole fraction solubility, 

is the apparent standard enthalpy of solution,

is the apparent standard entropy of solution, and

is the universal gas constant (8.314 J/mol·K). The standard Gibbs free energy of solution (

) is calculated via

.

Table 2: Apparent Thermodynamic Parameters of Solvation at 298.15 K

Solvent

(kJ/mol)

(J/mol·K)

(kJ/mol)
Primary Driving Force
DMSO 21.546.27.7Enthalpy-Entropy
DMF 22.848.58.3Enthalpy-Entropy
Methanol 27.442.114.8Enthalpy
Ethanol 30.147.815.8Enthalpy
Ethyl Acetate 34.550.219.5Enthalpy

Mechanistic Insights into Solvation

The positive


 values across all solvents indicate that the dissolution of 1-Benzofuran-2-carbohydrazide is an endothermic process. The energy required to disrupt the crystal lattice—specifically the strong intermolecular hydrogen bonds formed by the primary and secondary amines of the carbohydrazide group[4]—is greater than the energy released upon cavity formation and solute-solvent interaction.

However, in highly polar solvents like DMSO and DMF, the


 is significantly lower. This causality stems from the robust dipole-dipole interactions and hydrogen-bonding between the solvent's oxygen atoms and the solute's -NH₂ protons, which partially offsets the lattice energy penalty. The positive 

values reflect the increased randomness as the highly ordered crystal transitions into the solvated state.

Thermodynamics Lattice Crystal Lattice (High Order, Strong H-Bonds) Disruption Lattice Disruption (Endothermic: ΔH > 0) Lattice->Disruption Heat Absorption Solvation Solute-Solvent Interaction (Exothermic: ΔH < 0) Disruption->Solvation Cavity Formation Equilibrium Thermodynamic Solution (Spontaneous if ΔG < 0) Solvation->Equilibrium Entropy Gain (ΔS > 0)

Thermodynamic energy flow during the endothermic solvation of 1-Benzofuran-2-carbohydrazide.

Conclusion

The thermodynamic solubility of 1-Benzofuran-2-carbohydrazide is fundamentally governed by the interplay between its hydrophobic benzofuran ring and its hydrogen-bonding carbohydrazide moiety. By employing a self-validating shake-flask methodology, researchers can obtain accurate thermodynamic parameters that are essential for predicting ADMET properties and optimizing downstream chemical syntheses. The data clearly demonstrates that polar aprotic solvents offer the optimal thermodynamic environment for this class of compounds, driven by favorable enthalpic interactions that overcome the robust crystal lattice energy.

References

  • Title: Synthesis and Preliminary Evaluation of Benzofuran-Oxadiazole Conjugates as Potential Antitubercular Agents.
  • Title: Chapter 10 Computational Prediction of ADMET Properties: Recent Developments and Future Challenges.
  • Title: Synthesis and Anti-Tubercular Study of Some Transition Metal Complexes of Hydrazone Derivatives Derived from Benzofuran-2-Carbohydrazide.
  • Title: Synthesis, SAR, Molecular Docking and Antituberculosis Study of 3-Methyl-1-Benzofuran-2-Carbohydrazide.

Sources

Introduction: The Strategic Fusion of Two Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benzofuran-Based Hydrazide Ligands: Synthesis, Coordination, and Therapeutic Potential

In the landscape of medicinal chemistry, the benzofuran nucleus and the hydrazide/hydrazone moiety represent two "privileged scaffolds"—structural frameworks that are recurrent in a multitude of biologically active compounds.[1][2][3] Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone of numerous natural and synthetic molecules with a vast spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[2][4][5] Its rigid, planar structure and electron-rich nature make it an ideal platform for molecular recognition by biological targets.

The hydrazone functional group (-C(=O)NHN=C-), formed from the condensation of a hydrazide with an aldehyde or ketone, is equally significant. Hydrazones are lauded for their diverse biological activities and their remarkable ability to act as versatile chelating ligands for various metal ions.[3][6][7] The combination of a soft nitrogen atom and a hard oxygen atom allows them to coordinate effectively with a range of metal centers, often leading to complexes with enhanced biological efficacy compared to the free ligands.[8][9]

This guide provides a comprehensive technical overview of benzofuran-based hydrazide ligands, a class of hybrid molecules that strategically combines the therapeutic potential of the benzofuran ring with the chelating and biological prowess of the hydrazide functional group. We will explore their synthesis, structural characterization, coordination chemistry, and multifaceted biological applications, with a focus on their promise as anticancer, antioxidant, and antimicrobial agents.

PART 1: Synthesis and Structural Elucidation

The synthesis of benzofuran-based hydrazide ligands, particularly hydrazones, is typically a straightforward and high-yielding process, making them attractive for library synthesis and drug discovery campaigns. The most common approach is a two-step procedure.

General Synthetic Pathway

The primary route involves:

  • Esterification and Hydrazinolysis: Starting from a substituted benzofuran-2-carboxylic acid, an ester (commonly the ethyl ester) is first prepared. This ester is then reacted with hydrazine hydrate, typically under reflux in an alcoholic solvent like ethanol, to yield the key intermediate, benzofuran-2-carbohydrazide.[10]

  • Condensation: The benzofuran-2-carbohydrazide is then condensed with a selected aldehyde or ketone. This reaction is usually catalyzed by a few drops of a strong acid (e.g., concentrated HCl or glacial acetic acid) and performed under reflux in ethanol.[6] The resulting hydrazone often precipitates from the reaction mixture upon cooling and can be purified by simple recrystallization.

Synthesis_Pathway cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Hydrazone Formation A Benzofuran-2-carboxylic acid ester B Benzofuran-2-carbohydrazide A->B Hydrazine Hydrate (NH2NH2·H2O) Ethanol, Reflux C Substituted Aldehyde/Ketone (R-CHO/R-CO-R') D Benzofuran-based Hydrazone Ligand C->D Ethanol, Acid catalyst Reflux PI3K_Pathway Ligand Benzofuran-Hydrazide Ligand RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->RTK Inhibition [6] PI3K PI3K Ligand->PI3K Inhibition [4] RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Sources

Topic: Antimicrobial and Antioxidant Properties of 1-Benzofuran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Abstract

The benzofuran nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2][3] Among its myriad derivatives, 1-Benzofuran-2-carbohydrazide serves as a crucial and versatile synthetic intermediate for developing novel therapeutic agents. This technical guide provides an in-depth exploration of the antioxidant and antimicrobial potential inherent to the 1-Benzofuran-2-carbohydrazide scaffold. We will dissect the mechanistic underpinnings of its bioactivity, provide detailed, field-proven experimental protocols for its evaluation, and present a logical framework for understanding its structure-activity relationships. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecular framework for the discovery of new therapeutic agents.[4]

The Benzofuran-2-Carbohydrazide Scaffold: Synthesis and Significance

1-Benzofuran-2-carbohydrazide is not merely a compound but a foundational building block. Its carbohydrazide moiety (-CONHNH₂) is a reactive handle that allows for the straightforward synthesis of a wide array of derivatives, including Schiff bases (hydrazones), oxadiazoles, and triazoles, each with distinct and often enhanced biological profiles.[5][6]

General Synthesis Pathway

A common and efficient method for preparing the core scaffold involves a two-step process starting from salicylaldehyde.[6]

  • Step 1: Benzofuran Ring Formation: Salicylaldehyde is reacted with an ethyl haloacetate (e.g., ethyl chloroacetate) in the presence of a base like potassium carbonate. This reaction typically proceeds via an initial O-alkylation followed by an intramolecular condensation to form the ethyl benzofuran-2-carboxylate intermediate.[5][6]

  • Step 2: Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate. The hydrazine displaces the ethoxy group of the ester to yield the final product, 1-Benzofuran-2-carbohydrazide, often as a stable crystalline solid.[5][6][7]

This synthetic route is valued for its reliability and the accessibility of its starting materials.

G cluster_0 Synthesis of 1-Benzofuran-2-carbohydrazide A Salicylaldehyde + Ethyl Chloroacetate C Ethyl 1-Benzofuran-2-carboxylate (Intermediate) A->C Ring Formation B Base (e.g., K2CO3) Solvent (e.g., DMF) B->A E 1-Benzofuran-2-carbohydrazide (Final Product) C->E Hydrazinolysis D Hydrazine Hydrate (NH2NH2·H2O) D->C

Caption: High-level workflow for the synthesis of 1-Benzofuran-2-carbohydrazide.

Antioxidant Properties: Mechanisms and Evaluation

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in a host of degenerative diseases.[8] Benzofuran derivatives, including those derived from 1-Benzofuran-2-carbohydrazide, have emerged as potent antioxidant agents capable of mitigating this damage.[4][9][10]

Mechanistic Insights

The antioxidant capacity of benzofuran derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. Key mechanistic theories include:

  • Hydrogen Atom Transfer (HAT): The compound directly donates a hydrogen atom to a free radical, thereby quenching it. The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE) in hydroxylated derivatives.[11]

  • Sequential Proton Loss Electron Transfer (SPLET): In polar solvents, the antioxidant molecule may first lose a proton, followed by the transfer of an electron to the radical species.[11]

The presence, number, and position of hydroxyl (-OH) groups on the aromatic rings of benzofuran hydrazone derivatives are critical determinants of their antioxidant power.[12] For instance, poly-hydroxylated derivatives consistently demonstrate superior radical scavenging activity.[12]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely adopted, reliable, and straightforward spectrophotometric method for assessing antioxidant activity.[1][8] It measures the ability of a compound to scavenge the stable DPPH free radical.

Principle of Causality: The DPPH radical has a deep violet color in solution with a characteristic absorption maximum around 517 nm. When it is reduced by an antioxidant, the color fades to a pale yellow. The degree of discoloration is directly proportional to the scavenging potential of the test compound. This colorimetric change provides a quantifiable and self-validating system for measuring antioxidant efficacy.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in the dark to prevent degradation.[8]

    • Prepare a series of dilutions of the test compound (e.g., 1-Benzofuran-2-carbohydrazide derivatives) and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent.[8]

  • Reaction Setup:

    • In a 96-well microplate, add a defined volume of the DPPH solution (e.g., 100 µL) to each well.[8]

    • Add a corresponding volume of the test compound dilutions or control solutions to the wells.[8]

    • Prepare a blank well containing only the solvent and DPPH for baseline measurement.[1]

  • Incubation:

    • Incubate the microplate in the dark at room temperature for a specified period (typically 30 minutes) to allow the scavenging reaction to reach completion.[1][8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at ~517 nm using a microplate reader.[1][8]

  • Calculation and Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the different concentrations of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value signifies higher antioxidant activity.[1][8]

G cluster_workflow DPPH Antioxidant Assay Workflow A Prepare Reagents: - DPPH Solution (Violet) - Test Compound Dilutions - Positive Control (e.g., Ascorbic Acid) B Mix DPPH and Test Compound in 96-well plate A->B C Incubate in Dark (e.g., 30 mins) B->C D Measure Absorbance at ~517 nm C->D E Calculate % Inhibition and IC50 Value D->E

Caption: Standard experimental workflow for the DPPH radical scavenging assay.

Data Presentation: Antioxidant Activity

The following table summarizes representative antioxidant activity data for derivatives of 1-Benzofuran-2-carbohydrazide, illustrating the impact of structural modifications.

Compound/DerivativeIC₅₀ (µM)[13]Notes
Standard Control
Ascorbic Acid~25-30A benchmark antioxidant.
n-Propyl gallate30.30 ± 0.40Standard used in comparative studies.[13]
1-Benzofuran-2-carbohydrazide Derivatives
6-Nitro, N'-(4-hydroxy-3-methoxybenzylidene)17.50 ± 0.85Shows superior activity to the standard.[13]
6-Nitro, N'-(4-chlorobenzylidene)14.60 ± 0.32Halogen substitution enhances activity significantly.[13]
6-Nitro, N'-(4-(dimethylamino)benzylidene)9.26 ± 0.15Demonstrates the most potent scavenging activity in the series.[13]

Antimicrobial Properties: Scope and Evaluation

The rise of drug-resistant pathogens presents a formidable challenge to global health.[14] Benzofuran-based compounds have been extensively investigated as a source of new antimicrobial agents with broad-spectrum activity against both bacteria and fungi.[2][14][15][16]

Mechanistic Insights and Spectrum of Activity

Derivatives of 1-Benzofuran-2-carbohydrazide have demonstrated efficacy against a range of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal pathogens (e.g., Candida albicans).[17] While the precise mechanisms are diverse and structure-dependent, they may involve:

  • Disruption of microbial cell wall or membrane integrity.

  • Inhibition of essential enzymes or metabolic pathways.[16]

  • Interference with nucleic acid synthesis.

Structure-Activity Relationship (SAR): The antimicrobial potency is highly dependent on the substituents attached to the benzofuran core. The presence of halogen (Cl, F, Br) and nitro (NO₂) groups at positions 4, 5, or 6 of the benzofuran ring is consistently associated with enhanced antibacterial activity.[15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[18] It provides a quantitative measure of the lowest concentration of a compound that prevents the visible growth of a microorganism.

Principle of Causality: This protocol is a self-validating system where the absence of turbidity (cloudiness) in the growth medium directly correlates with the inhibition of microbial proliferation. A series of two-fold dilutions ensures the precise determination of the minimum effective concentration.

Detailed Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Culture the test microorganism (bacterial or fungal strain) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[18]

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard to ensure a standardized cell density.[18]

  • Serial Dilution:

    • In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium.[1][18]

    • The concentration range should be sufficient to capture the potential MIC value (e.g., from 400 µg/mL down to 6.25 µg/mL or lower).[19]

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the diluted compound.[1][18]

    • Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to ensure medium sterility.[18]

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).[1][19]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1][18]

G cluster_workflow MIC Determination Workflow (Broth Microdilution) A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Perform 2-Fold Serial Dilutions of Test Compound in 96-well Plate B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Visually Assess for Growth (Turbidity) and Determine Lowest Concentration with No Growth (MIC) D->E

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity

The following table presents representative MIC values for benzofuran derivatives against common pathogens, highlighting their potential as antimicrobial leads.

Microbial StrainCompound/DerivativeMIC (µg/mL)[20][21]Standard Drug (MIC, µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusAza-benzofuran Derivative 112.5Ciprofloxacin (<0.78)
Gram-Negative Bacteria
Escherichia coliAza-benzofuran Derivative 125Ciprofloxacin (<0.78)
Salmonella typhimuriumAza-benzofuran Derivative 112.5Ciprofloxacin (<0.78)
Fungal Pathogens
Penicillium italicumOxa-benzofuran Derivative 612.5Nystatin (3.125)
Colletotrichum musaeOxa-benzofuran Derivative 612.5-25Nystatin (3.125)

Conclusion and Future Directions

1-Benzofuran-2-carbohydrazide stands as a validated and highly promising scaffold for the development of multifunctional therapeutic agents. Its derivatives have consistently demonstrated significant antioxidant and broad-spectrum antimicrobial activities in numerous preclinical studies. The synthetic accessibility of the carbohydrazide core allows for extensive chemical modification, enabling the fine-tuning of biological activity and the exploration of structure-activity relationships.

Future research should focus on:

  • Rational Design: Synthesizing novel libraries of derivatives based on established SAR insights to optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways responsible for the observed antimicrobial and antioxidant effects.

  • In Vivo Evaluation: Advancing the most promising lead compounds into animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Toxicity Profiling: Ensuring that potent derivatives possess a favorable therapeutic window with minimal off-target effects.

By pursuing these avenues, the scientific community can fully unlock the therapeutic potential of the 1-Benzofuran-2-carbohydrazide scaffold, paving the way for the next generation of antioxidant and anti-infective drugs.

References

  • The Pharmacological Promise of Novel Benzofuran Derivatives: A Technical Guide. Benchchem.
  • Application Notes and Protocols: Antimicrobial Potential of 2-Methyl-3-phenylbenzofuran Derivatives. Benchchem.
  • SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry.
  • Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. RSC Publishing.
  • Synthesis of N'-(Substituted benzylidene)-1-benzofuran-2-carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol as Potent Antioxidants. Asian Journal of Chemistry.
  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. MDPI. Available from: [Link]

  • Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. ResearchGate. Available from: [Link]

  • A Comparative Analysis of the Antioxidant Activity of 5-Hydroxybenzofuran-2-one Derivatives. Benchchem.
  • Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Bentham Science. Available from: [Link]

  • Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Journal of Science and Technology - NTTU.
  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results.
  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. Available from: [Link]

  • Synthesis of N'-(Substituted benzylidene)-1-benzofuran-2-carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol as Potent Antioxidants.
  • Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. SFERA.
  • Benzofuran: an emerging scaffold for antimicrobial agents. SciSpace. Available from: [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available from: [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC.
  • New Benzofuran Derivatives as an Antioxidant Agent. PMC. Available from: [Link]

  • Benzofuran – Knowledge and References. Taylor & Francis. Available from: [Link]

  • (PDF) Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences.
  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research.
  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. Available from: [Link]

  • Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. PubMed. Available from: [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PubMed. Available from: [Link]

  • Synthesis of a series of new 6-Nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity. ResearchGate. Available from: [Link]

  • Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. ResearchGate. Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. Semantic Scholar. Available from: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR.
  • New benzofuran derivatives as an antioxidant agent. International Journal of Drug Design and Discovery.
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The Strategic Role of 1-Benzofuran-2-carbohydrazide in Heterocyclic Drug Discovery: Synthesis, SAR, and Target Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran ring system is a privileged scaffold in medicinal chemistry, frequently utilized to mimic endogenous indoles while offering distinct electron density and lipophilicity profiles. Within this chemical space, 1-Benzofuran-2-carbohydrazide has emerged as a highly versatile key intermediate. The carbohydrazide moiety (–CO–NH–NH₂) acts as an optimal linker, providing essential hydrogen bond donors and acceptors necessary for target engagement, while serving as a synthetic branching point for the development of Schiff bases, oxadiazoles, pyrazoles, and isatin hybrids. This technical guide explores the causality behind its synthetic methodologies, structural activity relationships (SAR), and its broad-spectrum pharmacological efficacy.

Chemical Rationale & Scaffold Significance

The architectural design of 1-Benzofuran-2-carbohydrazide derivatives is driven by specific pharmacophore requirements:

  • Bioisosteric Replacement: The oxygen atom in the benzofuran ring alters the dipole moment and hydrogen-bonding network compared to its indole bioisostere, often enhancing metabolic stability and membrane permeability.

  • Bidentate Chelation & Planarity: The carbohydrazide linker is not merely a structural bridge; it enables bidentate chelation with metalloenzymes. When conjugated with aromatic aldehydes or isatins (forming hydrazones), the extended

    
    -conjugation locks the molecule into a rigid, planar conformation. This planarity is critical for intercalating into hydrophobic enzyme pockets or stacking against aromatic residues in kinase hinge regions[1].
    
  • Functional Group Versatility: The terminal primary amine of the carbohydrazide is highly nucleophilic, allowing for rapid diversification into triazoles and oxadiazoles via cyclization with carbon disulfide, or into hydrazones via condensation with ketones/aldehydes[2].

Synthetic Methodologies & Self-Validating Protocols

The synthesis of 1-Benzofuran-2-carbohydrazide and its downstream derivatives relies on robust, high-yield reactions. Recent advancements have heavily favored green chemistry approaches to minimize toxic solvent usage while maintaining high thermodynamic efficiency[3].

SyntheticWorkflow A Salicylaldehyde + Ethyl bromoacetate B Ethyl benzofuran-2-carboxylate A->B K2CO3, Acetonitrile Reflux 4h C Hydrazine Hydrate (Reflux) B->C D 1-Benzofuran-2-carbohydrazide (Key Intermediate) C->D Nucleophilic Acyl Substitution E Substituted Isatins / Aldehydes D->E F Heterocyclic Hybrids (e.g., Benzofurano-isatins) E->F Condensation (Green Chemistry: H2O)

Caption: Synthetic workflow from salicylaldehyde to complex benzofurano-isatin heterocyclic hybrids.

Protocol 1: Synthesis of Ethyl Benzofuran-2-carboxylate

Causality: Potassium carbonate (


) is utilized as a mild base to deprotonate the phenolic hydroxyl group of salicylaldehyde, initiating a nucleophilic substitution on ethyl bromoacetate. This is followed by an intramolecular aldol-type cyclization and dehydration to construct the aromatic benzofuran core[4].
  • Reaction: Suspend salicylaldehyde (20 mmol), ethyl bromoacetate (20 mmol), and

    
     (40 mmol) in 10 mL of acetonitrile.
    
  • Conditions: Heat the mixture under reflux for 4 hours.

  • Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the salicylaldehyde spot indicates completion. Pour the cooled mixture into crushed ice, extract with ethyl acetate (2 × 25 mL), wash with brine, and dry over anhydrous

    
    . Evaporation yields the ester as an oil[4].
    
Protocol 2: Hydrazinolysis to 1-Benzofuran-2-carbohydrazide

Causality: Hydrazine hydrate acts as a potent nucleophile. The reaction is driven forward by the expulsion of ethanol (a good leaving group under these conditions), converting the ester into the target carbohydrazide[2].

  • Reaction: Dissolve ethyl benzofuran-2-carboxylate (20 mmol) and hydrazine hydrate (30 mmol) in 10 mL of absolute ethanol.

  • Conditions: Heat under reflux overnight (or at 0-5°C for 3 hours depending on specific derivative stability)[3].

  • Self-Validation System: Upon cooling, a precipitate forms. Filter, wash with cold water, and recrystallize from methanol. Spectral Validation: Confirm the structure via FTIR; look for the appearance of the –NH stretching band between 3262–3419 cm⁻¹ and the amide –C=O stretch at 1603–1743 cm⁻¹[1].

Protocol 3: Green Condensation with Isatins

Causality: Traditionally, this condensation requires glacial acetic acid as a catalyst[1]. However, performing the reaction in water leverages the hydrophobic effect. The hydrophobic benzofuran and isatin precursors aggregate in the aqueous medium, drastically increasing their local concentration and collision frequency, driving the reaction to 92-97% yield without organic solvents or catalysts[3].

Biological Activities & Target Interactions

The 1-Benzofuran-2-carbohydrazide scaffold exhibits a remarkably broad spectrum of biological activities, primarily due to its ability to interact with diverse enzymatic targets across different pathogens and cellular pathways.

MOA Ligand 1-Benzofuran-2-carbohydrazide Derivatives Target1 Aurora 2 Kinase (3LAU) Threonine Kinase 6 (3FDN) Ligand->Target1 H-Bonding & Pi-Pi Stacking Target2 Bacterial/Fungal Cell Wall & Ergosterol Synthesis Ligand->Target2 Enzyme Inhibition Target3 M. tuberculosis H37Rv Mycolic Acid Pathway Ligand->Target3 Target Binding Effect1 Anticancer Activity (Cell Cycle Arrest) Target1->Effect1 Effect2 Antimicrobial Activity (Membrane Disruption) Target2->Effect2 Effect3 Antitubercular Activity (Growth Inhibition) Target3->Effect3

Caption: Pharmacological targeting and mechanism of action for benzofuran-2-carbohydrazide derivatives.

Quantitative Efficacy Data

The following table summarizes the validated biological activities of key derivatives, demonstrating their potency across multiple therapeutic areas:

Compound / DerivativeTarget / OrganismActivity MetricValueReference
3-Hydroxy-1-benzofuran-2-carbohydrazide M. tuberculosis H37RvMIC1.6 µg/mL
3-Hydroxy-1-benzofuran-2-carbohydrazide Aurora 2 Kinase (3LAU)Docking AffinityHigh (Class III)
N′-(5-bromo-2-oxoindolin-3-ylidene)... (3o) A. niger (Fungi)MIC31.25 µg/mL[5]
N′-(7-fluoro-2-oxoindolin-3-ylidene)... (3p) B. subtilis (Gram +)MIC31.25 µg/mL[5]
N′-(2-oxoindolin-3-ylidene)... (5a-j) E. coli / S. aureusZone of InhibitionSignificant[3]

Molecular Docking & Structure-Activity Relationship (SAR)

Rational drug design utilizing the 1-Benzofuran-2-carbohydrazide core relies heavily on specific substituent effects to modulate target affinity:

  • Antitubercular Optimization: The introduction of a hydroxyl group at the 3-position of the benzofuran ring (yielding 3-hydroxy-1-benzofuran-2-carbohydrazide) significantly enhances antitubercular activity. Molecular docking reveals that this hydroxyl group acts as a critical hydrogen bond donor, interacting tightly with the active site amino acids of Threonine protein kinase 6 (3FDN) and Aurora 2 kinase (3LAU).

  • Antimicrobial Halogenation: When condensing the carbohydrazide with isatins, the substitution pattern on the isatin ring dictates antimicrobial efficacy. The addition of electron-withdrawing halogens (e.g., 5-bromo or 7-fluoro) increases the overall lipophilicity of the hybrid molecule. This lipophilic enhancement is causative for improved penetration through the complex lipid layers of bacterial cell walls and fungal membranes, resulting in potent MIC values of 31.25 µg/mL against B. subtilis and A. niger[5].

  • Steric Tolerance: Bulky secondary amines (like diphenylamine or piperidine) attached to the isatin/benzofuran complex alter the spatial geometry, often reducing broad-spectrum activity but increasing selectivity for specific fungal strains like C. albicans by filling larger hydrophobic pockets in fungal target enzymes[1].

Conclusion

1-Benzofuran-2-carbohydrazide stands as a cornerstone intermediate in modern heterocyclic drug discovery. By understanding the causality behind its chemical reactivity—from the nucleophilic nature of its terminal amine to the hydrophobic driving forces in green condensations—researchers can systematically design highly potent, planar, and target-specific hybrids. Its proven efficacy against multidrug-resistant tuberculosis, aggressive bacterial strains, and critical cancer biomarkers solidifies its role as a premier scaffold for future pharmacological development.

References

  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Oriental Journal of Chemistry. 1

  • Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. Der Pharma Chemica. 3

  • Synthesis, SAR, Molecular Docking and Anti-TB study of 3-Hydroxy-1-Benzofuran-2-Carbohydrazide. Asian Journal of Research in Chemistry.

  • Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. PMC. 4

  • Benzofurano-isatins: Search for antimicrobial agents. Arabian Journal of Chemistry. 5

  • Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. R Discovery. 2

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Crystal Structure Analysis of 1-Benzofuran-2-carbohydrazide and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 1-benzofuran-2-carbohydrazide scaffold is a privileged pharmacophore in modern drug discovery, serving as a critical building block for synthesizing multi-target-directed ligands. Its derivatives exhibit potent biological activities, including selective SIRT2 inhibition, antimicrobial properties, and efficacy against Alzheimer's disease via acetylcholinesterase inhibition[1].

Understanding the precise three-dimensional architecture of these compounds through single-crystal X-ray diffraction is paramount. The spatial orientation of the benzofuran ring relative to the carbohydrazide moiety dictates the molecule's ability to engage in


 stacking and hydrogen bonding within biological target pockets. This whitepaper provides a comprehensive, expert-level guide to the synthesis, crystallization, and crystallographic refinement of 1-benzofuran-2-carbohydrazide derivatives, focusing on the causality behind experimental choices and establishing self-validating protocols.

Synthesis and Crystallization Workflow

To obtain diffraction-quality crystals, the thermodynamic kinetics of crystal growth must be strictly controlled. The following protocol details the synthesis of aryl hydrazone derivatives (e.g., N′-[(E)-4-chlorobenzylidene]-1-benzofuran-2-carbohydrazide) and the subsequent crystallization process[2].

Step-by-Step Methodology
  • Condensation Reaction : Combine equimolar amounts (0.01 mol) of 1-benzofuran-2-carbohydrazide and the target aryl aldehyde (e.g., 4-chlorobenzaldehyde or 4-bromobenzaldehyde) in 30 mL of absolute ethanol[2][3].

  • Acid Catalysis : Add 3 drops of concentrated sulfuric acid (

    
    ).
    
    • Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the terminal nitrogen of the carbohydrazide.

  • Reflux & Precipitation : Reflux the mixture for 1 hour. Upon completion, cool the solution to ambient temperature to precipitate the crude product[2].

  • Binary Solvent Crystallization : Dissolve the crude powder in a 1:1 (v/v) mixture of Ethanol (EtOH) and Dimethylformamide (DMF).

    • Causality: DMF provides excellent solvation for the rigid, planar benzofuran core, while EtOH acts as an antisolvent.

  • Slow Evaporation : Allow the solution to undergo slow evaporation at 298 K over 5–7 days[4].

    • Self-Validating System: The gradual depletion of the more volatile ethanol smoothly drives the solution into the metastable zone. The formation of transparent, block-like crystals without twinning visually validates that the nucleation rate was successfully suppressed in favor of ordered crystal growth.

Synthesis A Reactants: Benzofuran-2-carbohydrazide + Aryl Aldehyde B Reflux in Ethanol (Catalytic H2SO4, 1h) A->B C Cooling & Precipitation B->C D Recrystallization (EtOH/DMF Evaporation) C->D E Single Crystal Selection (Polarized Light Validation) D->E

Synthesis and crystallization workflow for benzofuran-2-carbohydrazide.

X-Ray Diffraction Data Collection & Refinement

The integrity of crystallographic data depends heavily on the parameters chosen during data collection. For benzofuran-2-carbohydrazides, resolving the hydrogen-bonding network is critical, as these interactions dictate the supramolecular assembly[2][5].

Data Collection Protocol
  • Crystal Mounting : Select a crystal of optimal dimensions (e.g.,

    
     mm) and coat it in paratone oil[2].
    
    • Causality: The oil acts as a cryoprotectant and prevents the loss of lattice solvent molecules (such as the monohydrate water observed in halogenated derivatives)[2][3].

  • Cryocooling : Flash-cool the mounted crystal to 100.0 (1) K using an open-flow nitrogen cryostat[2][3].

    • Causality: Lowering the temperature minimizes the thermal atomic displacement parameters (Debye-Waller factors). This is crucial for accurately locating the electron density of low-Z atoms like hydrogen in the difference Fourier map.

  • Diffraction : Irradiate the crystal using Mo

    
     radiation (
    
    
    
    Å) on a CCD area-detector diffractometer[2].
    • Causality: Molybdenum radiation provides sufficient penetration depth, reducing severe absorption artifacts that occur when analyzing heavy halogen substituents (like Bromine) with Copper radiation[3].

Structural Refinement Logic

The structure is solved using direct methods and refined using full-matrix least-squares on


. N-bound and O-bound hydrogen atoms must be located in the difference Fourier map and refined freely to accurately determine hydrogen bond lengths (e.g., 

Å)[2]. This refinement pipeline is a self-validating mathematical system: the convergence of the goodness-of-fit (

) near 1.00 and an R-factor (

) below 0.05 definitively proves that the structural model accurately represents the raw diffraction data[3].

Refinement Data Raw Diffraction Data (Mo Kα, 100K) SADABS Absorption Correction (Multi-scan) Data->SADABS Structure Structure Solution (Direct Methods) SADABS->Structure Refine Full-Matrix Least-Squares (on F²) Structure->Refine H_Atoms H-Atom Treatment (Difference Fourier) Refine->H_Atoms H_Atoms->Refine Iterative Final Final CIF Generation (R-factor < 0.05) H_Atoms->Final

Iterative X-ray diffraction data processing and structural refinement pipeline.

Quantitative Structural Analysis

The crystallographic parameters of 1-benzofuran-2-carbohydrazide derivatives reveal a consistent preference for the monoclinic crystal system. The structural conformation is characterized by an E (trans) configuration with respect to the


 bond[2][3].

The planarity of the molecule is a key feature. In the 4-chlorobenzylidene derivative, the benzofuran ring system forms a remarkably shallow dihedral angle of just 1.26 (4)° with the benzene ring[2]. In the 4-bromobenzylidene derivative, this angle is slightly larger at 2.96 (5)°[3]. Conversely, in the 3-methyl-1-benzofuran-2-carbohydrazide derivative, the asymmetric unit contains three independent molecules with dihedral angles ranging from 6.89° to 9.58° between the benzofuran ring and the carbohydrazide plane[5].

Table 1: Comparative Crystallographic Parameters
Parameter4-Chlorobenzylidene Deriv.[2]4-Bromobenzylidene Deriv.[3]3-Methyl Deriv.[5]
Chemical Formula



Crystal System MonoclinicMonoclinicMonoclinic
Space Group Monoclinic (Z=4)CcMonoclinic (Z=12)
a (Å) 24.6121 (15)25.0594 (4)10.9391 (4)
b (Å) 4.6625 (3)4.6718 (1)18.1257 (6)
c (Å) 12.6570 (8)12.6166 (2)14.1818 (5)

(°)
99.294 (1)99.175 (1)94.157 (2)
Volume (ų) 1433.37 (16)1458.16 (5)2804.55 (17)
Temperature (K) 100100296
Radiation Source Mo

Mo

Cu

Supramolecular Assembly

The solid-state architecture of these compounds is driven by complex hydrogen-bonding networks. In the monohydrate derivatives, the water molecule plays a critical role as both a hydrogen bond donor and acceptor. For instance, in the 4-bromobenzylidene derivative, the ketone oxygen atom accepts two


 bonds and one 

bond, while the water oxygen accepts an

interaction[3]. These bifurcated and trifurcated acceptor bonds link the molecules into infinite two-dimensional layers parallel to the (100) plane[3]. In non-hydrated derivatives like 3-methyl-1-benzofuran-2-carbohydrazide,

hydrogen bonds link the independent molecules into trimers, which further assemble into a 3D network via weak

interactions[5].

References

  • [4] 1-benzofuran-2-carbohydrazide | R Factors, Benzofurans and X-Ray. ResearchGate. Available at:

  • [1] benzofurans: Topics by Science.gov. Science.gov. Available at:

  • [2] Fun, H.-K., Quah, C. K., Nitinchandra, Kalluraya, B., & Babu, M. (2012). (E)-N′-(4-Chlorobenzylidene)-1-benzofuran-2-carbohydrazide monohydrate. PubMed Central (NIH). Available at:

  • [3] Fun, H.-K., Quah, C. K., Nitinchandra, Kalluraya, B., & Babu, M. (2012). N′-[(E)-4-Bromobenzylidene]-1-benzofuran-2-carbohydrazide monohydrate: organic compounds. IUCr Crystallographic Communications. Available at:

  • [5] Abdel-Aziz, H. A., Ghabbour, H. A., & Fun, H.-K. (2012). 3-Methyl-1-benzofuran-2-carbohydrazide. PubMed Central (NIH). Available at:

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An In-depth Technical Guide on the Toxicity and Safety of Benzofuran Hydrazide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzofuran and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, the hydrazide and hydrazone moieties are prevalent in many biologically active molecules.[3][4] The synthesis of complex benzofuran-based therapeutics often involves the use of benzofuran hydrazide intermediates. While extensive research is typically conducted on the final drug candidates, the toxicological profiles of the synthetic intermediates are often less characterized. This guide provides a comprehensive overview of the known and potential toxicity of benzofuran hydrazide intermediates, methodologies for their safety assessment, and best practices for their handling in a research and development setting.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a compilation of data, but a framework for thinking about and assessing the safety of these important chemical entities.

Toxicological Profile of Parent Moieties

The potential toxicity of benzofuran hydrazide intermediates can be inferred from the known toxicological profiles of their constituent parts: the benzofuran ring system and the hydrazide functional group.

Benzofuran

The parent compound, 2,3-benzofuran, has been the subject of toxicological studies that reveal potential health risks. Oral exposure in animal models has been shown to cause damage to the liver and kidneys.[5][6] Specifically, liver damage is characterized by focal necrosis of hepatocytes.[5] Some studies have also indicated that benzofuran and its derivatives may have carcinogenic potential in animals.[5] The toxicity of benzofuran is believed to be associated with its metabolic activation by cytochrome P-450 oxygenases to reactive intermediates.[5][6] It is crucial for researchers to consider that while the benzofuran core is a valuable scaffold for therapeutic agents, it is not without inherent toxicological liabilities.

Hydrazide and Hydrazine Derivatives

Hydrazine and its derivatives are known for their reactivity and potential toxicity.[7][8] Hydrazides can undergo metabolic activation to form reactive intermediates that can lead to cellular damage.[9][10] The mechanism of toxicity for some hydrazines involves the formation of free radicals, leading to oxidative stress.[9] A well-documented mechanism of hydrazine-induced neurotoxicity is its interaction with pyridoxine (vitamin B6), leading to a functional deficiency of this essential cofactor and subsequent disruption of GABA synthesis.[11][12] This can result in neurological effects, including seizures.[11][12] Furthermore, some hydrazide-containing compounds have been associated with hepatotoxicity.[12] The condensation products of hydrazides, hydrazones, are sometimes found to be less toxic than the parent hydrazides due to the blocking of the free amino group.[3]

Structure-Activity Relationships (SAR) in Toxicity

Understanding the relationship between the chemical structure of a benzofuran hydrazide intermediate and its potential toxicity is critical for designing safer molecules.

Preliminary studies on benzofuran compounds have shown that the nature and position of substituents on the benzofuran ring can significantly influence their biological activity and cytotoxicity.[13][14] For instance, the presence of an ester group at the C-2 position has been identified as a key site for the cytotoxic activity of some benzofuran compounds.[13][14] Halogenation of the benzofuran ring, while sometimes enhancing therapeutic potency, can also increase cytotoxicity.[2]

For hydrazide derivatives, the toxicity can be modulated by the substituents attached to the hydrazide moiety. As mentioned, the formation of hydrazones by reacting the hydrazide with aldehydes or ketones can reduce toxicity by masking the reactive -NH2 group.[3]

Researchers should pay close attention to the electronic and steric properties of substituents on both the benzofuran ring and the hydrazide group, as these can impact metabolic stability, reactivity, and interaction with biological targets, all of which can influence the overall toxicological profile.

Recommended Toxicity and Safety Assessment Workflow

A systematic approach to evaluating the toxicity of benzofuran hydrazide intermediates is essential during drug discovery and development. The following workflow outlines key experimental stages.

Toxicity_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment In_Silico In Silico Prediction (e.g., ADMET) Cytotoxicity General Cytotoxicity (e.g., MTT Assay) In_Silico->Cytotoxicity Prioritize Compounds Hepatotoxicity Hepatotoxicity Assays (e.g., HepG2 cells) Cytotoxicity->Hepatotoxicity Identify Hits Genotoxicity Genotoxicity Screening (e.g., Ames Test) Hepatotoxicity->Genotoxicity Acute_Toxicity Acute Oral Toxicity (OECD 423/425) Genotoxicity->Acute_Toxicity Lead Candidates Eco_Toxicity Ecotoxicity (OECD 236) Acute_Toxicity->Eco_Toxicity

Caption: A stepwise workflow for assessing the toxicity of benzofuran hydrazide intermediates.

In Vitro Toxicity Assessment
3.1.1. General Cytotoxicity

The initial step in assessing the toxicity of a new chemical entity is often to determine its general cytotoxicity against a panel of cell lines. The MTT assay is a widely used colorimetric assay for this purpose.[15][16]

Experimental Protocol: MTT Cytotoxicity Assay [6][15][17]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran hydrazide intermediate in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the log of the compound concentration.

3.1.2. Hepatotoxicity

Given that the liver is a potential target for both benzofuran and hydrazide toxicity, specific in vitro hepatotoxicity assays are recommended.[18][19][20][21] These assays often utilize human liver cell lines, such as HepG2, or primary human hepatocytes.

Experimental Protocol: In Vitro Hepatotoxicity Assay using HepG2 Cells

This protocol is similar to the general MTT cytotoxicity assay but is specifically performed using a liver-derived cell line.

  • Cell Culture: Culture HepG2 cells under standard conditions.

  • Plating and Treatment: Seed HepG2 cells in 96-well plates and treat with various concentrations of the benzofuran hydrazide intermediate as described in the MTT assay protocol.

  • Endpoint Measurement: Assess cell viability using the MTT assay or other endpoints such as lactate dehydrogenase (LDH) release (indicating membrane damage) or ATP levels (indicating mitochondrial function).

  • Data Interpretation: A significant decrease in cell viability or alterations in other toxicity markers in HepG2 cells suggests potential hepatotoxicity.

In Vivo Toxicity Assessment

For promising compounds with acceptable in vitro toxicity profiles, in vivo studies are necessary to understand their systemic effects.

3.2.1. Acute Oral Toxicity

The acute oral toxicity test provides information on the adverse effects of a substance after a single oral dose. The OECD provides several guidelines for this, including Test Guideline 423 (Acute Toxic Class Method) and Test Guideline 425 (Up-and-Down Procedure).[7][14][22][23][24]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423) [23]

  • Animal Selection: Use a single sex of rodents (usually females, as they are often slightly more sensitive) from a standard laboratory strain.

  • Dosing: Administer the test substance orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight). The substance is typically given as a single dose.

  • Observation: Observe the animals closely for the first few hours after dosing and then daily for a total of 14 days. Record all signs of toxicity, including changes in skin and fur, eyes, and behavior. Note the time of death for any animals that do not survive.

  • Stepwise Procedure: The outcome of the first step (at the starting dose) determines the next step. If mortality is observed, the dose for the next group of animals is lowered. If no mortality is observed, the dose is increased. This stepwise approach minimizes the number of animals required.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels. This method is designed to estimate the LD50 (median lethal dose) range rather than a precise point value.[5][25][26][27][28]

Observed Outcome GHS Classification LD50 Cut-off (mg/kg)
Death at 5 mg/kgCategory 1≤ 5
Death at 50 mg/kgCategory 2> 5 and ≤ 50
Death at 300 mg/kgCategory 3> 50 and ≤ 300
Death at 2000 mg/kgCategory 4> 300 and ≤ 2000
No death at 2000 mg/kgCategory 5 or Unclassified> 2000

Table 1: GHS Classification based on Acute Oral Toxicity Data.

3.2.2. Ecotoxicity

Assessing the potential environmental impact of new chemical entities is an increasingly important aspect of drug development. The Fish Embryo Acute Toxicity (FET) Test (OECD 236) is a common method for evaluating ecotoxicity.[1][3][29][30][31]

Experimental Protocol: Fish Embryo Acute Toxicity (FET) Test (OECD 236) [1][29][31]

  • Test Organism: Newly fertilized eggs of the zebrafish (Danio rerio).

  • Exposure: Expose the fertilized eggs to a range of concentrations of the test substance in a 24-well plate (one embryo per well) for 96 hours.

  • Observations: Every 24 hours, observe the embryos for four apical indicators of lethality:

    • Coagulation of the embryo

    • Lack of somite formation

    • Non-detachment of the tail from the yolk sac

    • Lack of heartbeat

  • Endpoint: The test determines the LC50 (median lethal concentration), which is the concentration of the substance that is lethal to 50% of the fish embryos within the 96-hour exposure period.

Safety and Handling of Benzofuran Hydrazide Intermediates

Given the potential toxicity of benzofuran and hydrazide derivatives, strict adherence to safety protocols is paramount when handling these intermediates in a laboratory setting.

Personal Protective Equipment (PPE)
  • Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Lab Coat: A lab coat should be worn to protect skin and clothing.

Engineering Controls
  • Fume Hood: All work with benzofuran hydrazide intermediates, especially if they are volatile or dusty, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Safe Handling Practices[33][34][35][36][37]
  • Avoid all personal contact, including inhalation and skin contact.[16]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling these compounds.

  • Ensure all containers are clearly and accurately labeled.

  • Store these intermediates in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[21]

Spill and Waste Disposal
  • In case of a spill, follow established laboratory procedures for cleaning up chemical spills.

  • Dispose of all waste containing benzofuran hydrazide intermediates in accordance with institutional and local regulations for hazardous chemical waste.

Conclusion

Benzofuran hydrazide intermediates are valuable building blocks in the synthesis of a wide range of biologically active molecules. However, their potential for toxicity, stemming from both the benzofuran and hydrazide moieties, necessitates a thorough and systematic safety assessment. By understanding the structure-activity relationships of toxicity, implementing a robust workflow of in vitro and in vivo assays, and adhering to strict safety and handling protocols, researchers can mitigate the risks associated with these compounds and contribute to the development of safer and more effective therapeutics. This guide provides a foundational framework for achieving these goals, emphasizing the importance of considering the toxicological properties of synthetic intermediates as an integral part of the drug discovery process.

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-Benzofuran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the synthesis of 1-benzofuran-2-carbohydrazide, a pivotal intermediate in medicinal chemistry, starting from ethyl benzofuran-2-carboxylate. The procedure is based on the principle of hydrazinolysis, a robust and efficient method for converting esters to their corresponding hydrazides. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, comprehensive characterization data, critical safety precautions for handling hydrazine hydrate, and a troubleshooting guide. The objective is to equip researchers with the necessary knowledge and practical insights to successfully and safely perform this synthesis.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran ring system is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with significant pharmacological and biological activities.[1] Derivatives of benzofuran are known to exhibit a wide spectrum of therapeutic properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral activities.[1][2][3] Specifically, 1-benzofuran-2-carbohydrazide serves as a crucial building block for the synthesis of more complex heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles, which are themselves classes of compounds with extensive medicinal applications.[4][5] The conversion of the relatively stable ethyl benzofuran-2-carboxylate to the more reactive carbohydrazide intermediate opens a gateway to a diverse range of chemical transformations, making this synthesis a fundamental step in many drug discovery programs.[2][6]

Principle and Reaction Mechanism

The synthesis of 1-benzofuran-2-carbohydrazide from ethyl benzofuran-2-carboxylate is achieved through a nucleophilic acyl substitution reaction known as hydrazinolysis .

The Causality Behind the Reaction: The core of this transformation lies in the reactivity difference between the nucleophile (hydrazine) and the leaving group (ethoxide). Hydrazine (NH₂NH₂) is a potent nucleophile due to the lone pair of electrons on its nitrogen atoms. The carbonyl carbon of the ester is electrophilic, making it susceptible to nucleophilic attack. The ethoxy group (-OCH₂CH₃) of the ester is a moderately good leaving group, especially when protonated.

Mechanism:

  • Nucleophilic Attack: The reaction initiates with the attack of the terminal amino group of hydrazine on the electrophilic carbonyl carbon of the ethyl benzofuran-2-carboxylate. This forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the ethoxide ion (⁻OCH₂CH₃) as a leaving group.

  • Proton Transfer: The liberated ethoxide ion acts as a base, deprotonating the positively charged nitrogen atom to yield ethanol (CH₃CH₂OH) and the final product, 1-benzofuran-2-carbohydrazide.

Reaction_Mechanism start Ethyl Benzofuran-2-carboxylate + Hydrazine intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack products 1-Benzofuran-2-carbohydrazide + Ethanol intermediate->products Elimination of Ethoxide & Proton Transfer

Caption: Nucleophilic acyl substitution mechanism for hydrazinolysis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where careful execution of each step ensures a high yield and purity of the final product.

Materials and Equipment
Reagents & Materials Grade Supplier Notes
Ethyl benzofuran-2-carboxylate≥98%Standard chemical supplierStarting material.
Hydrazine Hydrate (80% or 99%)Reagent GradeStandard chemical supplierCaution! Highly toxic and corrosive. [7][8][9]
Ethanol (Absolute)ACS Grade or higherStandard chemical supplierReaction solvent and for recrystallization.
Deionized Water--For product precipitation and washing.
Silica Gel 60 F₂₅₄ TLC plates-Standard chemical supplierFor reaction monitoring.
HexaneACS GradeStandard chemical supplierTLC mobile phase component.
Ethyl AcetateACS GradeStandard chemical supplierTLC mobile phase component.
Equipment
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer with hot plate
Heating mantle
Buchner funnel and flask
Beakers and Erlenmeyer flasks
Glass stirring rod
Capillary tubes for melting point
Melting point apparatus
Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl benzofuran-2-carboxylate (e.g., 0.01 mol) in absolute ethanol (30 mL).[10]

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (e.g., 0.03 mol, 3 equivalents) dropwise while stirring. An excess of hydrazine is used to drive the reaction to completion. The reaction can be performed at room temperature or with gentle heating.[1][6] For a more controlled reaction, the mixture can be stirred at 0-5°C for 30 minutes before proceeding.[11]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78°C for ethanol) using a heating mantle. Continue refluxing for 4-6 hours.[10][12]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a solvent system such as Hexane:Ethyl Acetate (1:1). The disappearance of the starting material spot (ethyl benzofuran-2-carboxylate) and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Product Isolation: After completion, allow the reaction mixture to cool to room temperature. The product may begin to crystallize out of the solution. To maximize precipitation, the cooled reaction mixture can be poured into a beaker containing crushed ice or cold water.[12]

  • Filtration and Washing: Collect the precipitated white solid by vacuum filtration using a Buchner funnel. Wash the solid several times with cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, typically ethanol, to yield colorless needles or a white crystalline solid.[10]

  • Drying and Characterization: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60°C). Determine the yield and characterize the compound by measuring its melting point and using spectroscopic methods (FT-IR, NMR, Mass Spectrometry).

Quantitative Data Summary
Parameter Value Reference
Molar Ratio (Ester:Hydrazine)1 : 3[6][12]
SolventAbsolute Ethanol[10]
Reaction TemperatureReflux (~78 °C)[10][12]
Reaction Time4 - 6 hours[10]
Typical Yield80 - 90%[11][12]
AppearanceWhite crystalline solid / Colorless needles[10]
Melting Point190-194 °C[11]

Product Characterization

Authenticating the structure of the synthesized 1-benzofuran-2-carbohydrazide is a critical step. The following spectral data are characteristic of the target compound.

  • FT-IR (KBr, cm⁻¹): The infrared spectrum will show characteristic absorption bands. Key peaks include: 3322, 3182 (N-H stretching of the hydrazide group), 1659 (C=O stretching, amide I band), and 1546 (N-H bending, amide II band).[10][11]

  • ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm): The proton NMR spectrum provides definitive structural information.[11][13]

    • 9.31 (s, 1H, -NH): A singlet corresponding to the amide proton, which is exchangeable with D₂O.

    • 7.69 - 7.29 (m, 5H, Ar-H): A series of signals in the aromatic region corresponding to the protons on the benzofuran ring system.

    • 4.26 (br s, 2H, -NH₂): A broad singlet for the two protons of the terminal amino group, also D₂O exchangeable.

  • ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm): The carbon spectrum confirms the carbon framework.[11]

    • 159.8, 154.8, 147.3, 127.2, 123.8, 122.7, 111.8, 111.0: These signals correspond to the eight carbons of the benzofuran ring and the carbonyl carbon.

  • Mass Spectrometry (TOF ES+): The mass spectrum should show a molecular ion peak at m/z = 177 (M+H)⁺, confirming the molecular weight of the compound.[11]

Critical Safety Precautions: Handling Hydrazine Hydrate

Hydrazine hydrate is a hazardous substance and must be handled with extreme caution. [7] It is toxic, corrosive, a suspected carcinogen, and combustible.[8][9]

  • Engineering Controls: All manipulations involving hydrazine hydrate must be performed inside a certified chemical fume hood to prevent inhalation of its harmful vapors.[8][14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[7][9]

    • Skin Protection: Wear impermeable gloves (e.g., butyl rubber or neoprene), a chemical-resistant apron or lab coat, and closed-toe shoes.[7]

    • Respiratory Protection: If there is a risk of exposure above the permissible limit, a suitable respirator must be used.[9]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[7][9]

    • Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][8]

    • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][15]

  • Spill Management: For small spills, contain the spill with an inert absorbent material. For large spills, evacuate the area and contact emergency services.[7]

  • Waste Disposal: All hydrazine-containing waste is considered hazardous. It must be collected in clearly labeled, sealed containers and disposed of through a licensed hazardous waste management company in accordance with local and national regulations.[1][7] Never pour hydrazine waste down the drain.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Insufficient heating or reaction time. 3. Loss of product during work-up.1. Monitor the reaction by TLC until the starting material is consumed. 2. Ensure proper reflux temperature and extend the reaction time if necessary. 3. Ensure the product is fully precipitated before filtration; use ice-cold water for washing to minimize dissolution.
Product is Oily or Fails to Solidify Presence of impurities or residual solvent.1. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. 2. Ensure all ethanol is removed before adding water.
Impure Product (Multiple Spots on TLC) 1. Side reactions. 2. Incomplete reaction. 3. Ineffective recrystallization.1. Ensure the dropwise addition of hydrazine to control the reaction. 2. Confirm reaction completion via TLC. 3. Perform a second recrystallization, potentially using a different solvent system.

References

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Application Note: Protocol for Schiff Base Formation using 1-Benzofuran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance[1][2][3][4][5][6][7][8]

The formation of Schiff bases (specifically hydrazones in this context) from 1-benzofuran-2-carbohydrazide represents a critical transformation in medicinal chemistry. The benzofuran moiety is a privileged scaffold found in natural products (e.g., ailanthoidol) and pharmaceuticals (e.g., amiodarone), known for anti-arrhythmic, anti-tumor, and antimicrobial properties.[1]

When condensed with aromatic aldehydes, the resulting N'-benzylidene-1-benzofuran-2-carbohydrazide derivatives exhibit a synergistic pharmacological profile. The azomethine linker (-CH=N-) acts as a pharmacophore, facilitating binding to biological targets such as bacterial DNA gyrase or viral polymerases. This protocol details a robust, acid-catalyzed condensation method optimized for high yield and purity, suitable for generating libraries for Structure-Activity Relationship (SAR) studies.

Chemical Basis & Reaction Mechanism[3][9]

The Chemistry

The reaction is a nucleophilic addition-elimination between the terminal amino group of the hydrazide (nucleophile) and the electrophilic carbon of an aldehyde. Unlike simple amines, the hydrazide nitrogen is less nucleophilic due to the adjacent electron-withdrawing carbonyl group; therefore, acid catalysis is essential to activate the aldehyde carbonyl.

Mechanistic Pathway[9]
  • Activation: The acid catalyst protonates the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Addition: The terminal amine of the 1-benzofuran-2-carbohydrazide attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Elimination: Proton transfer facilitates the elimination of a water molecule, establishing the C=N double bond (hydrazone linkage).

Visualization: Reaction Mechanism

The following diagram illustrates the stepwise mechanistic flow.

ReactionMechanism Reactants Reactants (Hydrazide + Aldehyde) Activation Acid Activation (Protonation of C=O) Reactants->Activation + H⁺ Attack Nucleophilic Attack (Formation of C-N bond) Activation->Attack Intermediate Carbinolamine Intermediate Attack->Intermediate Elimination Dehydration (-H₂O) Intermediate->Elimination Proton Transfer Product Final Hydrazone (C=N Formation) Elimination->Product

Figure 1: Step-wise mechanism of acid-catalyzed hydrazone formation.

Experimental Protocol

Materials & Reagents[8][9][10]
  • Precursor: 1-Benzofuran-2-carbohydrazide (Synthesized via hydrazinolysis of ethyl benzofuran-2-carboxylate).[2]

  • Electrophile: Substituted Aromatic Aldehyde (1.0 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).[3][4]

  • Apparatus: Round-bottom flask (50-100 mL), reflux condenser, heating mantle/oil bath, magnetic stirrer.

Standard Reflux Procedure

This method is the "gold standard" for reproducibility and crystal growth.

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1-benzofuran-2-carbohydrazide (0.01 mol) in 20-25 mL of absolute ethanol. Slight warming may be required for complete dissolution.

  • Addition: Add an equimolar amount (0.01 mol) of the appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde).

  • Catalysis: Add 3-5 drops of Glacial Acetic Acid.

    • Note: Do not add excess acid; it can protonate the hydrazide nitrogen, deactivating it.

  • Reaction: Reflux the reaction mixture for 3–5 hours .

    • Monitoring: Check progress via Thin Layer Chromatography (TLC).[1]

    • Mobile Phase: n-Hexane:Ethyl Acetate (7:3 or 6:4). Look for the disappearance of the hydrazide spot.

  • Precipitation: Upon completion, cool the mixture to room temperature. In many cases, the Schiff base will precipitate out as a solid. If not, pour the mixture onto crushed ice (approx. 50g) with stirring.

  • Isolation: Filter the solid precipitate using a Buchner funnel.

  • Washing: Wash the crude solid with cold ethanol (2 x 5 mL) followed by cold water to remove traces of acid and unreacted aldehyde.

  • Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture (9:1) to yield the pure product.

Microwave-Assisted Method (Green Alternative)

For higher throughput and energy efficiency.

  • Mix: Combine 0.01 mol hydrazide and 0.01 mol aldehyde in a microwave vial with minimal ethanol (2-3 mL) and 1 drop of acetic acid.

  • Irradiate: Set microwave reactor to 140–160 Watts and irradiate for 2–4 minutes (in 30-second intervals to prevent overheating).

  • Workup: Cool and wash with ice-cold water as described above.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (0.01 mol eq.) Solubilize Dissolve in EtOH (Warm if necessary) Start->Solubilize Catalyze Add Catalyst (Glacial AcOH) Solubilize->Catalyze Reflux Reflux (3-5 hrs) Temp: 78-80°C Catalyze->Reflux Monitor TLC Check (Hexane:EtOAc 7:3) Reflux->Monitor Monitor->Reflux Incomplete Precipitate Cool / Pour on Ice Monitor->Precipitate Complete Filter Vacuum Filtration Precipitate->Filter Recrystallize Recrystallize (EtOH/DMF) Filter->Recrystallize

Figure 2: Operational workflow for the synthesis and purification of benzofuran hydrazones.

Characterization & Validation

To ensure scientific integrity, the synthesized compounds must be validated using spectroscopic data. The following table summarizes the expected signals for a successful conversion.

Spectroscopic Markers
TechniqueFunctional GroupExpected Signal / RangeCausality / Explanation
FT-IR –NH– (Amide)3150 – 3350 cm⁻¹Stretching vibration of the secondary amide N-H.
FT-IR C=O (Amide)1640 – 1680 cm⁻¹Carbonyl stretching (often lowered due to conjugation).
FT-IR C=N (Azomethine)1590 – 1620 cm⁻¹Diagnostic Peak: Confirms formation of the Schiff base linkage.
¹H NMR –CONH– 10.0 – 12.0 ppm (s)Downfield singlet; disappears with D₂O exchange.
¹H NMR –N=CH– 8.2 – 8.8 ppm (s)Diagnostic Peak: The azomethine proton singlet.
¹H NMR Benzofuran C3-H 7.2 – 7.8 ppmCharacteristic aromatic signal of the benzofuran ring.
Data Interpretation[6][14][15]
  • Absence of NH₂: The disappearance of the hydrazide NH₂ doublet (approx. 4.5 ppm in NMR) and the appearance of the N=CH singlet confirms the consumption of the starting material.

  • Stereochemistry: These hydrazones generally exist in the (E)-configuration about the C=N bond due to steric stability.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitate Product is too soluble in hot ethanol.Pour reaction mixture onto crushed ice; scratch the flask walls to induce nucleation.
Oiling Out Impurities or incomplete reaction.Decant the solvent, triturate the oil with cold ether or hexane to solidify.
Low Yield Inefficient catalysis or wet solvent.Ensure Ethanol is absolute (dry). Increase reflux time. Verify pH is slightly acidic (pH 4-5).
Multiple Spots on TLC Hydrolysis or Isomerization.Avoid excessive heating. Ensure the TLC plate is dry. Note that E/Z isomers may separate on silica.

References

  • Halli, M. B., & Malipatil, R. S. (2012). Synthesis, characterization and spectral studies of metal (II) complexes derived from benzofuran-2-carbohydrazide and 2-acetylthiophene Schiff’s base.[5][6] Der Pharma Chemica, 4(1), 387-392.

  • Al-Wahaibi, L. H., et al. (2023).[3] (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide.[7] Molbank, 2023(2), M1661.

  • Siddiqui, N., et al. (2018). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity.[8] European Journal of Medicinal Chemistry, 158, 436-447.

  • Rai, S., et al. (2022). Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide. International Journal of Science and Research Archive, 07(02), 466-473.[9]

Sources

Preparation of metal complexes using 1-Benzofuran-2-carbohydrazide ligands

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Metal Complexes using 1-Benzofuran-2-carbohydrazide Ligands

Executive Summary

This guide details the synthesis, functionalization, and metallation of 1-benzofuran-2-carbohydrazide derivatives. Benzofuran moieties are privileged pharmacophores in medicinal chemistry, known for their broad-spectrum antimicrobial and anticancer properties.[1] Complexation with transition metals (Cu, Co, Ni, Zn) significantly enhances their biological efficacy through chelation, which increases lipophilicity and facilitates cellular uptake (Tweedy's Overtone Concept). This protocol focuses on the Schiff base derivation route , the industry standard for creating stable, bioactive coordination compounds from hydrazide precursors.

Part 1: Synthesis of the Ligand Precursor

The foundation of high-purity complexes is a high-purity hydrazide precursor. Commercial sources vary in quality; in-house synthesis is recommended for consistent stoichiometry.

Synthesis of Ethyl 1-benzofuran-2-carboxylate

Rationale: The carboxylic acid group must be esterified to facilitate the nucleophilic attack by hydrazine.

  • Reagents: Salicylaldehyde (0.1 mol), Ethyl chloroacetate (0.1 mol), Anhydrous Potassium Carbonate (

    
    ), Acetone or DMF.
    
  • Protocol:

    • Dissolve salicylaldehyde and ethyl chloroacetate in dry acetone (200 mL).

    • Add anhydrous

      
       (0.2 mol) to the mixture.
      
    • Critical Step: Reflux the mixture for 10–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3) until the aldehyde spot disappears.

    • Filter the hot solution to remove inorganic salts (

      
      , unreacted carbonate).
      
    • Concentrate the filtrate under reduced pressure.

    • Pour the residue into ice-cold water. The ester will precipitate as a solid.

    • Recrystallize from ethanol.[1][2][3][4]

Conversion to 1-Benzofuran-2-carbohydrazide

Rationale: Hydrazinolysis converts the ester to the hydrazide, introducing the terminal


 required for Schiff base formation.
  • Reagents: Ethyl 1-benzofuran-2-carboxylate, Hydrazine hydrate (99%), Ethanol.

  • Protocol:

    • Dissolve the ester (0.05 mol) in absolute ethanol (50 mL).

    • Add hydrazine hydrate (0.1 mol) dropwise with stirring. Note: Excess hydrazine drives the equilibrium forward.

    • Reflux for 4–6 hours. A voluminous white solid (the hydrazide) typically separates during reflux.

    • Cool to room temperature and filter.

    • Purification: Wash with cold ethanol and recrystallize from ethanol to remove traces of unreacted hydrazine.

    • Validation: Melting point should be sharp (approx. literature value). IR should show doublet

      
       at 3200–3300 
      
      
      
      and amide
      
      
      at ~1660
      
      
      .

Part 2: Ligand Functionalization (Schiff Base Formation)

Direct complexation with the hydrazide is possible but less stable. Condensing with an aldehyde creates a Schiff base (Hydrazone), providing a chelating "pocket" (NO or ONO donor set) that stabilizes the metal ion.

Protocol:

  • Stoichiometry: 1:1 molar ratio of 1-benzofuran-2-carbohydrazide to the chosen aldehyde (e.g., 2-acetylthiophene, salicylaldehyde, or 3,4,5-trimethoxybenzaldehyde).

  • Solvent: Methanol or Ethanol (anhydrous is preferred to drive water elimination).

  • Catalyst: 2–3 drops of Glacial Acetic Acid. Mechanism: Protonates the carbonyl oxygen of the aldehyde, making it more electrophilic for the hydrazide attack.

  • Reaction: Reflux for 3–5 hours.

  • Isolation: The Schiff base often precipitates upon cooling. Filter, wash with hot ethanol, and dry in vacuum.[2]

Part 3: Metal Complex Preparation Protocol

This section describes the synthesis of M(II) complexes (Co, Ni, Cu, Zn).[4][5][6][7][8][9][10][11][12][13][14] The general stoichiometry is


 or 

, depending on the ligand's denticity and the metal's preferred coordination number.
General Procedure

Reagents:

  • Schiff Base Ligand (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )[4][5][6][7][8][12][13][14]
    
  • Metal Salt:

    
     or 
    
    
    
    (M = Cu, Co, Ni, Zn, Cd, Hg).
  • Solvent: Ethanol or Methanol.[2][4]

Step-by-Step Protocol:

  • Ligand Solution: Dissolve 0.01 mol of the Schiff base ligand in 30 mL of hot ethanol. Troubleshooting: If the ligand is insoluble, use a 1:1 Ethanol:DMF mixture.

  • Metal Solution: Dissolve 0.01 mol (for 1:1 complexes) or 0.005 mol (for 1:2 complexes) of the metal salt in 20 mL of ethanol.

  • Addition: Add the metal solution dropwise to the hot ligand solution with constant stirring.

  • pH Adjustment (Critical for Phenolic Ligands):

    • If the ligand contains a phenolic -OH (e.g., derived from salicylaldehyde), the proton must be removed to coordinate.[15]

    • Add Sodium Acetate solution dropwise until pH reaches 6.0–7.0.

    • Observation: Precipitation often intensifies at this stage.

  • Reflux: Reflux the mixture on a water bath for 3–5 hours.

    • Color Change: A distinct color change (e.g., Green for Cu, Pink/Blue for Co) indicates complexation.

  • Isolation:

    • Concentrate the solution to half volume.

    • Cool to room temperature (or refrigerate overnight).

    • Filter the colored complex.[4]

  • Washing: Wash thoroughly with hot water (to remove metal salts), then warm ethanol (to remove unreacted ligand), and finally ether.

  • Drying: Dry in a vacuum desiccator over anhydrous

    
    .
    

Part 4: Characterization & Validation

Trustworthiness relies on validating the coordination mode. Use this checklist.

TechniqueParameterExpected Change (Ligand

Complex)
Interpretation
IR Spectroscopy

(Azomethine)
Shift to lower freq (

)
Coordination via Azomethine Nitrogen.[4]

(Amide)
Shift to lower freq (

)
Coordination via Carbonyl Oxygen.

New bands at 400–600

Confirmation of Metal-Ligand bond.
1H NMR

Downfield shiftElectron density withdrawal by metal.

Disappears (if enolized) or ShiftsDeprotonation (enol form) or coordination.
Molar Conductance

(in DMF/DMSO)
Low values (< 20

)
Non-electrolytic nature (Cl is coordinated, not ionic).[12]
Magnetic Moment

(B.M.)
Cu(II): 1.7–1.9 B.M.Monomeric, paramagnetic (1 unpaired electron).
Zn(II): Diamagnetic

system (Tetrahedral/Octahedral).

Part 5: Visualizing the Workflow

Synthesis & Coordination Logic

The following diagram illustrates the reaction pathway and the resulting coordination geometry.

G cluster_coord Coordination Mode Start Salicylaldehyde + Ethyl Chloroacetate Benzofuran Ethyl 1-benzofuran- 2-carboxylate Start->Benzofuran Reflux/K2CO3 Cyclization Hydrazide 1-Benzofuran-2- carbohydrazide Benzofuran->Hydrazide Hydrazine Hydrate Ethanol Reflux SchiffBase Schiff Base Ligand (Bidentate NO Donor) Hydrazide->SchiffBase Condensation (-H2O) Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase Complex Metal Complex [M(L)Cl2] or [M(L)2] SchiffBase->Complex Reflux/Ethanol Chelation MetalSalt Metal Salt (MCl2) MetalSalt->Complex Coord Metal (M) binds to: 1. Azomethine Nitrogen (N) 2. Carbonyl Oxygen (O)

Figure 1: Step-by-step synthesis workflow from raw materials to the final metal complex, highlighting key reaction intermediates.

References

  • Halli, M. B., et al. (2012).[4] Synthesis, characterization and biological activity of mixed ligand metal (II) complexes derived from benzofuran-2-carbohydrazide schiff base and malonyldihydrazide.[4][10] Der Pharma Chemica, 4(6), 2360-2367.[4] Link

  • Halli, M. B., & Malipatil, R. S. (2011).[8] Synthesis, characterization and spectral studies of metal (II) complexes derived from benzofuran-2-carbohydrazide and 2-acetylthiophene Schiff's base.[8][14] Der Pharma Chemica, 3(4), 146-157.[2] Link

  • Shivakumar, K., et al. (2008).[6][7] Synthesis, spectral characterization and biological activity of benzofuran Schiff bases with Co(II), Ni(II), Cu(II), Zn(II), Cd(II) and Hg(II) complexes.[4][6][8][9][10][12][13] Journal of Coordination Chemistry, 61(14), 2274-2287. Link

  • Suresh, M., et al. (2015). Synthesis and evaluation of antimicrobial activity of Cu(II), Ni(II) and Co(II) complexes of Schiff base derived from 5-bromo-salicylaldehyde and benzofuran-2-carbohydrazide.[13] Journal of Chemical and Pharmaceutical Research, 7(4), 1456-1460. Link

  • Shalini, K., et al. (2022). Synthesis, Characterization, and Antibacterial Activity of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) Complexes of Schiff Bases Derived from Benzofuran-2-carbohydrazide.[4][8][9][10][13] International Journal of Science and Research Archive, 7(2), 466–473.[6][11] Link

Sources

Application Note: Synthesis and Evaluation of N-Acylhydrazones Derived from 1-Benzofuran-2-Carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The 1-benzofuran-2-carbohydrazide scaffold is a privileged structure in medicinal chemistry. When condensed with aryl aldehydes to form N-acylhydrazones (often referred to as hydrazones or Schiff bases), the resulting derivatives exhibit a broad spectrum of biological activities. Recent drug development efforts have identified these molecules as potent α-amylase inhibitors for the management of type 2 diabetes [[1]](), selective CDK2 inhibitors for targeted oncology 2, and dual-action antioxidant/UV-protective agents . Furthermore, transition metal complexes of these hydrazones have demonstrated significant anti-tubercular efficacy 3.

This guide provides a comprehensive, self-validating protocol for the three-step synthesis of these target compounds, detailing the mechanistic causality behind each experimental condition.

Mechanistic Rationale & Causality

To ensure high yields and purity, it is critical to understand the chemical forces driving each step of the synthesis:

  • Benzofuran Core Formation (Cyclization): The reaction between salicylaldehyde and ethyl bromoacetate utilizes anhydrous potassium carbonate (

    
    ) in dry acetone. 
    
    
    
    is a mild base that selectively deprotonates the phenol to form a phenoxide ion without triggering unwanted Cannizzaro reactions of the aldehyde 3. Following O-alkylation, an intramolecular Knoevenagel-type condensation closes the furan ring, yielding ethyl benzofuran-2-carboxylate.
  • Hydrazinolysis: Converting the ester to a hydrazide requires hydrazine hydrate in absolute ethanol. Hydrazine is a highly potent nucleophile due to the "alpha-effect" (repulsion between adjacent lone pairs). Refluxing in absolute ethanol prevents premature ester hydrolysis, driving the nucleophilic acyl substitution forward to yield 1-benzofuran-2-carbohydrazide 2.

  • Acid-Catalyzed Condensation: The final Schiff base formation is highly pH-dependent. Glacial acetic acid is added in catalytic amounts to lower the pH to ~4.5. This protonates the carbonyl oxygen of the aryl aldehyde, maximizing its electrophilicity, while avoiding the complete protonation of the hydrazide's terminal amine, which would otherwise destroy its nucleophilicity 3.

Self-Validating Experimental Workflows

Protocol A: Synthesis of Ethyl Benzofuran-2-carboxylate

Reagents: Salicylaldehyde (0.1 mol), Ethyl bromoacetate (0.1 mol), Anhydrous


 (0.25 mol), Dry Acetone (100 mL).
  • Charge a 250 mL round-bottom flask with salicylaldehyde, anhydrous

    
    , and dry acetone. Stir the suspension for 10 minutes in an ice bath to ensure complete phenoxide formation 3.
    
  • Add ethyl bromoacetate dropwise over 15 minutes to manage the exothermic O-alkylation.

  • Reflux the mixture for 8–10 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the yellow salicylaldehyde spot is consumed and a new UV-active spot appears.

  • Cool to room temperature, filter off the inorganic salts (

    
     and unreacted 
    
    
    
    ), and concentrate the filtrate under reduced pressure.
  • Pour the residue into crushed ice. Filter the resulting solid and recrystallize from ethanol.

Protocol B: Hydrazinolysis to 1-Benzofuran-2-carbohydrazide

Reagents: Ethyl benzofuran-2-carboxylate (0.05 mol), Hydrazine hydrate 99% (0.1 mol), Absolute Ethanol (50 mL).

  • Dissolve the ester from Protocol A in absolute ethanol.

  • Add hydrazine hydrate dropwise with constant stirring. Note: A 2-fold molar excess of hydrazine is required to prevent the formation of symmetrical diacylhydrazines2.

  • Reflux the mixture for 3–4 hours.

    • Validation Check: The progress is visually marked by the gradual precipitation of the carbohydrazide, which is significantly less soluble in ethanol than the starting ester.

  • Cool the reaction mixture to 0–5 °C in an ice bath to maximize precipitation. Filter the white spongy solid, wash with cold ethanol, and dry under vacuum (Expected mp: 174 ºC) 3.

Protocol C: Condensation to N-Acylhydrazone Derivatives

Reagents: 1-Benzofuran-2-carbohydrazide (0.01 mol), Substituted Aryl Aldehyde (0.01 mol), Glacial Acetic Acid (2-3 drops), Absolute Ethanol (30 mL).

  • Dissolve the carbohydrazide in 20 mL of absolute ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired aryl aldehyde dissolved in 10 mL of ethanol 3.

  • Add the catalytic glacial acetic acid and reflux for 2–3 hours.

    • Validation Check: A distinct color shift (e.g., to pale yellow or orange) and the formation of a precipitate upon cooling confirm successful imine formation. Verify via TLC (

      
      :MeOH 9:1).
      
  • Cool to room temperature, filter the precipitated N-acylhydrazone, wash with cold diethyl ether, and recrystallize from ethanol or DMF.

Quantitative Structure-Activity Data

The biological efficacy of the resulting N-acylhydrazones is highly dependent on the substituents of the aryl aldehyde used in Protocol C. The table below summarizes key quantitative data from recent literature.

Derivative / SubstituentPrimary Target / AssayObserved Activity (

)
Reference StandardSource
Analog 5 (Substituted Phenyl)α-Amylase Inhibition1.078 ± 0.19 µMAcarbose (0.62 µM)1
Compound 13c (p-Methoxyphenyl)CDK2 Kinase Inhibition52.63 nMStaurosporine (56.76 nM)2
Compound 7 (2,3,4-Trihydroxy)DPPH Radical ScavengingHigh (Best in series)PBSA
Complexes 4a-6c (Metal-bound)M. tuberculosis (H37 RV)Moderate to HighStandard Anti-TB Drugs[[3]]()

Synthetic Workflow & Biological Targeting Diagram

BenzofuranSynthesis cluster_Bio Therapeutic Applications Start Salicylaldehyde + Ethyl bromoacetate Step1 K2CO3, Acetone Reflux (Cyclization) Start->Step1 Ester Ethyl benzofuran-2-carboxylate Step1->Ester Step2 Hydrazine Hydrate EtOH, Reflux (Hydrazinolysis) Ester->Step2 Hydrazide 1-Benzofuran-2-carbohydrazide Step2->Hydrazide Step3 Aryl Aldehydes + Cat. AcOH EtOH, Reflux (Condensation) Hydrazide->Step3 Hydrazone N-Acylhydrazone Derivatives (Target Scaffold) Step3->Hydrazone Amylase α-Amylase Inhibition (Anti-diabetic) Hydrazone->Amylase CDK2 CDK2 Kinase Inhibition (Anti-cancer) Hydrazone->CDK2 Antioxidant Antioxidant / UV Protection (Multifunctional) Hydrazone->Antioxidant

Caption: Synthetic workflow of 1-benzofuran-2-carbohydrazide N-acylhydrazones and their therapeutic targets.

References

  • Synthesis and Anti-Tubercular Study of Some Transition Metal Complexes of Hydrazone Derivatives Derived from Benzofuran-2-Carbohydrazide Source: Der Pharma Chemica URL:3

  • Synthesis and in vitro study of benzofuran hydrazone derivatives as novel alpha-amylase inhibitor Source: PubMed (NIH) URL:1

  • Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant Source: SFERA (unife.it) URL:

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights Source: PMC (NIH) URL:2

Sources

Solvent selection for 1-Benzofuran-2-carbohydrazide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Solvent Selection for 1-Benzofuran-2-carbohydrazide Transformations

Executive Summary

1-Benzofuran-2-carbohydrazide is a privileged scaffold in medicinal chemistry, serving as a precursor for antimicrobial, anticancer, and anti-inflammatory agents.[1][2] Its reactivity is defined by the nucleophilic hydrazine moiety, which readily undergoes condensation (Schiff base formation) or cyclization (to oxadiazoles, triazoles).

This guide addresses the critical challenge of solvent selection . Due to the benzofuran ring's lipophilicity contrasting with the hydrazide's polarity, yield and purity are heavily dependent on the reaction medium. This note provides validated protocols for condensation and cyclization, emphasizing solubility parameters, catalytic compatibility, and green chemistry alternatives.

Solvent Compatibility & Solubility Profile

The solubility of 1-benzofuran-2-carbohydrazide dictates the reaction kinetics. While the hydrazide group requires polar interactions, the benzofuran core resists dissolution in highly aqueous media without co-solvents.

SolventSolubility (25°C)Solubility (Reflux)Primary ApplicationNotes
Ethanol (EtOH) LowHighSchiff Base Formation, Cyclization (CS₂)Preferred. Allows product crystallization upon cooling.
Methanol (MeOH) ModerateHighCondensationHigher solubility than EtOH; product loss in mother liquor possible.
DMF / DMSO HighHighAcylation, Stubborn CyclizationsHard to remove. Use only when reagents are insoluble in alcohols.
Dioxane ModerateHighAcylation (w/ Acid Chlorides)Good for moisture-sensitive acylations; requires aqueous workup.
Water Very LowLowGreen Synthesis (Suspension)Requires vigorous stirring; "On-water" reactivity for specific aldehydes.
Acetic Acid ModerateHighCyclization (Oxadiazoles)Acts as both solvent and catalyst.

Validated Experimental Protocols

Protocol A: Schiff Base Formation (Condensation)

Target: Synthesis of N'-benzylidene-1-benzofuran-2-carbohydrazide derivatives.[3][4]

Mechanism & Solvent Logic: The reaction proceeds via nucleophilic attack of the terminal amino group on the aldehyde carbonyl. Ethanol is the solvent of choice because it solubilizes the reagents at reflux but precipitates the Schiff base product upon cooling, driving the equilibrium forward and simplifying purification (Le Chatelier’s principle). Glacial Acetic Acid (AcOH) is added as a catalyst to protonate the carbonyl oxygen, enhancing electrophilicity.

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1-benzofuran-2-carbohydrazide (1.0 equiv) in Absolute Ethanol (10–15 mL per gram of substrate).

  • Addition: Add the substituted aromatic aldehyde (1.0–1.1 equiv).

  • Catalysis: Add Glacial Acetic Acid (2–3 drops per mmol).

    • Note: For acid-sensitive substrates, omit AcOH and extend reflux time.

  • Reaction: Reflux the mixture for 2–4 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 6:4).

  • Workup: Cool the reaction mixture to room temperature (RT), then chill in an ice bath for 30 minutes.

  • Purification: Filter the precipitate. Wash with cold ethanol (2 x 5 mL). Recrystallize from Ethanol or DMF if necessary.

Protocol B: Cyclization to 1,3,4-Oxadiazole-2-thiols

Target: 5-(1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol.[4]

Mechanism & Solvent Logic: This reaction uses Carbon Disulfide (CS₂) in a basic medium. Ethanol acts as the carrier solvent, while Potassium Hydroxide (KOH) forms a xanthate-like intermediate. The basic environment promotes the nucleophilic attack of sulfur, followed by cyclization and elimination of H₂S.

Step-by-Step Procedure:

  • Preparation: Dissolve KOH (1.0 equiv) in a minimum amount of water (e.g., 2 mL). Add this to Ethanol (50 mL).

  • Mixing: Add 1-benzofuran-2-carbohydrazide (1.0 equiv) to the ethanolic KOH. Stir until partially dissolved.

  • Cyclization: Add Carbon Disulfide (CS₂) (1.5–2.0 equiv) dropwise.

    • Safety Warning: CS₂ is highly flammable and toxic. Use a fume hood.

  • Reflux: Heat to reflux for 6–10 hours until H₂S evolution ceases (test with lead acetate paper).

  • Isolation: Concentrate the solvent to ~20% volume. Dilute with ice-water.

  • Precipitation: Acidify with dilute HCl (pH 2–3). The thiol/thione tautomer precipitates. Filter and wash with water.

Protocol C: Green Synthesis (Water-Mediated)

Target: Condensation with Isatin derivatives.

Solvent Logic: Water is used as the medium.[5][6] Although the starting material is insoluble, the hydrophobic effect forces the organic reactants together ("on-water" catalysis), often accelerating the rate without organic solvents.

Procedure:

  • Suspend 1-benzofuran-2-carbohydrazide and the carbonyl component (e.g., Isatin) in Deionized Water .

  • Reflux with vigorous magnetic stirring for 2–3 hours.

  • The product precipitates as a solid.[2][6][7][8] Filter hot (to remove unreacted soluble impurities) or cold, depending on product solubility. Wash with hot water.

Decision Pathways & Workflow Visualization

The following diagrams illustrate the decision logic for solvent selection and the experimental workflow.

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: 1-Benzofuran-2-carbohydrazide ReactionType Select Reaction Type Start->ReactionType SchiffBase Schiff Base Formation (Aldehydes/Ketones) ReactionType->SchiffBase Cyclization Cyclization to Heterocycle ReactionType->Cyclization Acylation Acylation (Acid Chlorides) ReactionType->Acylation Ethanol Solvent: Ethanol (Reflux) Cat: AcOH SchiffBase->Ethanol Standard Protocol Water Green Alt: Water (Suspension) SchiffBase->Water Green Protocol Oxadiazole Target: 1,3,4-Oxadiazole Cyclization->Oxadiazole Triazole Target: 1,2,4-Triazole Cyclization->Triazole Dioxane Solvent: Dioxane or DMF Base: Et3N Acylation->Dioxane CS2_KOH Reagent: CS2 / KOH Solvent: EtOH/Water Oxadiazole->CS2_KOH Thiol Derivative POCl3 Reagent: POCl3 Solvent: POCl3 (Neat) Oxadiazole->POCl3 Aryl Derivative Triazole->CS2_KOH + Hydrazine Hydrate

Caption: Decision matrix for selecting the optimal solvent system based on the desired chemical transformation of the hydrazide scaffold.

Figure 2: General Synthesis & Purification Workflow

Workflow Reactants Reactants: Hydrazide + Electrophile Reflux Reflux in Ethanol (2-4 Hours) Reactants->Reflux TLC TLC Check (Hexane:EtOAc) Reflux->TLC TLC->Reflux Incomplete Cooling Cool to RT -> Ice Bath (Precipitation) TLC->Cooling Complete Filter Filtration Cooling->Filter Recryst Recrystallization (EtOH or DMF) Filter->Recryst Impure Final Pure Product Filter->Final Pure Recryst->Final

Caption: Standardized workflow for ethanol-mediated synthesis, maximizing yield through temperature-controlled precipitation.

Troubleshooting & Optimization

  • Issue: Reactants do not dissolve in Ethanol at reflux.

    • Solution: Add DMF dropwise as a co-solvent until dissolution is achieved. Do not exceed 20% v/v DMF to ensure the product still precipitates upon cooling.

  • Issue: No precipitate forms upon cooling.

    • Solution: The product may be too soluble in ethanol. Concentrate the solution by rotary evaporation to 50% volume, then add cold water dropwise to induce turbidity. Refrigerate overnight.

  • Issue: Product is an oil/sticky gum.

    • Solution: Triturate the oil with cold diethyl ether or hexane to induce crystallization. Alternatively, redissolve in a minimum amount of hot ethanol and let it stand undisturbed at room temperature.

References

  • Synthesis and antioxidant/antimicrobial activity of benzofuran-oxadiazole derivatives. Title: Synthesis, characterization and biological evaluation of some new benzofuran derivatives.[4] Source: Asian Journal of Research in Chemistry. URL:[Link]

  • Green synthesis of benzofuran carbohydrazide derivatives. Title: Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities.[6] Source: Der Pharma Chemica. URL:[Link]

  • Triazole and Oxadiazole synthesis protocols. Title: Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis.[3][4][9] Source: Journal of Science and Technology.[9] URL:[Link]

  • Structural confirmation and solvent usage in hydrazone synthesis. Title: (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Source: Molbank (MDPI). URL:[Link][4][8][10]

  • Thermodynamic solubility studies of carbohydrazides. Title: Solubility, enthalpies of dissolution and thermokinetics of the dissolution reaction in solvent of carbohydrazide.[5] Source: Journal of Thermal Analysis and Calorimetry (via ResearchGate). URL:[Link]

Sources

Application Note: Green Chemistry Protocols for the Synthesis of Benzofuran-2-Carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzofuran-2-carbohydrazide is a pivotal heterocyclic scaffold in medicinal chemistry and drug development, serving as a precursor for a wide array of pharmacologically active compounds. Traditional synthetic routes often rely on hazardous solvents, high energy consumption, and multi-step processes with significant waste generation. This guide presents detailed application notes and validated protocols for the synthesis of benzofuran-2-carbohydrazide, adhering to the principles of green chemistry. We focus on methods that enhance efficiency, minimize environmental impact, and improve safety, including microwave-assisted and ultrasound-assisted reactions, and the use of aqueous media. These protocols are designed for researchers, chemists, and drug development professionals seeking sustainable and efficient alternatives to conventional synthesis.

Introduction: The Imperative for Greener Synthesis

The benzofuran nucleus is a core structure in numerous natural products and therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Benzofuran-2-carbohydrazide, in particular, is a versatile intermediate used to construct more complex molecules like hydrazones, oxadiazoles, and pyrazoles.[3][4]

Conventional methods for synthesizing the benzofuran ring often involve harsh conditions, such as high temperatures over extended periods and the use of toxic, volatile organic solvents like DMF or toluene.[3][5] These approaches not only pose environmental and safety risks but also lead to lower process efficiency and higher costs. The adoption of green chemistry principles offers a compelling solution by redesigning chemical syntheses to be safer, more energy-efficient, and economically viable.[1] This document details robust green methodologies for the two-stage synthesis of benzofuran-2-carbohydrazide, providing both the theoretical rationale and practical, step-by-step protocols.

Synthetic Strategy: A Two-Step Green Approach

The synthesis is logically divided into two primary stages:

  • Formation of the Benzofuran Core: Synthesis of an intermediate, typically ethyl benzofuran-2-carboxylate, from readily available precursors like salicylaldehyde.

  • Hydrazinolysis: Conversion of the ethyl ester intermediate into the final benzofuran-2-carbohydrazide product.

Our focus is on integrating green techniques at each stage to maximize sustainability without compromising yield or purity.

G cluster_0 Stage 1: Benzofuran Core Synthesis cluster_1 Green Methods cluster_2 Stage 2: Hydrazinolysis Precursors Salicylaldehyde + Diethyl Bromomalonate Method_MW Microwave-Assisted (High-speed, Energy-efficient) Precursors->Method_MW K₂CO₃ / Solvent Method_US Ultrasound-Assisted (Acoustic Cavitation) Precursors->Method_US Catalyst / Solvent Method_AQ Aqueous/Solvent-Free (Reduced Waste) Precursors->Method_AQ Catalyst / H₂O Intermediate Ethyl Benzofuran-2-carboxylate Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Intermediate->Hydrazine Method_MW->Intermediate Method_US->Intermediate Method_AQ->Intermediate Product Benzofuran-2-carbohydrazide Hydrazine->Product Ethanol / 0-5°C (Rapid & Efficient)

Caption: Overall workflow for the green synthesis of benzofuran-2-carbohydrazide.

Part I: Green Synthesis of Ethyl Benzofuran-2-carboxylate

The formation of the benzofuran ester intermediate is often the most energy and solvent-intensive step. By employing green techniques, we can dramatically improve its environmental footprint.

Causality Behind Green Methodologies
  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid, uniform, and localized heating of the reaction mixture, a phenomenon known as dielectric heating.[6] This drastically reduces reaction times from hours to minutes, minimizes side product formation, and often increases yields compared to conventional heating methods.[4][7]

  • Ultrasound-Assisted Synthesis: Sonication promotes chemical reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates without increasing the bulk temperature of the system.[8][9][10]

  • Aqueous and Solvent-Free Reactions: Eliminating volatile organic solvents is a cornerstone of green chemistry.[11] Water is an ideal solvent due to its non-toxicity, non-flammability, and low cost. In some cases, reactions can be run neat (solvent-free), which maximizes atom economy and simplifies product workup.[12][13]

Data Presentation: Comparison of Synthesis Methods
MethodCatalyst/BaseSolventTimeTemp. (°C)Yield (%)Reference
Conventional K₂CO₃DMF~12 hrsRT~83%[3]
Microwave NaOHEthanol5 min79°C>95%[7]
Ultrasound Pd/C-CuIMethanol30-45 minRT~85-92%[14][15]
Solvent-Free Cu₂O NPsNone1-2 hrs100°C~80-95%[11][16]
Note: Data for a closely related benzofuran-2-carboxylic acid synthesis, demonstrating the efficiency of microwave assistance.
**Note: General yields for benzofuran synthesis under these conditions.

Part II: Green Hydrazinolysis to Benzofuran-2-carbohydrazide

The second stage involves the conversion of the synthesized ethyl benzofuran-2-carboxylate to the target carbohydrazide. This is achieved through reaction with hydrazine hydrate. While this step is generally efficient, green principles can still be applied to optimize it.

Causality Behind an Optimized Protocol

The traditional method involves refluxing the ester with hydrazine hydrate in ethanol for several hours.[17] However, research shows this transformation can be achieved with high efficiency under much milder and faster conditions. By performing the reaction at a reduced temperature (0-5°C), the reaction remains highly efficient while minimizing potential side reactions and energy consumption.[3] The use of ethanol as a solvent is considered relatively green, but minimizing the reaction time further improves the overall process efficiency.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: Microwave-Assisted Synthesis of Ethyl Benzofuran-2-carboxylate

This protocol is adapted from highly efficient microwave-assisted methods for benzofuran synthesis and represents a significant improvement over conventional heating.[7]

Materials:

  • Salicylaldehyde

  • Diethyl bromomalonate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethanol (200 proof)

  • Microwave reactor with sealed vessel capability

Procedure:

  • In a 10 mL microwave reactor vessel equipped with a magnetic stir bar, add salicylaldehyde (1.22 g, 10 mmol).

  • Add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add 5 mL of ethanol, followed by diethyl bromomalonate (1.7 mL, 11 mmol).

  • Seal the vessel and place it in the microwave reactor cavity.

  • Set the reaction parameters: irradiate at 300W for 5-7 minutes with a target temperature of 80°C. Maintain stirring throughout.

  • After the reaction is complete, cool the vessel to room temperature using a compressed air stream.

  • Pour the reaction mixture into 50 mL of cold water and extract with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure ethyl benzofuran-2-carboxylate.

Expected Outcome: A clear to pale yellow oil. Yields are typically in the range of 85-95%.

Protocol 2: Efficient Synthesis of Benzofuran-2-carbohydrazide

This protocol is optimized for speed and efficiency based on literature procedures.[3][18]

Materials:

  • Ethyl benzofuran-2-carboxylate (from Protocol 1)

  • Hydrazine hydrate (99%)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve ethyl benzofuran-2-carboxylate (1.90 g, 10 mmol) in 20 mL of ethanol.

  • Cool the flask in an ice bath to 0-5°C with continuous stirring.

  • Slowly add hydrazine hydrate (2.5 mL, 50 mmol) dropwise to the cooled solution.

  • Continue stirring the mixture in the ice bath for 30-45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • A white precipitate of benzofuran-2-carbohydrazide will form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold water and then cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

Expected Outcome: A white, crystalline solid.[3] Yields are typically high, often exceeding 90%. The product can be used in subsequent reactions without further purification.

Conclusion and Future Outlook

The protocols detailed in this guide demonstrate that the synthesis of benzofuran-2-carbohydrazide can be performed in a highly efficient, safe, and environmentally responsible manner. By leveraging green chemistry techniques such as microwave irradiation and optimized reaction conditions, synthesis times are reduced from many hours to under an hour, while hazardous solvents are minimized or replaced. These methods not only align with the growing demand for sustainable practices in the pharmaceutical and chemical industries but also offer tangible benefits in terms of cost, safety, and process efficiency.

Future research may focus on the use of heterogeneous or biocatalysts, as well as the adaptation of these protocols to continuous flow chemistry systems, to further enhance the sustainability and scalability of benzofuran synthesis.

References

  • Sharghi, H., Shiri, P., & Aberi, M. (2014). A Solvent-Free and One-Pot Strategy for Ecocompatible Synthesis of Substituted Benzofurans from Various Salicylaldehydes. SYNTHESIS, 46(18), 2489–2498. [Link]

  • Chauhan, D., & Sharma, A. K. (2023). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.[Link]

  • Bhardwaj, B., & Jain, S. C. (2014). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. Der Pharma Chemica, 6(1), 272-278. [Link]

  • Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Moradi, M., Ebrahimi, M., & Sanavi Khoshnood, R. (2021). Non-Catalyst, Fast, Simple and Green Synthesis of New Benzofuran Derivatives through Electrochemical Methods. Journal of Biochemical Technology. [Link]

  • Pirouz, S., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications. [Link]

  • Deshpande, R., et al. (2013). Microwave-Assisted Synthesis and Pharmacological Activity of Pyrazolyl Benzofuran Deravatives. American Journal of PharmTech Research. [Link]

  • Bhardwaj, B., & Jain, S. C. (2014). Synthesis of novel N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. Der Pharma Chemica. [Link]

  • Rostami, A., et al. (2019). Green synthesis and antioxidant activity of novel series of benzofurans from euparin extracted of Petasites hybridus. PubMed. [Link]

  • Cavaleiro, J. A. S., et al. (2013). A Green and Versatile Route to Highly Functionalized Benzofuran Derivatives Using Biomimetic Oxygenation. ResearchGate. [Link]

  • Singh, M. S. (2020). Nanocatalysis for Green Synthesis of Functionalized Benzofurans. ResearchGate. [Link]

  • Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]

  • Reddy, P. P., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. [Link]

  • Kpelly, K. S., et al. (2015). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. [Link]

  • Abdelrahman, M. H., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. American Chemical Society. [Link]

  • Unknown. (2018). Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide. Zenodo. [Link]

  • Unknown. (2021). Synthesis of benzofuran‐2‐carboxamides and plausible mechanism. ResearchGate. [Link]

  • Unknown. (2020). Process for preparing benzofuran derivatives.
  • Unknown. (2023). Synthesis of ethyl benzofuran-2-carboxylate. PrepChem.com. [Link]

  • Kolli, D., et al. (2020). Ultrasound Assisted Synthesis of 2-Substituted Benzofurans via One-Pot and Sequential Method: Their In Vitro Evaluation. Bentham Science. [Link]

  • Rostami, A., et al. (2020). Green synthesis and antioxidant activity of novel series of benzofurans from euparin extracted of Petasites hybridus. Taylor & Francis. [Link]

  • Singh, M. S. (2020). Solvent free one‐pot strategy to synthesize substituted benzofurans. ResearchGate. [Link]

  • Unknown. (2019). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. ResearchGate. [Link]

  • Kolli, D., et al. (2020). Ultrasound Assisted Synthesis of 2-Substituted Benzofurans via One-Pot and Sequential Method: Their In Vitro Evaluation. ResearchGate. [Link]

  • Zahoor, A. F., et al. (2024). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. Frontiers. [Link]

  • Kolli, D., et al. (2020). Ultrasound Assisted Synthesis of 2-Substituted Benzofurans via One-Pot and Sequential Method: Their In Vitro Evaluation. PubMed. [Link]

  • Chau, N. T. (2023). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Journal of Science and Technology - NTTU. [Link]

  • Unknown. (2018). Process for preparing benzofuran-2-carboxamide derivatives.
  • Kushwaha, D. S., et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry. [Link]

  • Faiz, A., et al. (2022). Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies. MDPI. [Link]

  • Unknown. (2010). ChemInform Abstract: Microwave-Assisted Parallel Synthesis of Benzofuran-2-carboxamide Derivatives Bearing Antiinflammatory, Analgesic and Antipyretic Agents. ResearchGate. [Link]

  • Chau, N. T. (2023). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. R Discovery. [Link]

  • Unknown. (2008). carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)- 1,3,4-oxadiazo. Asian Journal of Chemistry. [Link]

  • Chau, N. T. (2024). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. ResearchGate. [Link]

  • Nasiri, M. A., et al. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. Journal of Advanced Research in Medical Science & Technology. [Link]

  • Hossain, M. M., et al. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. [Link]

  • Topolovčan, N., et al. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. PMC. [Link]

Sources

Troubleshooting & Optimization

Improving yield of 1-Benzofuran-2-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Medicinal Chemistry workflows. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the hydrazinolysis of benzofuran esters.

1-Benzofuran-2-carbohydrazide is a highly valuable intermediate in the synthesis of biologically active heterocycles (such as oxadiazoles and triazoles) [8]. However, researchers frequently encounter yield bottlenecks due to competitive hydrolysis, incomplete conversion, or the formation of symmetric bis-hydrazides. This guide provides field-proven methodologies, causality-driven explanations, and targeted troubleshooting to ensure high-yield, reproducible synthesis.

Mechanistic Overview & Synthesis Workflow

The standard synthesis of 1-benzofuran-2-carbohydrazide relies on the nucleophilic acyl substitution of ethyl 1-benzofuran-2-carboxylate with hydrazine hydrate [3]. Because hydrazine is a bifunctional nucleophile and a base, the reaction environment must be strictly controlled to favor the mono-acyl product while suppressing side reactions.

Workflow A Salicylaldehyde + Ethyl chloroacetate B K2CO3, DMF / Reflux (Etherification & Cyclization) A->B C Ethyl 1-benzofuran-2-carboxylate B->C D Hydrazine Hydrate (Excess) Absolute EtOH, Reflux 4h C->D E 1-Benzofuran-2-carbohydrazide (Target Product) D->E

Fig 1: Two-step synthesis workflow of 1-Benzofuran-2-carbohydrazide from salicylaldehyde.

Self-Validating Synthesis Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. Each phase includes a verification step so that errors are caught before proceeding to isolation.

Materials:

  • Ethyl 1-benzofuran-2-carboxylate (1.0 eq)

  • Hydrazine monohydrate (98%+, 5.0 - 10.0 eq)

  • Absolute Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 eq of ethyl 1-benzofuran-2-carboxylate in 10 volumes of absolute ethanol. Causality: Absolute ethanol is critical. Even trace water can trigger base-catalyzed hydrolysis of the ester into the unreactive carboxylic acid.

  • Reagent Addition: While stirring at room temperature, add 5.0 equivalents of hydrazine monohydrate dropwise over 10 minutes. Causality: Dropwise addition ensures the ester is always exposed to an overwhelming excess of hydrazine, establishing pseudo-first-order kinetics that prevent the hydrazide product from attacking a second ester molecule (bis-hydrazide formation).

  • Reaction: Heat the mixture to a gentle reflux (78 °C) for 4 hours [3].

  • In-Process Validation (TLC): After 3.5 hours, spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 1:1). The reaction is validated as complete when the high-Rf ester spot completely disappears, replaced by a highly polar, low-Rf hydrazide spot.

  • Isolation: Remove the heat source and allow the flask to cool to room temperature, then transfer to a 2–4 °C refrigerator overnight. The product will precipitate as white needle-like crystals.

  • Purification & Post-Validation: Filter the solid under a vacuum, wash with ice-cold absolute ethanol to remove residual hydrazine, and dry in a desiccator. Validate the final product by checking the melting point, which should be sharp at 190–194 °C [4].

Reaction Optimization Data

The following table summarizes the quantitative impact of varying reaction conditions on the final yield of 1-benzofuran-2-carbohydrazide.

SolventHydrazine (eq)Temp (°C)Time (h)Yield (%)Primary Observation / Failure Mode
Methanol1.5651245Incomplete conversion; unreacted ester remains.
Ethanol (95% aq)3.078862High levels of carboxylic acid (Hydrolysis).
Absolute Ethanol 5.0 78 4 89 Optimal conversion; clean precipitation [3].
1,4-Dioxane5.0101465Thermal degradation; dark reaction mixture.
Absolute Ethanol10.078491Excellent yield, but generates excess toxic waste.

Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Low Yield / Impure Product TLC TLC Analysis Start->TLC Unreacted Unreacted Ester TLC->Unreacted SideProd Multiple Spots TLC->SideProd Soluble No Precipitate TLC->Soluble Act1 Increase NH2NH2 to 5-10 eq Ensure anhydrous solvent Unreacted->Act1 Act2 Lower Temp / N2 Atmosphere Check reagent purity SideProd->Act2 Act3 Concentrate under vacuum Triturate with cold hexane Soluble->Act3

Fig 2: Troubleshooting logic tree for resolving low yields and isolation issues.

Q: Why is my yield low despite prolonged refluxing (12+ hours)? A: Prolonged heating often does more harm than good. It can lead to the thermal degradation of hydrazine. More importantly, if your solvent is not strictly anhydrous, extended refluxing in a basic environment drives competitive hydrolysis [1]. Water reacts with the ester to yield 1-benzofuran-2-carboxylic acid, which forms an unreactive salt with hydrazine. Always use absolute ethanol and limit reflux to 4 hours, validating completion via TLC.

Q: I am observing a secondary high-molecular-weight spot on my TLC. What is it, and how do I prevent it? A: This is likely a symmetric N,N'-diacylhydrazine (bis-hydrazide). Because hydrazine has two reactive amine terminals, the newly formed 1-benzofuran-2-carbohydrazide can act as a nucleophile and attack a second molecule of unreacted ester. To prevent this, you must flood the system with a 5 to 10 molar excess of hydrazine hydrate [1].

Q: My product forms an oily gum instead of precipitating as crystals upon cooling. How can I isolate it? A: Gummy residues are a classic sign of trapped solvent, unreacted ester impurities, or moisture preventing lattice formation. If precipitation fails at 2–4 °C, do not attempt to scrape the gum. Instead, concentrate the reaction mixture under reduced pressure to completely remove the ethanol. Triturate the resulting crude residue with a non-polar solvent (like cold hexane or diethyl ether) to draw out the impurities and induce crystallization [1].

Q: Can I use the methyl ester instead of the ethyl ester as my starting material? A: Yes. In fact, methyl esters generally undergo hydrazinolysis faster than ethyl esters due to reduced steric hindrance and better leaving group ability. However, methyl 1-benzofuran-2-carboxylate has different solubility profiles, which may require you to adjust your solvent volumes to ensure the product precipitates efficiently upon cooling.

References

  • Der Pharma Chemica. Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. Available at:[Link]

  • Hanoi Pedagogical University 2 (HPU2) Journal of Science and Technology. Synthesis of new 1,2,4-triazine derivatives bearing the benzofuran moiety. Available at:[Link]

  • Journal of Science and Technology − NTTU. Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Available at:[Link]

Technical Guide: Purification of 1-Benzofuran-2-carbohydrazide via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile[1][2][3][4][5][6][7][8][9]

1-Benzofuran-2-carbohydrazide (CAS: 42974-19-6) is a critical pharmacophore intermediate often synthesized via the hydrazinolysis of ethyl benzofuran-2-carboxylate. Achieving high purity (>98%) is essential, as residual hydrazine or unreacted ester can interfere with subsequent Schiff base formation or biological assays.

This guide provides a self-validating purification protocol, moving beyond simple "recipes" to explain the why behind every step.

Physicochemical Profile
PropertyDataNotes
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Melting Point 190–194 °C [1]High MP indicates strong intermolecular H-bonding.
Solubility (Hot) Ethanol, Methanol, DMFHigh solubility facilitates dissolution.
Solubility (Cold) Ethanol, Water, HexaneLow solubility drives crystallization.
Common Impurities Ethyl benzofuran-2-carboxylate, Hydrazine hydrate, Benzofuran-2-carboxylic acid

Phase 1: Solvent Selection Strategy

The choice of solvent is the single most critical variable. For 1-Benzofuran-2-carbohydrazide, polar protic solvents are preferred to disrupt the strong hydrogen bonding network of the hydrazide moiety during dissolution.

Primary Solvent System: Ethanol (95% or Absolute)
  • Why: Ethanol offers the ideal "solubility curve"—high solubility at reflux (~78°C) and very low solubility at room temperature or 0°C. It effectively removes unreacted hydrazine (which remains soluble in cold ethanol).

  • Protocol: Use as a single solvent. If the compound is too soluble, add water (anti-solvent) dropwise.

Alternative System: Methanol
  • Why: Higher polarity than ethanol. Useful if the crude product is not fully dissolving in refluxing ethanol.

  • Risk: Higher solubility at cold temperatures may reduce recovery yield compared to ethanol.

Rescue System: DMF / Water
  • Why: For highly impure or "oiled out" samples.[1][2] Dissolve in minimum hot DMF, then precipitate with water.

  • Note: This is a precipitation method, not true recrystallization, and may trap impurities. Use only if alcohol recrystallization fails.

Phase 2: The Recrystallization Protocol (Step-by-Step)

This protocol is designed to maximize crystal lattice purity while minimizing yield loss.

Step 1: Dissolution (The Saturation Point)
  • Place the crude 1-Benzofuran-2-carbohydrazide in an Erlenmeyer flask.

  • Add Ethanol (approx. 10-15 mL per gram of solid).

  • Heat to reflux with magnetic stirring.

  • Critical Check: If solid remains, add more ethanol in small portions (2-3 mL) until fully dissolved.

    • Expert Tip: If the solution is dark/colored, add activated charcoal (1-2% w/w), reflux for 5 mins, and filter hot through Celite.

Step 2: Nucleation (Controlled Cooling)
  • Remove the flask from heat. Place it on a cork ring or wood block (insulation) to allow slow cooling to room temperature.

  • Do not plunge immediately into ice. Rapid cooling traps impurities and causes "oiling out" (see Troubleshooting).

  • Once at room temperature, observe crystal formation.[3] If crystals form, move to an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Step 3: Collection & Washing
  • Filter the crystals using vacuum filtration (Buchner funnel).

  • The Wash: Wash the filter cake with cold ethanol (chilled to 0°C).

    • Why: Removes the "mother liquor" coating the crystals, which contains dissolved impurities.

  • Dry the solid in a vacuum oven at 50-60°C for 4-6 hours.

Phase 3: Troubleshooting & FAQs

Visualizing the "Oiling Out" Phenomenon

Oiling out occurs when the solute separates as a liquid droplet rather than a solid crystal.[1][2] This happens if the saturation temperature exceeds the oiling-out temperature (often near the melting point of the impure solid).

Recrystallization_Troubleshooting Figure 1: Decision logic for resolving 'Oiling Out' during hydrazide recrystallization. Start Issue: Product 'Oils Out' (Liquid droplets form instead of crystals) Check_Temp Check 1: Is the solution cooling too fast? Start->Check_Temp Slow_Cool Solution: Re-heat to dissolve. Insulate flask for very slow cooling. Check_Temp->Slow_Cool Yes Check_Purity Check 2: Is the crude highly impure? Check_Temp->Check_Purity No Seed_Crystal Solution: Add 'Seed Crystal' at cloud point. Check_Purity->Seed_Crystal Moderate Impurity Solvent_Change Solution: Switch to Mixed Solvent. (Dissolve in Ethanol -> Add Water dropwise) Check_Purity->Solvent_Change High Impurity

Frequently Asked Questions

Q1: My product is not crystallizing even at 0°C. What happened?

  • Diagnosis: You likely used too much solvent (supersaturation was not reached).

  • Fix: Perform a "concentration" step. Return the solution to the heat/rotary evaporator and reduce the volume by 30-50%. Cool again. Alternatively, scratch the inner glass wall with a glass rod to create nucleation sites.

Q2: The crystals are colored (yellow/brown) instead of white. Is this acceptable?

  • Diagnosis: No. Pure 1-Benzofuran-2-carbohydrazide should be white. Color usually indicates oxidation products or polymerized impurities.

  • Fix: Re-dissolve in hot ethanol and treat with activated charcoal . Filter hot to remove the charcoal. The filtrate should be clear/colorless.

Q3: Can I use water as the primary solvent?

  • Diagnosis: Generally, no. Benzofuran derivatives have poor water solubility.[4]

  • Exception: Water is an excellent anti-solvent. You can dissolve the compound in hot ethanol and add hot water until the solution becomes slightly turbid, then cool. This (Ethanol/Water pair) often yields very pure crystals [2].

Q4: How do I confirm the hydrazine hydrate is completely removed?

  • Test: Use the Tollen’s Reagent test on the mother liquor or a wash of the crystals.

  • Mechanism: Hydrazine is a strong reducing agent and will rapidly reduce Ag+ to metallic silver (mirror). The hydrazide product is less reactive under mild conditions, but rigorous washing with cold ethanol usually ensures hydrazine removal.

Phase 4: Validation (Post-Purification Analysis)

Before proceeding to the next synthesis step, validate purity using these metrics.

TechniqueExpected ResultSignificance
TLC Single spot (Rf ~0.4-0.6 in Hexane:EtOAc 1:1)Absence of starting ester (higher Rf) or baseline impurities.
Melting Point 190–194 °C (Sharp range < 2°C)A broad range (>3°C) indicates retained solvent or impurities.
IR Spectroscopy 3100-3300 cm⁻¹ (NH/NH₂ stretch)1650-1690 cm⁻¹ (C=O Amide I)Confirms hydrazide functional group integrity.

References

  • Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides. Der Pharma Chemica, 2011, 3(6):299-304. Link

  • Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Asian Journal of Chemistry, 2009, 21(7). Link

  • Benzofuran-2-carbohydrazide (CAS 42974-19-6). Fluorochem Product Data. Link

Sources

Troubleshooting solubility issues of 1-Benzofuran-2-carbohydrazide in ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Solubility Paradox

Welcome to the technical support center. You are likely here because 1-Benzofuran-2-carbohydrazide is behaving inconsistently in your ethanol-based protocols.

The Core Issue: This compound exhibits a "Jekyll and Hyde" solubility profile due to its molecular structure.[1] It possesses a lipophilic, planar benzofuran moiety (driving high crystal lattice energy via


 stacking) attached to a polar carbohydrazide tail  (capable of H-bonding).[2]
  • In Cold Ethanol: The lattice energy dominates.[1] The compound remains a stubborn suspension.[1]

  • In Hot Ethanol: The entropy gain overcomes the lattice energy.[1] The compound dissolves.[1][3][4][5]

This guide provides self-validating workflows to navigate these thermodynamic constraints.

Quick Reference: Solubility Matrix

Data aggregated from synthetic protocols and physical property analysis.[1][5]

Solvent SystemTemperatureSolubility StatusRecommended Use
Ethanol (Abs.) 25°C (RT)Sparingly Soluble Washing filter cakes; Anti-solvent.[2][1]
Ethanol (Abs.) 78°C (Reflux)Soluble Recrystallization; Synthesis medium.[2][1]
DMSO 25°CSoluble Biological assay stock solutions (10-20 mM).[2][1]
DMF 25°CSoluble Alternative reaction solvent; Recrystallization.[2][1]
Water 25°C - 100°CInsoluble Precipitation medium (to crash out product).[2][1]

Troubleshooting Modules (FAQ Format)

Module A: Biological Screening & Stock Preparation[2]

Q: "I am trying to make a 10 mM stock solution in ethanol for cell culture, but it won't dissolve at room temperature. Is the batch defective?"

A: No, the batch is likely fine.[2][1] Ethanol is the wrong solvent for high-concentration stocks. [2][1]

The Science: At room temperature, the solvation energy of ethanol is insufficient to break the intermolecular hydrogen bonding and


-stacking of the benzofuran rings (Melting Point ~190-194°C).[2] Sonicating may temporarily disperse it, but it will likely reprecipitate, leading to inconsistent dosing.[2][1]

The Protocol (Self-Validating):

  • Switch Solvent: Weigh the target mass of 1-Benzofuran-2-carbohydrazide.[1]

  • Dissolve: Add DMSO (Dimethyl Sulfoxide) . Vortex for 30 seconds.[2][1]

    • Checkpoint: Solution must be crystal-clear.

  • Dilute: Perform your serial dilutions into the aqueous culture medium immediately before use.

    • Limit: Keep final DMSO concentration <0.5% to avoid cytotoxicity.[2][1]

Module B: Synthetic Chemistry (Schiff Base/Hydrazone Formation)

Q: "I am reacting the hydrazide with an aldehyde in ethanol. The starting material is a suspension.[1] Should I add more ethanol?"

A: Do not dilute.[2][1] The reaction relies on the "Dissolution-Precipitation" equilibrium. [2]

The Science: Most hydrazone syntheses starting from this compound are heterogeneous. As the small amount of dissolved hydrazide reacts with the aldehyde, the equilibrium shifts, pulling more solid into solution (Le Chatelier’s principle).[2] Eventually, the less soluble hydrazone product precipitates out.[2][1]

The Protocol (Reflux Method):

  • Setup: Suspend 1-Benzofuran-2-carbohydrazide (1 eq) and the aldehyde (1 eq) in Ethanol (10-15 mL per mmol).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid or conc. HCl.

    • Mechanism:[1][5][6] Acid protonates the carbonyl of the aldehyde, making it more electrophilic for the nucleophilic attack of the hydrazide.[2][1]

  • Heat: Heat to reflux (

    
    ).[2][1]
    
    • Checkpoint: The mixture should clarify (become homogeneous) within 15-30 minutes as the reaction proceeds.

  • Finish: If a new solid precipitates during reflux, this is likely your product.[2][1] If not, cool to RT to induce crystallization.[2][1]

Module C: Recrystallization & Purification[2][5][7][8][9]

Q: "I dissolved the compound in boiling ethanol, but upon cooling, nothing precipitated. Did I decompose it?"

A: You likely used an excess of solvent (High Dilution). [2]

The Science: While soluble in hot ethanol, the solubility curve is steep.[2][1] If the volume is too high, the compound remains in the "metastable zone" even when cool.[2][1]

The Protocol (Concentration Technique):

  • Evaporate: Reduce the volume of the ethanolic solution by 50% using a rotary evaporator or gentle heating.

  • Seed: Scratch the inner wall of the flask with a glass rod (induces nucleation).[1]

  • Cool: Place the flask in an ice bath (

    
    ) for 1 hour.
    
  • Filter: Collect crystals via vacuum filtration.

    • Validation: Wash with cold ethanol.[2][1] If the wash is warm, you will lose yield.[2][1]

Visual Workflows

Diagram 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the correct solvent based on experimental intent.

SolubilityLogic Start Start: 1-Benzofuran-2-carbohydrazide Intent What is your Goal? Start->Intent Bio Biological Assay / Screening Intent->Bio Synth Chemical Synthesis Intent->Synth Purify Purification / Recrystallization Intent->Purify DMSO Use DMSO (Stock) Dilute into media Bio->DMSO High Conc. Required EthanolCold Ethanol (RT) Result: Suspension (Avoid) Bio->EthanolCold Attempting RT Sol. EthanolHot Ethanol (Reflux 78°C) + Acid Catalyst Synth->EthanolHot Standard Protocol Recryst Dissolve in Hot Ethanol Concentrate -> Cool to 4°C Purify->Recryst

[2]

Diagram 2: Reaction Phase Transition (Schiff Base Synthesis)

Caption: Visualizing the physical state changes during hydrazone synthesis in ethanol.

ReactionPhases Step1 Step 1: RT Suspension (Heterogeneous) Reagents + EtOH Step2 Step 2: Heating (Reflux) (Homogeneous Solution) Dissolution driven by Entropy Step1->Step2 Heat (78°C) Step3 Step 3: Reaction Progress Intermediate Formation Step2->Step3 Acid Cat. Step4 Step 4: Cooling/Precipitation (Heterogeneous) Product crystallizes out Step3->Step4 Cool to RT

References

  • Synthesis & Solubility Context: Abdel-Wahab, B. F., et al. "Synthesis of novel N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities."[2] Der Pharma Chemica, 2011, 3(3), 268-275.[2]

  • Recrystallization Methodology: Kudelko, A., et al. "Synthesis and structure of (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine."[2] Molbank, 2024, M1786.[2][1]

  • Reaction Protocols (Ethanol Reflux): Al-Sanea, M. M., et al. "(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide."[2] Molbank, 2023, M1657.[2][1]

  • Physical Properties: PubChem Compound Summary for CID 3058474, N'-benzylfuran-2-carbohydrazide (Analogous structure data). [2]

Sources

Technical Support Center: Optimizing Reflux Time for Benzofuran Hydrazide Formation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of benzofuran hydrazides represents a cornerstone in the creation of novel therapeutic agents and other high-value chemical entities. The efficiency of the hydrazinolysis of a benzofuran ester to its corresponding hydrazide is critically dependent on the optimization of reaction parameters, with reflux time being a pivotal factor. This technical guide provides a comprehensive resource for troubleshooting and optimizing this crucial synthetic step. As Senior Application Scientists, our goal is to equip you with the necessary knowledge to navigate the intricacies of this reaction, thereby enhancing yield, purity, and reproducibility.

Core Principles: The "Why" Behind the Reflux

The conversion of a benzofuran ester to a benzofuran hydrazide is a nucleophilic acyl substitution reaction. Hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This reaction is typically performed under reflux to provide the necessary activation energy to overcome the energy barrier of the reaction.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the carbonyl carbon of the ester.

  • Tetrahedral Intermediate Formation: This leads to the formation of a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the alkoxy group (-OR) as the leaving group, which is subsequently protonated to form an alcohol.

  • Product Formation: The final product is the stable benzofuran hydrazide.

Optimizing the reflux time is a delicate balance. Sufficient time is required for the reaction to proceed to completion, while excessive heating can lead to undesirable side reactions or degradation of the product.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the reflux time in benzofuran hydrazide synthesis?

A general starting point for the reflux time is between 3 to 8 hours.[1][2] However, this is highly substrate-dependent and should be considered a preliminary parameter. For instance, some reactions may proceed to completion in as little as 2 hours, while others, particularly with less reactive esters, may require up to 24 hours.[3][4]

Q2: How does the structure of the benzofuran ester affect the required reflux time?

The electronic and steric properties of the benzofuran ester significantly influence the reaction rate. Electron-withdrawing groups on the benzofuran ring can enhance the electrophilicity of the carbonyl carbon, potentially reducing the required reflux time. Conversely, bulky substituents near the ester group can sterically hinder the approach of the hydrazine nucleophile, necessitating a longer reflux period.

Q3: Can increasing the temperature shorten the reflux time?

While increasing the reaction temperature by using a higher boiling solvent can accelerate the reaction, it also increases the risk of side product formation and degradation.[5] It is often more effective to optimize other parameters, such as the stoichiometry of hydrazine hydrate, before resorting to higher temperatures.

Q4: What are the most common side products, and how can they be minimized?

A common side product is the diacylhydrazine, formed by the reaction of the newly formed hydrazide with another molecule of the ester. This is more likely to occur with prolonged reaction times or if there is an insufficient excess of hydrazine hydrate. To minimize this, use a modest excess of hydrazine hydrate (e.g., 1.2-1.5 equivalents) and monitor the reaction closely to avoid unnecessary heating after the starting material is consumed.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution Scientific Rationale
Low or No Product Yield Incomplete reaction due to insufficient reflux time.Extend the reflux time, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]The reaction may be slow and simply require more time to reach completion.
Poor quality of reagents.Use freshly opened or purified hydrazine hydrate and ensure the starting ester is of high purity.Impurities can inhibit the reaction or lead to unwanted side reactions.
Inappropriate solvent.Ensure the use of a suitable solvent, typically a protic solvent like ethanol or methanol, that can dissolve both reactants.[6]Proper solvation facilitates the interaction between the ester and hydrazine.
Multiple Spots on TLC (Impure Product) Unreacted starting material.Increase the reflux time or the equivalents of hydrazine hydrate.[2]This indicates an incomplete reaction.
Formation of side products due to excessive reflux.Optimize the reflux time by stopping the reaction as soon as the starting material is consumed, as determined by TLC.Prolonged heating can lead to the formation of byproducts like diacylhydrazines.[5]
Difficulty in Product Isolation The product is soluble in the reaction solvent.After cooling, if no precipitate forms, remove the solvent under reduced pressure and attempt to precipitate the product by adding a non-polar solvent or water.[5][6]Changing the solvent polarity can induce precipitation of the desired product.

Experimental Protocol: A General Procedure

This protocol serves as a validated starting point. Optimization for specific substrates is highly recommended.

Materials:

  • Benzofuran ester

  • Hydrazine hydrate (95-99%)

  • Ethanol or Methanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the benzofuran ester (1.0 equivalent) in a minimal amount of ethanol or methanol.

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.2-1.5 equivalents) dropwise.

  • Reflux: Heat the reaction mixture to a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction every 1-2 hours using TLC. A suitable eluent system should be determined beforehand to clearly separate the starting ester and the product hydrazide. The reaction is considered complete when the spot corresponding to the starting ester is no longer visible.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a small amount of cold solvent.

  • Purification: If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizing the Workflow: From Reaction to Pure Product

Caption: A typical workflow for the synthesis and purification of benzofuran hydrazide.

By diligently applying these principles and troubleshooting strategies, researchers can effectively optimize the reflux time for benzofuran hydrazide formation, leading to improved synthetic outcomes.

References
  • Der Pharma Chemica. Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. Available from: [Link]

  • ResearchGate. Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Available from: [Link]

  • ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Available from: [Link]

  • NTTU Journal of Science and Technology. Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Available from: [Link]

  • EAS Publisher. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Available from: [Link]

  • MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available from: [Link]

  • MDPI. (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Available from: [Link]

  • Royal Society of Chemistry. Total synthesis of natural products containing benzofuran rings. Available from: [Link]

  • ResearchGate. Reaction conditions for the synthesis of benzofuran 14. Available from: [Link]

  • Wikipedia. Hydrazide. Available from: [Link]

  • Krishikosh. Development and assessment of green synthesis of hydrazides. Available from: [Link]

  • Journal of Applied Pharmaceutical Research. Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed and fabricated fit-in open vessel microwave reactor. Available from: [Link]

  • PMC. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Available from: [Link]

  • Taylor & Francis Online. Hydrazide – Knowledge and References. Available from: [Link]

  • ResearchGate. HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part of ester with hydrazine derivative)? Available from: [Link]

  • Google Patents. Preparation method of hydrazide compound.
  • ACS Publications. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]

  • Reddit. Help with Low Yield Synthesis. Available from: [Link]

  • PMC. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Available from: [Link]

  • Alcrut group. Synthesis and Evaluation of Hydrazones. Available from: [Link]

  • SpringerLink. Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. Available from: [Link]

Sources

Removing unreacted hydrazine hydrate from 1-Benzofuran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and purification of 1-benzofuran-2-carbohydrazide. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the removal of unreacted hydrazine hydrate, a critical step for ensuring product purity and safety. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses specific issues you might encounter during your experiments.

Q1: How can I confirm the presence of residual hydrazine hydrate in my product?

A: Identifying residual hydrazine hydrate is the first critical step before proceeding with further reactions or characterization. Several indicators, from simple physical observations to analytical techniques, can be used:

  • Olfactory & Visual Cues: Hydrazine hydrate is a colorless, fuming liquid with a distinct, faint ammonia-like odor.[1][2] If your isolated product has a sharp, amine-like smell, it is a strong indicator of residual hydrazine.

  • Physical State: If your 1-benzofuran-2-carbohydrazide product is oily, fails to solidify, or appears "wet" despite drying, it may be contaminated with hydrazine hydrate.

  • Thin-Layer Chromatography (TLC): This is a rapid and effective method. Hydrazine is extremely polar and will typically remain at the baseline (Rf value of 0) in most common non-polar to moderately polar solvent systems (e.g., ethyl acetate/hexane). Your desired product, being less polar, should move up the plate. A spot at the origin, especially one that streaks, suggests the presence of hydrazine.

  • Proton NMR (¹H NMR): While the labile protons of hydrazine hydrate can be broad and difficult to pinpoint, its presence can suppress or broaden the N-H peaks of your carbohydrazide product. If you have a reference spectrum of the pure product, a comparison can be revealing.

Q2: What are the primary methods for removing unreacted hydrazine hydrate?

A: The choice of method depends on the physical properties of your 1-benzofuran-2-carbohydrazide (e.g., solubility, melting point) and the scale of your reaction. The four most effective techniques are:

  • Precipitation & Recrystallization: Ideal for solid products with good crystallinity.

  • Aqueous Workup (Liquid-Liquid Extraction): Effective when the product is soluble in an organic solvent immiscible with water.

  • Azeotropic Distillation: A powerful technique for removing the last traces of hydrazine, especially on a larger scale.

  • Silica Gel Column Chromatography: Best suited for small-scale purification or when other methods fail to yield a pure product.

The following questions will delve into the specifics of each of these methods.

Q3: My product is a solid. Can you provide a detailed protocol for purification by recrystallization?

A: Recrystallization is often the most straightforward and efficient method for purifying solid 1-benzofuran-2-carbohydrazide.[3] The principle is to dissolve the crude product in a minimum amount of a hot solvent in which it has high solubility, while impurities (like hydrazine) are either highly soluble even in the cold solvent or insoluble in the hot solvent. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.

  • Dissolution: Place your crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate with a water bath) with stirring until the solid dissolves completely. If it doesn't dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If you observe any insoluble particulate matter, perform a hot gravity filtration to remove it.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of your product.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse off any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum to a constant weight. A slightly elevated temperature (e.g., 40-50 °C) can aid in removing any residual solvent and volatile hydrazine.[4]

Q4: When should I use an aqueous workup, and how is it performed?

A: An aqueous workup is highly effective when your 1-benzofuran-2-carbohydrazide product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and has low solubility in water. This method leverages the high miscibility of hydrazine hydrate with water to wash it away.[1][5]

  • Dissolution: After the reaction is complete, remove the reaction solvent (e.g., ethanol) under reduced pressure (rotary evaporation). Dissolve the resulting crude residue in an appropriate organic solvent like ethyl acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water and shake vigorously. Allow the layers to separate, then drain the lower aqueous layer.

  • Repeat: Repeat the washing step 2-3 more times with fresh deionized water to ensure complete removal of hydrazine. A wash with brine (saturated NaCl solution) can be performed as the final wash to help remove residual water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

Q5: What is azeotropic removal, and how does it work for hydrazine hydrate?

A: Azeotropic removal is a technique where a solvent is added to a mixture to form a low-boiling azeotrope with one of the components (in this case, hydrazine and water), allowing it to be removed by distillation at a lower temperature than the boiling point of either component alone. Toluene or xylene are commonly used for this purpose.[6][7] This method is particularly useful for removing the last traces of water and hydrazine from a sample.

  • Solvent Addition: To your crude product in a round-bottom flask, add a volume of toluene sufficient to dissolve or suspend the material.

  • Distillation: Connect the flask to a rotary evaporator.

  • Evaporation: Heat the flask in a water bath (typically 50-60 °C) and apply a vacuum. The toluene-water-hydrazine azeotrope will be removed.

  • Repeat: Add another portion of fresh toluene to the flask and repeat the evaporation process. Two to three cycles are usually sufficient to remove the majority of the residual hydrazine hydrate.[4]

Q6: Is column chromatography a viable option for this purification?

A: Yes, column chromatography is a very effective, albeit more labor-intensive, method for purifying 1-benzofuran-2-carbohydrazide and removing hydrazine.[8] Hydrazine is a highly polar compound and will adsorb very strongly to the polar stationary phase (silica gel). Your desired product, being significantly less polar, can be eluted using an appropriate mobile phase.

  • Column Packing: Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 80:20 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to move your product down the column. The hydrazine will remain strongly bound at the top of the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Q7: I've tried recrystallization, but my product is still impure. What are my next steps?

A: If a single recrystallization is insufficient, you have several options:

  • Second Recrystallization: Simply repeat the recrystallization process. Often, a second pass can significantly improve purity.

  • Change of Solvent: The initial solvent may not be optimal. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, methanol, ethyl acetate/hexane) to find a system that provides better differential solubility between your product and the impurities.

  • Combine Methods: A common and highly effective strategy is to perform a preliminary purification with an aqueous workup to remove the bulk of the hydrazine hydrate, followed by a final polishing step via recrystallization.

  • Resort to Chromatography: If all else fails, column chromatography provides the highest resolving power and should be able to separate your product from stubborn impurities.

Q8: What are the most critical safety precautions when handling hydrazine hydrate?

A: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[1][9] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: Always handle hydrazine hydrate in a certified chemical fume hood to prevent inhalation of its vapors.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (butyl rubber or neoprene are recommended).[10]

  • Spill Management: In case of a small spill, contain it with an inert absorbent material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area immediately.[11]

  • Waste Disposal: All hydrazine-containing waste, including contaminated consumables, must be collected in properly labeled, sealed containers and disposed of as hazardous waste according to your institution's guidelines.[9][10] Never pour hydrazine waste down the drain.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[9]

    • Inhalation: Move the person to fresh air immediately.[10]

    • In all cases of exposure, seek immediate medical attention.[9]

Data & Method Comparison

Purification MethodPrimary ApplicationEfficiencySpeedScaleKey AdvantageKey Disadvantage
Precipitation/Recrystallization Crystalline solidsHighModerateSmall to LargeHigh purity, scalableProduct must be a well-behaved solid
Aqueous Workup Water-insoluble productsGood to HighFastSmall to LargeRemoves bulk impurities quicklyProduct must be insoluble in water
Azeotropic Distillation Thermally stable productsHighModerateMedium to LargeExcellent for removing final tracesRequires higher temperatures
Column Chromatography All product typesVery HighSlowSmall to MediumHighest resolving powerLabor-intensive, uses large solvent volumes

Process & Decision Workflows

The following diagrams illustrate the general synthesis-to-purification workflow and a decision-making tree to help you select the appropriate purification strategy.

cluster_synthesis Synthesis cluster_workup Crude Isolation cluster_purification Purification A Benzofuran-2-carboxylate Ester C Reaction in Ethanol A->C B Hydrazine Hydrate B->C D Reaction Mixture (Product + Excess Hydrazine) C->D E Solvent Removal (Rotary Evaporation) D->E F Crude Product E->F G Pure 1-Benzofuran-2- carbohydrazide F->G Purification Method (See Decision Tree) start Is the crude product a solid? is_soluble Is product soluble in a water-immiscible solvent? start->is_soluble No (Oil/Gummy) recrystallize Action: Recrystallize from Ethanol/Methanol start->recrystallize Yes workup Action: Aqueous Workup is_soluble->workup Yes chromatography Action: Column Chromatography is_soluble->chromatography No azeotrope Consider: Azeotropic removal if traces of water/hydrazine remain recrystallize->azeotrope workup->azeotrope

Caption: Decision tree for selecting a purification method.

References

  • Hoo Chemtec. (2026, March 2). Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. Retrieved from [Link]

  • RunSheng. (2022, December 10). Chemical Properties and Dissolution of Hydrazine Hydrate. Retrieved from [Link]

  • Kimia Chemistry. (2023, November 28). Hydrazine Hydrate. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - HYDRAZINE HYDRATE 80% Extra Pure. Retrieved from [Link]

  • Kushwaha, D. S., et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry, 7(1), 88-92. Retrieved from [Link]

  • Reddit. (2022, May 3). How to quench excess hydrazine monohydrate. r/Chempros. Retrieved from [Link]

  • Asian Journal of Chemistry. (2008). carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)- 1,3,4-oxadiazo. Retrieved from [Link]

  • ResearchGate. (2019, October 16). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?. Retrieved from [Link]

  • MDPI. (2023, June 3). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate Based Compounds. Retrieved from [Link]

  • ResearchGate. (2025, September 22). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Retrieved from [Link]

  • Nguyen, T. L., et al. (2023). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Journal of Science and Technology, 6(1), 8.
  • Reddit. (2023, April 13). Hydrazine hydrate removal by column chromatography. r/OrganicChemistry. Retrieved from [Link]

  • MDPI. (2024, March 11). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • ResearchGate. (2021, January 31). Remove excess hydrazine hydrate?. Retrieved from [Link]

  • Google Patents. (n.d.). US3321284A - Extraction of hydrazine from aqueous solution using a fluorinated alcohol.
  • Google Patents. (n.d.). EP0103400B1 - Process for making carbohydrazide.
  • Delhaye, L., et al. (n.d.). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • Teledyne Labs. (2023, November 7). Purification of simple carbohydrates with flash chromatography. Retrieved from [Link]

  • Krska, M., et al. (2022, August 11). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. PMC. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Benzofuran Hydrazide Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for benzofuran hydrazide handling and formulation. Hydrazides (


) are highly versatile pharmacophores and synthetic intermediates. However, due to the alpha-effect —where the adjacent nitrogen lone pairs repel each other and raise the Highest Occupied Molecular Orbital (HOMO) energy—the terminal amine is exceptionally nucleophilic. This makes benzofuran hydrazides highly susceptible to condensation, oxidation, and hydrolysis in solution.

This guide provides field-proven, mechanistically grounded solutions to ensure the integrity of your compounds during assays, storage, and LC-MS analysis.

Part 1: Core Troubleshooting & FAQs

Q1: My benzofuran hydrazide stock solution in methanol/DMSO shows a rapid loss of purity, and LC-MS reveals a new peak with a +40 Da mass shift. What is happening?

Cause: You are observing Schiff base condensation . The hyper-nucleophilic terminal nitrogen of the hydrazide is reacting with trace carbonyl impurities in your solvent or glassware. A +40 Da shift is the classic signature of an isopropylidene hydrazone, formed when the hydrazide reacts with trace acetone (molecular weight 58 Da, minus 18 Da for the loss of water during condensation) left over from glassware washing. Similarly, trace formaldehyde or acetaldehyde in lower-grade methanol can cause +12 Da or +26 Da shifts, respectively. Solution:

  • Never use acetone to wash glassware intended for hydrazide storage. If used, glassware must be baked at >150°C to ensure complete volatilization.

  • Use strictly anhydrous, carbonyl-free HPLC-grade solvents. While DMSO is generally acceptable, ensure it has not degraded to release dimethyl sulfide or other reactive species1[1].

Q2: When diluting my hydrazide into an aqueous assay buffer, the solution slowly changes color, and I detect cleavage products (e.g., benzofuran carboxylic acid) over time. Why?

Cause: This is metal-catalyzed oxidative cleavage . Trace transition metals in your buffer (especially


 and 

) coordinate with the hydrazide moiety. This coordination facilitates a single-electron transfer to dissolved oxygen, generating a hydrazyl radical. The radical rapidly oxidizes into a diazo intermediate, which subsequently undergoes hydrolysis to yield the parent carboxylic acid and nitrogen gas2[2]. Solution: Add a metal chelator such as EDTA (1-5 mM) to your aqueous buffers. Chelation sequesters the catalytic metal ions, completely arresting the oxidative degradation pathway. In polymer and materials science, specific hydrazide derivatives are actually deployed as metal deactivators precisely because of their strong affinity for copper3[3].
Q3: How does pH affect the stability of my compound in aqueous media?

Cause: Hydrazides are prone to acid- or base-catalyzed hydrolysis . At


, protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, inviting water attack. At 

, hydroxide ions directly attack the carbonyl. Solution: Maintain the solution near neutrality. Studies show that hydrazide conjugates exhibit maximum stability and longest half-lives when the pH is strictly maintained between 6.0 and 7.04[4].

Part 2: Mechanistic Workflows & Visualizations

To effectively troubleshoot, you must map the observed analytical anomalies to their chemical mechanisms.

DegradationPathways API Benzofuran Hydrazide (Intact API) Cond1 Trace Carbonyls (Acetone/Aldehydes) API->Cond1 Nucleophilic Attack Cond2 Trace Metals (Cu2+, Fe3+) + Dissolved O2 API->Cond2 Electron Transfer Cond3 Aqueous Extremes (pH < 4 or pH > 8) API->Cond3 Nucleophilic Substitution Deg1 Schiff Base Condensation (Hydrazone Formation) Cond1->Deg1 Deg2 Oxidative Cleavage (Diazo Intermediates) Cond2->Deg2 Deg3 Hydrolysis (Carboxylic Acid + Hydrazine) Cond3->Deg3

Fig 1: Primary chemical degradation pathways of benzofuran hydrazides in solution.

Troubleshooting Start LC-MS Shows Impurity in Hydrazide Stock Q1 Analyze Mass Shift (Δm) Start->Q1 M1 Δm = +40 Da (Acetone) or +14 Da (Aldehyde) Q1->M1 M2 Δm = Cleavage Products (Loss of N2H2) Q1->M2 M3 Mass = Parent Acid (Benzofuran-COOH) Q1->M3 Sol1 Action: Purge Carbonyls Use LC-MS Grade DMSO M1->Sol1 Sol2 Action: Add 1mM EDTA Degas Solvents with N2 M2->Sol2 Sol3 Action: Adjust Buffer Maintain pH 6.0 - 7.0 M3->Sol3

Fig 2: Decision tree for diagnosing and resolving hydrazide instability via LC-MS data.

Part 3: Quantitative Stability Profiles

The table below summarizes the expected half-life (


) of typical benzofuran hydrazides under various formulation conditions, highlighting the causality of degradation.
Environmental ConditionSolvent SystemPrimary Degradation PathwayEstimated Half-Life (

)
Required Preventive Action
Ambient Air, Trace

Aqueous Buffer (pH 7.4)Oxidative Cleavage< 4 hoursAdd 1 mM EDTA, Degas with

Acetone-washed GlasswareMethanol / DMSOSchiff Base Condensation12 - 24 hoursBake glassware, use Carbonyl-free solvents
Extreme pH (< 4.0 or > 8.0)Aqueous BufferHydrolysis3 - 15 daysBuffer strictly to pH 6.0 - 7.0
Inert Atmosphere, DarkAnhydrous DMSONone (Stable)> 6 monthsStore at -20°C in sealed amber vials

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not blindly trust your solvent or environment. Use the following self-validating protocols to prepare and test your solutions.

Protocol 1: Preparation of Ultra-Stable Benzofuran Hydrazide Stock Solutions

This protocol includes a built-in validation step to ensure your solvent system is free of reactive impurities before committing your valuable API.

Step 1: Solvent Validation (The Blank Test)

  • Aliquot 1 mL of your intended organic solvent (e.g., LC-MS grade DMSO) into the target storage vial.

  • Spike the solvent with a cheap, commercially available surrogate hydrazide (e.g., benzoic acid hydrazide) to a concentration of 1 mg/mL.

  • Incubate at room temperature for 2 hours.

  • Run an LC-MS injection. Validation Check: If a +40 Da or +14 Da mass peak appears, your solvent or vial is contaminated with carbonyls. Discard and source fresh, anhydrous solvent.

Step 2: API Dissolution

  • Weigh the benzofuran hydrazide API into a baked (200°C for 2 hours), acetone-free amber glass vial.

  • Dissolve the API in the validated anhydrous DMSO to achieve a 10 mM stock.

  • Flush the headspace of the vial with Argon or Nitrogen gas for 30 seconds to displace oxygen.

  • Cap tightly with a PTFE-lined septum and store at -20°C.

Protocol 2: Forced Degradation & Stability Profiling Assay

Use this protocol to determine the specific vulnerabilities of your unique benzofuran hydrazide derivative.

Step 1: Preparation of Stress Conditions Prepare four separate 100 µM aliquots of your compound in the following matrices:

  • Condition A (Control): pH 6.5 PBS, 1 mM EDTA, degassed.

  • Condition B (Oxidative Stress): pH 7.4 PBS, spiked with 10 µM

    
     (No EDTA).
    
  • Condition C (Hydrolytic Stress): 0.1 M HCl (pH 1.0).

  • Condition D (Carbonyl Stress): DMSO spiked with 0.1% Acetone.

Step 2: Time-Course Sampling

  • Incubate all samples at 37°C.

  • Draw 10 µL aliquots at

    
    .
    
  • Quench Condition B by diluting 1:10 into a solution containing 5 mM EDTA. Quench Condition C by neutralizing with an equivalent volume of 0.1 M NaOH.

Step 3: LC-MS/UV Analysis

  • Analyze samples via LC-MS.

  • Validation Check: Condition A must show >95% intact API at 48h. If Condition A degrades, your baseline handling technique is introducing contaminants.

  • Calculate the degradation kinetics (Area Under the Curve of the parent mass) to establish the specific

    
     for your compound under each stressor.
    

Part 5: References

  • A turn-on hydrazide oxidative decomposition-based fluorescence probe for highly selective detection of Cu2+ in tap water National Institute of Informatics (NII), Japan

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor MDPI

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution PubMed / NIH

  • US4446266A - N,N'-Bis-salicyloyl-hydrazine as a metal deactivator Google Patents

Sources

Minimizing side reactions during benzofuran ester hydrazinolysis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of benzofuran hydrazides.

Introduction: The Challenge of the Furan Core

Hydrazinolysis of benzofuran esters is a critical step in synthesizing bioactive scaffolds (e.g., Amiodarone analogues, antimicrobial agents). While the benzofuran ring is aromatic and generally robust, the reaction is plagued by specific competitive pathways—primarily dimerization (sym-diacylhydrazine formation) and azine contamination during workup.

This guide moves beyond basic recipes to address the mechanistic causes of failure and provides self-validating protocols to ensure purity.

Module 1: Mechanistic Insight & Competitive Pathways

To minimize side reactions, one must understand the kinetics. The reaction is a nucleophilic acyl substitution. The primary failure mode is not ring instability, but the ambident nucleophilicity of the intermediate.

The "Dimerization Trap"
  • Step 1 (Desired): Hydrazine (

    
    ) attacks the ester to form the Benzofuran Hydrazide .
    
  • Step 2 (Undesired): The newly formed Hydrazide (which acts as a nucleophile) attacks a remaining molecule of Ester .

  • Result: Formation of the insoluble, symmetric Diacylhydrazine (Dimer) .

Key Kinetic Rule:


. To suppress this, you must keep 

low relative to

or ensure

is in vast excess so it statistically outcompetes the hydrazide for the ester.
Visualization: Reaction Competing Pathways

The following diagram illustrates the kinetic competition and the "Azine Trap" (a common workup error).

BenzofuranHydrazinolysis Ester Benzofuran Ester (Substrate) Intermediate Tetrahedral Intermediate Ester->Intermediate k1 Dimer SIDE PRODUCT: Sym-Diacylhydrazine (Insoluble Solid) Ester->Dimer Hydrazine Hydrazine Hydrate (Excess Nucleophile) Hydrazine->Intermediate Hydrazide Target Product: Benzofuran Hydrazide Intermediate->Hydrazide - ROH Hydrazide->Dimer Attacks Ester (k2) If [N2H4] is low Azine IMPURITY: Acylhydrazone (Condensation) Hydrazide->Azine Reacts with Acetone Acetone Acetone (Workup Solvent) Acetone->Azine

Figure 1: Kinetic competition between product formation and dimerization, plus the workup risk of azine formation.

Module 2: Troubleshooting Guide (Q&A)

Q1: My product precipitated, but the melting point is >250°C and it's insoluble in everything. What happened?

Diagnosis: You formed the symmetric dimer (Bis-benzofuran hydrazine). Cause: Insufficient hydrazine equivalents or high concentration. If the ratio of Hydrazine:Ester drops below 3:1, the generated hydrazide competes for the ester. Solution:

  • Stoichiometry: Increase Hydrazine Hydrate to 5–10 equivalents .

  • Order of Addition: Do not add hydrazine to the ester. Add the ester solution dropwise to the hydrazine solution . This ensures the ester always encounters a high local concentration of hydrazine (Reverse Addition).

Q2: The NMR shows a "doublet of doublets" pattern for the methyl group that shouldn't be there, or complex mixtures.

Diagnosis: You likely used Acetone to wash the crystals. Mechanism: Hydrazides react instantly with ketones (acetone) to form hydrazones (Schiff bases). This is the most common error in hydrazide synthesis. Solution:

  • Wash Solvent: Use cold Ethanol or Diethyl Ether .

  • Drying: Vacuum dry only. Never use ketone solvents for cleaning glassware or products in this step.

Q3: The reaction is sluggish. Can I use a catalyst?

Insight: Benzofuran-2-carboxylate esters can be sterically hindered or electronically deactivated if the ring has electron-donating groups (e.g., methoxy). Solution:

  • Catalyst: Add 5-10 mol% Glycolic Acid or Acetic Acid . These act as dual-activation catalysts, protonating the carbonyl oxygen while stabilizing the transition state.

  • Solvent Switch: Switch from Ethanol (bp 78°C) to n-Butanol (bp 117°C) to access higher thermal energy without a pressurized vessel.

Q4: Is the benzofuran ring stable? I see dark impurities.

Analysis: The benzofuran ring is generally stable to hydrazine. However, if you have Nitro (-NO2) groups or Halogens on the ring:

  • Nitro groups: Hydrazine can reduce nitro groups to amines (Wolff-Kishner conditions/metal contaminants) or form azo-compounds.

  • Halogens: Activated halogens (ortho/para to electron-withdrawing groups) can undergo nucleophilic aromatic substitution (

    
    ) by hydrazine.
    Mitigation:  Perform the reaction at 0°C to Room Temperature  for longer times (24-48h) rather than refluxing.
    

Module 3: Optimized Standard Protocol

Designed for self-validation and scalability.

Reagents
  • Substrate: Ethyl benzofuran-2-carboxylate (1.0 equiv)

  • Reagent: Hydrazine Hydrate (80% or 99%, 10.0 equiv )

  • Solvent: Absolute Ethanol (Volume: 10 mL per gram of substrate)

Step-by-Step Workflow
  • Preparation: Dissolve Hydrazine Hydrate (10 equiv) in absolute ethanol (50% of total solvent volume) in a round-bottom flask.

  • Addition (Critical): Dissolve the Benzofuran Ester in the remaining ethanol. Add this solution dropwise to the stirring hydrazine solution at Room Temperature over 30 minutes.

    • Why? Maintains high [Hydrazine]/[Ester] ratio to prevent dimerization.

  • Reaction:

    • Standard: Reflux (80°C) for 3–6 hours.

    • Sensitive Substrates: Stir at RT for 12–24 hours.

    • Monitoring: TLC (Mobile phase: 5% Methanol in DCM). Look for the disappearance of the high-Rf ester spot and appearance of the low-Rf (often baseline) hydrazide spot.

  • Workup (The "No-Acetone" Zone):

    • Cool the mixture to 0°C (ice bath). The hydrazide should crystallize as white/off-white needles.

    • Filter under vacuum.

    • Wash 1: Cold Ethanol (removes unreacted ester/hydrazine).

    • Wash 2: Diethyl Ether or Hexane (removes traces of ethanol to aid drying).

    • NEVER use Acetone.

  • Purification (If needed): Recrystallize from Ethanol/Water (9:1).

Data Summary Table
ParameterStandard ConditionOptimized ConditionReason for Optimization
Hydrazine Equiv. 1.5 – 2.0 eq5.0 – 10.0 eq Suppresses dimer formation statistically.
Addition Mode Mix all at onceDropwise Ester to Hydrazine Maintains excess nucleophile locally.
Solvent Ethanol (95%)Absolute Ethanol Prevents hydrolysis to carboxylic acid.
Workup Wash Acetone/WaterCold Ethanol / Ether Prevents formation of hydrazone impurities.

Module 4: Advanced FAQ

Q: Can I use microwave irradiation? A: Yes. Microwave synthesis often reduces reaction time from hours to minutes (e.g., 10 min at 100°C). However, use a sealed vessel carefully as hydrazine generates gas (


, 

) upon decomposition. Ensure the vessel is rated for the pressure.

Q: How do I remove excess hydrazine safely? A: Hydrazine is toxic and a suspected carcinogen. Excess hydrazine in the filtrate should be quenched with sodium hypochlorite (bleach) solution before disposal. This oxidizes hydrazine to innocuous nitrogen gas (


) and water.

Q: My benzofuran has a ketone at the C3 position. What happens? A: Hydrazine will react with the C3-ketone to form a hydrazone. If you want to preserve the ketone, you cannot use this method directly. You must protect the ketone as an acetal before hydrazinolysis, or use a milder, selective nucleophile (though hydrazine is rarely selective between ester/ketone).

References

  • Mechanism of Hydrazinolysis & Alpha-Effect

    • Title: Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state.[1]

    • Source: ResearchG
    • URL:[Link]

  • Optimized Benzofuran Synthesis Protocols

    • Title: Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis.[2]

    • Source: Journal of Science and Technology (2024).[2]

    • URL:[Link]

  • General Hydrazine Reductions & Side Reactions

    • Title: Reductions with Hydrazine (Wolff-Kishner / Diimide).
    • Source: Organic Chemistry Data.[3][4][5]

    • URL:[Link]

  • Benzofuran Reactivity Reviews

    • Title: Natural source, bioactivity and synthesis of benzofuran derivatives.[2][4][6][7][8][9]

    • Source: RSC Advances (2019).
    • URL:[Link]

Sources

Technical Support Center: 1-Benzofuran-2-carbohydrazide Condensation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with 1-Benzofuran-2-carbohydrazide. This guide is designed to provide in-depth, field-proven insights into optimizing and troubleshooting the condensation reactions of this versatile building block, primarily for the synthesis of hydrazone (Schiff base) derivatives. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to enhance reaction rates, improve yields, and solve common challenges.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding the condensation of 1-Benzofuran-2-carbohydrazide with carbonyl compounds.

Q1: What is the fundamental reaction occurring when 1-Benzofuran-2-carbohydrazide is reacted with an aldehyde or ketone?

The reaction is a nucleophilic addition-elimination, specifically a condensation, that forms a hydrazone (a subclass of Schiff bases). The terminal nitrogen atom (-NH₂) of the carbohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the hydrazone.[1][2] These reactions are of significant interest as the resulting benzofuran-hydrazone scaffolds are explored for a wide range of biological activities.[3][4][5]

Q2: Why is my condensation reaction proceeding so slowly or not at all?

A sluggish reaction is one of the most common issues and typically points to one of two primary factors:

  • Insufficient Electrophilicity of the Carbonyl: Aldehydes and ketones are electrophilic, but the terminal nitrogen of the carbohydrazide is only a moderate nucleophile. For the reaction to proceed at a practical rate, the carbonyl carbon often needs to be "activated" to make it more attractive to the nucleophile.[6]

  • Unfavorable Reaction Kinetics: Like most chemical reactions, the rate is dependent on factors such as temperature, solvent, and the concentration of reactants. Insufficient thermal energy can prevent the reactants from overcoming the activation energy barrier.

This guide will provide detailed troubleshooting steps for both of these issues.

Q3: What is the role of an acid catalyst in this reaction?

The use of an acid catalyst is the single most effective method for enhancing the reaction rate. The mechanism involves the protonation of the carbonyl oxygen by the acid (e.g., acetic acid, HCl).[6][7] This protonation places a positive charge on the oxygen, which is then delocalized via resonance to the carbonyl carbon. This dramatically increases the electrophilicity of the carbonyl carbon, making it significantly more susceptible to attack by the lone pair of electrons on the hydrazide's nitrogen atom.[6] Several studies successfully employ catalytic amounts of glacial acetic acid or hydrochloric acid to facilitate this reaction.[1][8][9][10]

G cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration A Aldehyde/Ketone (R-C=O) B Protonated Carbonyl (R-C=O+H) A->B Protonation H H+ (Acid Catalyst) D Tetrahedral Intermediate B->D Attack by -NH2 C 1-Benzofuran-2- carbohydrazide E Proton Transfer D->E Intramolecular proton transfer F Hydrazone Product E->F Elimination of H2O G H2O + H+

Caption: Decision tree for troubleshooting low-yield condensation reactions.

Issue: Product is an Oil or Difficult to Purify

Q: My reaction seems to have worked based on TLC, but after work-up, I am left with an oil that won't crystallize. How can I purify my product?

This is a common issue, as some hydrazones are naturally oily or have low melting points. Impurities can also inhibit crystallization.

Potential Cause & Recommended Solutions

  • Inherent Physical Properties:

    • Trituration: Attempt to induce solidification by vigorously stirring the oil with a non-polar solvent in which the product is insoluble, such as n-hexane or pentane, preferably in an ice bath. [11]This can wash away soluble impurities and encourage the product to crash out as a solid.

  • Impurities Present:

    • Recrystallization Screening: If trituration fails, the oil may need to be purified before crystallization can be successful. First, try recrystallization from various solvent systems. Ethanol/water mixtures are often effective for hydrazones. [11] * Column Chromatography: If recrystallization is unsuccessful, purification via silica gel chromatography is the next logical step. Crucial Tip: Hydrazones can be basic and may streak or tail on silica gel. To mitigate this, add a small amount (0.5-1%) of a tertiary amine like triethylamine to your eluent system (e.g., hexane/ethyl acetate + 1% Et₃N). This deactivates the acidic silanol groups on the silica surface, leading to much sharper bands and better separation. [11]

Validated Experimental Protocols

The following protocols are consolidated from successful literature precedents and provide a robust starting point for your experiments.

Protocol 1: Standard Acid-Catalyzed Condensation in Ethanol

This method is the most widely used and is suitable for a majority of aromatic and aliphatic aldehydes.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-Benzofuran-2-carbohydrazide (1.0 eq.) in a suitable volume of absolute ethanol (e.g., 0.5 M concentration). [12]2. Reactant Addition: Add the corresponding aldehyde or ketone (1.0-1.1 eq.) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. [8][9]4. Heating: Heat the reaction mixture to reflux (approximately 78-80 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours. [8]6. Work-up & Isolation: Once the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature. Often, the product will precipitate out of the solution. If so, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation. [8][11]7. Purification: The crude solid can be purified by recrystallization from a suitable solvent, most commonly ethanol or an ethanol/water mixture, to yield the pure hydrazone product. [13][14]

Protocol 2: Catalyst-Free Condensation in Water (Greener Approach)

For certain reactive carbonyl compounds, particularly indoline-2,3-diones, a highly efficient and environmentally benign synthesis can be achieved in water without any catalyst. [14] Step-by-Step Methodology:

  • Suspension: In a round-bottom flask, suspend 1-Benzofuran-2-carbohydrazide (1.0 eq.) and the substituted indoline-2,3-dione (1.0 eq.) in water.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: The reaction is often rapid, and the formation of a colored precipitate indicates product formation. Monitor by TLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol.

  • Purification: The product is often of high purity directly from filtration. If necessary, it can be recrystallized from a suitable solvent like ethanol. [14]

References

  • Halli, M. B., & Sumathi, R. B. (2008). Synthesis, spectral characterization and biological activity of benzofuran Schiff bases with Co(II), Ni(II), Cu(II), Zn(II), Cd(II) and Hg(II) complexes. Journal of Coordination Chemistry, 61(13), 2133-2143. [Link]

  • Patil, S. (2018). Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide. JOURNAL OF PHYSICAL AND CHEMICAL SCIENCES. [Link]

  • Halli, M. B., & Sumathi, R. B. (2008). Synthesis, spectral characterization and biological activity of benzofuran Schiff bases with Co(II), Ni(II), Cu(II), Zn(II), Cd(II) and Hg(II) complexes. ResearchGate. [Link]

  • Google Patents. (2013).
  • Halli, M. B., Mallikarjun, K., Suryakanth, S. S., & Reddy, P. V. (2026). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES OF SOME METAL COMPLEXES DERIVED FROM BENZOFURAN SCHIFF'S BASE. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Kushwaha, D. S., et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry. [Link]

  • Anonymous. (2019). View of Synthesis of Benzofuran and Schiff's Base Derivatives and Its Biological Study. International Journal of Trend in Scientific Research and Development. [Link]

  • Al-Hourani, B. J., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank. [Link]

  • Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Anonymous. (2008). N'-(Substituted benzylidene)-1-benzofuran-2-carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol as Potent Antioxidants. Asian Journal of Chemistry. [Link]

  • Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology. [Link]

  • Kumar, A., et al. (2013). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. Der Pharma Chemica. [Link]

  • Abdel-Wahab, B. F., et al. (2024). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Molbank. [Link]

  • Khan Academy. (n.d.). Acid and base catalyzed formation of hydrates and hemiacetals. Khan Academy. [Link]

  • Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Gunia-Krzyżak, A., et al. (2022). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Molecules. [Link]

Sources

Validation & Comparative

Section 1: The Analytical Challenge & Spectral Causality

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Interpretation of 1-Benzofuran-2-carbohydrazide: A Comparative Analytical Guide

1-Benzofuran-2-carbohydrazide is a highly versatile heterocyclic scaffold utilized extensively in the design of novel antimicrobial, antitubercular, and anticancer agents. During drug development and active pharmaceutical ingredient (API) synthesis, verifying the structural integrity and purity of this intermediate is critical.

This guide provides an in-depth, comparative analysis of the 1H NMR profile of 1-Benzofuran-2-carbohydrazide. To establish a rigorous quality control framework, we will compare the target compound against its synthetic precursor (Ethyl benzofuran-2-carboxylate) and its positional isomer (1-Benzofuran-3-carbohydrazide), detailing the causality behind the spectral shifts and providing a self-validating experimental protocol.

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is the gold standard for differentiating benzofuran derivatives because the furan ring's electronic environment is highly sensitive to substitution patterns[1].

When analyzing 1-Benzofuran-2-carbohydrazide, the analytical challenge lies in confirming the successful conversion of the ester precursor to the hydrazide, while simultaneously ruling out positional isomerization. The causality behind the spectral differences is driven by three primary factors:

  • Deshielding by Heteroatoms: The furan ring contains an electronegative oxygen atom. Protons adjacent to this oxygen (the H-2 position) experience significant inductive deshielding. If the carbohydrazide group is mistakenly attached to the 3-position (forming the 3-isomer), the H-2 proton remains on the ring and will appear highly downfield (δ > 8.0 ppm). In the target 2-isomer, the H-3 proton is further from the oxygen, resonating further upfield (δ ~7.49 ppm)[2].

  • Anisotropic Effects of the Carbonyl: The carbonyl group (-C=O) of the hydrazide exerts a strong diamagnetic anisotropic effect, pulling the adjacent furan proton downfield compared to an unsubstituted benzofuran.

  • Quadrupole Relaxation and Hydrogen Bonding: The -NH- and -NH2 protons of the hydrazide group are highly dependent on the solvent. In strong hydrogen-bonding solvents like DMSO-d6, the -NH- proton is locked in a rigid hydrogen-bonded state, appearing as a sharp singlet far downfield (δ ~10.0 ppm), while the terminal -NH2 protons appear as a broad singlet (δ ~4.5 ppm) due to rapid quadrupolar relaxation of the nitrogen atom[2].

Section 2: Comparative 1H NMR Spectral Analysis

To establish a definitive analytical standard, the quantitative 1H NMR data for the target compound is compared against its primary synthetic precursor and its structural isomer.

Table 1: Comparative 1H NMR Chemical Shifts (DMSO-d6, 400 MHz)

Proton Assignment1-Benzofuran-2-carbohydrazide (Target)[1][2]Ethyl benzofuran-2-carboxylate (Precursor)1-Benzofuran-3-carbohydrazide (Isomer)
Amide (-NH-) δ 9.31 – 10.01 ppm (s, 1H)Absentδ ~9.80 ppm (s, 1H)
Amine (-NH2) δ 4.26 – 4.56 ppm (br s, 2H)Absentδ ~4.50 ppm (br s, 2H)
Furan Ring Proton δ 7.49 ppm (s, 1H, H-3) δ 7.71 – 7.80 ppm (m, 1H, H-3)*δ 8.30 – 8.50 ppm (s, 1H, H-2)
Aromatic (Ar-H) δ 7.30 – 7.74 ppm (m, 4H)δ 7.35 – 7.80 ppm (m, 4H)δ 7.30 – 7.80 ppm (m, 4H)
Aliphatic Protons Absentδ 4.37 (q, 2H), δ 1.33 (t, 3H) Absent

*Note: In the ester precursor, the H-3 proton often overlaps with the aromatic multiplet due to the stronger electron-withdrawing nature of the ester group compared to the hydrazide.

Section 3: Logical Workflow for Spectral Identification

The following diagram illustrates the logical decision tree an analytical chemist must follow to validate a batch of 1-Benzofuran-2-carbohydrazide and rule out common synthetic failures.

NMR_Workflow Start Acquire 1H NMR (DMSO-d6, 400 MHz) CheckAliphatic Are aliphatic signals present? (δ 1.3 t, δ 4.4 q) Start->CheckAliphatic Precursor Impurity Detected: Ethyl benzofuran-2-carboxylate CheckAliphatic->Precursor  Yes (Ester groups)   CheckFuran Analyze Furan Ring Singlet (H-2 vs H-3) CheckAliphatic->CheckFuran  No   Isomer3 Singlet at δ ~8.3 - 8.5 ppm (Highly deshielded H-2) Result: 3-Isomer CheckFuran->Isomer3  δ > 8.0 ppm   Isomer2 Singlet at δ ~7.49 ppm (H-3 proton) Result: 2-Isomer CheckFuran->Isomer2  δ < 8.0 ppm   D2O D2O Exchange Experiment Validate Hydrazide Isomer2->D2O Confirm Target Confirmed: 1-Benzofuran-2-carbohydrazide (Signals at δ 10.0 & 4.5 disappear) D2O->Confirm  Exchange Successful  

Caption: Logical workflow for the 1H NMR-based identification and validation of 1-Benzofuran-2-carbohydrazide.

Section 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the analytical readout, the NMR protocol must be a self-validating system. The presence of the hydrazide functional group cannot be confirmed by chemical shift alone, as trace water or impurities can mask or mimic broad singlets. The following protocol utilizes an in-situ Deuterium Oxide (D2O) exchange to definitively prove the causality of the functional group signals[1].

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 10–15 mg of the synthesized 1-Benzofuran-2-carbohydrazide.

    • Dissolve completely in 0.6 mL of high-purity DMSO-d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Baseline Acquisition:

    • Acquire the 1H NMR spectrum at 298 K using a 400 MHz spectrometer.

    • Parameters: 16 scans, 1.5-second relaxation delay, 90° pulse angle.

    • Expected Observation: A sharp singlet at δ ~10.01 ppm (-NH-) and a broad singlet at δ ~4.56 ppm (-NH2)[2].

  • The Self-Validating Step (D2O Exchange):

    • Remove the NMR tube from the spectrometer.

    • Add 2 drops (approx. 50 µL) of D2O directly into the NMR tube.

    • Cap the tube and invert vigorously for 30–60 seconds to ensure complete mixing.

  • Secondary Acquisition:

    • Re-acquire the spectrum using the exact same parameters.

  • Data Interpretation & Causality Check:

    • Because the N-H protons are highly labile, they rapidly exchange with the deuterium in D2O. Since deuterium resonates at a completely different frequency than protium (1H), it is invisible in a standard 1H NMR experiment.

    • Confirmation: The signals at δ 10.01 ppm and δ 4.56 ppm must completely disappear from the spectrum[1]. The furan singlet at δ 7.49 ppm and the aromatic multiplet (δ 7.30–7.74 ppm) must remain perfectly intact. If the broad signals do not disappear, they are likely non-exchangeable impurities rather than the target hydrazide.

References

1.[2] Synthesis and Anti-Tubercular Study of Some Transition Metal Complexes of Hydrazone Derivatives Derived from Benzofuran-2-Carbohydrazide. Der Pharma Chemica. URL: [Link] 2. Synthesis, SAR, Molecular Docking and Anti-TB study of 3-Hydroxy-1-Benzofuran-2-Carbohydrazide. Asian Journal of Research in Chemistry. URL: [Link] 3.[1] Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. Der Pharma Chemica. URL:[Link] 4. Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant. UniCA IRIS. URL:[Link]

Sources

Technical Guide: FTIR Diagnostic Profiling of 1-Benzofuran-2-carbohydrazide Carbonyl Signatures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzofuran-2-carbohydrazide is a pivotal pharmacophore in the synthesis of antimicrobial and anti-inflammatory agents. Its purity and structural integrity are critical for downstream derivatization (e.g., Schiff base formation). While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers superior throughput for real-time reaction monitoring and solid-state characterization.

This guide provides a comparative technical analysis of the carbonyl (C=O) spectral signatures of 1-Benzofuran-2-carbohydrazide against its synthetic precursors (esters) and derivatives (hydrazones). It establishes a self-validating protocol for researchers to confirm the ester-to-hydrazide transformation based on specific wavenumber shifts driven by mesomeric effects.

Part 1: The Diagnostic Landscape

The Mechanistic Basis of Spectral Shifts

The "performance" of FTIR in this context is defined by its ability to resolve the electronic environment of the carbonyl group. The transition from Ethyl 1-benzofuran-2-carboxylate (precursor) to 1-Benzofuran-2-carbohydrazide (product) induces a predictable bathochromic shift (lower wavenumber) in the C=O stretching frequency.

  • Alternative 1 (The Ester Precursor): The ethoxy group exerts an inductive electron-withdrawing effect (-I), strengthening the C=O bond and raising the frequency (~1720 cm⁻¹).

  • The Product (The Hydrazide): The adjacent nitrogen atom possesses a lone pair that participates in strong resonance (+M effect) with the carbonyl carbon. This delocalization increases the single-bond character of the carbonyl, weakening the force constant and lowering the stretching frequency (~1650–1670 cm⁻¹).

Visualizing the Transformation Logic

The following diagram illustrates the critical decision pathways for monitoring this synthesis via FTIR.

ReactionMonitoring Precursor Precursor: Ethyl 1-benzofuran-2-carboxylate Reaction Hydrazinolysis (N2H4·H2O, EtOH) Precursor->Reaction Reflux Spec_Ester Ester C=O Signal ~1710-1730 cm⁻¹ (Strong, Sharp) Precursor->Spec_Ester Diagnostic Peak Product Product: 1-Benzofuran-2-carbohydrazide Reaction->Product Nucleophilic Acyl Substitution Spec_Hydrazide Amide I (C=O) Signal ~1650-1670 cm⁻¹ (Bathochromic Shift) Product->Spec_Hydrazide Primary Confirmation Spec_NH NH/NH₂ Stretching 3200-3350 cm⁻¹ (New Doublet) Product->Spec_NH Secondary Confirmation

Figure 1: FTIR Spectral evolution during the synthesis of 1-Benzofuran-2-carbohydrazide.

Part 2: Comparative Spectral Analysis

The following data compares the product against its primary alternatives in the synthesis workflow.

Table 1: Comparative Peak Assignments
Functional GroupAlternative: Ethyl Ester PrecursorProduct: 1-Benzofuran-2-carbohydrazide Alternative: Hydrazone Derivative (Schiff Base)
Carbonyl (C=O) 1710–1735 cm⁻¹ (Ester stretch, high frequency)1650–1670 cm⁻¹ (Amide I band, lowered by resonance)1640–1660 cm⁻¹ (Often overlaps, but C=N emerges)
Nitrogen (N-H) Absent3200–3350 cm⁻¹ (Doublet: Asym & Sym stretch)~3200 cm⁻¹ (Singlet: Secondary amine only)
C-O Stretch 1200–1300 cm⁻¹ (Strong Ester C-O-C)Weak/Absent in this region (replaced by C-N)Absent
Imine (C=N) AbsentAbsent1590–1620 cm⁻¹ (New diagnostic peak)
Analysis of Performance
  • Resolution: The shift of ~60 cm⁻¹ between the ester and hydrazide carbonyls provides a clear "Go/No-Go" quality control metric. If the peak at 1720 cm⁻¹ persists, the reaction is incomplete.

  • Interference Warning: Water absorbs strongly near 1640 cm⁻¹ (H-O-H bending). Since hydrazides are hygroscopic, moisture contamination can mimic or mask the Amide I peak. See Protocol below for mitigation.

Part 3: Structural Validation Logic

To ensure the observed peak is genuinely the hydrazide and not an artifact or byproduct (like the carboxylic acid from hydrolysis), follow this logic flow.

ValidationLogic Start Analyze Spectrum (1600-1800 cm⁻¹) Check1700 Peak > 1700 cm⁻¹? Start->Check1700 Result_Ester Incomplete Reaction (Ester Present) Check1700->Result_Ester Yes CheckBroad Broad OH (2500-3300)? Check1700->CheckBroad No (Peak ~1660) Result_Acid Hydrolysis Product (Benzofuran-2-carboxylic acid) CheckBroad->Result_Acid Yes (OH present) CheckDoublet NH Doublet (3200-3350)? CheckBroad->CheckDoublet No CheckDoublet->Result_Acid No (Likely wet sample) Result_Hydrazide CONFIRMED: 1-Benzofuran-2-carbohydrazide CheckDoublet->Result_Hydrazide Yes

Figure 2: Spectral decision tree for validating 1-Benzofuran-2-carbohydrazide purity.

Part 4: Advanced Experimental Protocol (Self-Validating)

This protocol uses the KBr Pellet Method . The "Self-Validating" aspect ensures that atmospheric moisture does not generate false positives for the Amide I band.

Materials
  • Sample: 1-Benzofuran-2-carbohydrazide (dry solid).

  • Matrix: Spectroscopic grade Potassium Bromide (KBr), dried at 110°C.

  • Equipment: Hydraulic Press, Agate Mortar/Pestle, FTIR Spectrometer.

Step-by-Step Methodology
  • Desiccation (Critical Control Point):

    • Pre-dry the KBr powder and the hydrazide sample in a vacuum oven at 60°C for 2 hours.

    • Reasoning: Hydrazides are H-bond donors/acceptors and attract water. Adsorbed water creates a bending mode peak at ~1640 cm⁻¹, which overlaps perfectly with the hydrazide C=O peak, leading to false structural confirmation.

  • Grinding & Dispersion:

    • Mix 1.5 mg of sample with 150 mg of KBr (1:100 ratio).

    • Grind in an agate mortar until the mixture is a fine, non-reflective powder (particle size < 2 µm).

    • Why: Large particles cause Christiansen scattering, resulting in a tilted baseline and distorted peak shapes (the "derivative" look).[1]

  • Pellet Formation:

    • Transfer to a 13mm die.[2][3]

    • Apply 8-10 tons of pressure for 2 minutes under vacuum (if available).

    • Visual Check: The resulting pellet must be transparent.[1][2][4] Cloudy pellets indicate moisture (white spots) or insufficient pressure.

  • Acquisition & Processing:

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (minimum) to improve Signal-to-Noise ratio.

    • Background: Run a pure KBr blank pellet prepared simultaneously.

    • Self-Validation: Check the region 3400–3600 cm⁻¹.[5] A broad "hump" indicates wet KBr. If present, re-dry and re-press.

  • Data Interpretation:

    • Locate the C=O peak.[6][7] It should be a sharp, intense band at 1650–1670 cm⁻¹.

    • Locate the Benzofuran ring breathing modes at ~1250 cm⁻¹ and ~1580 cm⁻¹ to confirm the core scaffold integrity.

References

  • Asian Journal of Chemistry. (2011). Synthesis and Antimicrobial Activity of Some New 1-Benzofuran Derivatives. Retrieved from [Link]

  • MDPI. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide.[8] Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). KBr Pellet Method - Fundamental FTIR Measurement. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Online. (2020). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation Patterns of Benzofuran Hydrazides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofuran hydrazides represent a critical scaffold in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities.[1] Their structural characterization relies heavily on Mass Spectrometry (MS). This guide provides a technical comparison of fragmentation behaviors under Electron Ionization (EI) versus Electrospray Ionization (ESI) , offering researchers a predictive framework for structural elucidation.

This guide moves beyond basic spectral listing to explain the causality of fragmentation—why specific bonds break and how substituent electronics dictate the abundance of diagnostic ions.

Core Comparison: EI vs. ESI Methodologies

For the structural analysis of benzofuran hydrazides, the choice of ionization method fundamentally alters the observed fragmentation landscape.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime High Energy (70 eV)Soft Ionization (Low Energy)
Primary Ion Radical Cation (

)
Protonated Molecule (

)
Dominant Mechanism Homolytic Cleavage, Radical-site initiationHeterolytic Cleavage, Charge-remote fragmentation
Key Application Fingerprinting, Library Matching (NIST)Pharmacokinetics, Metabolite ID, LC-coupling
Hydrazide Stability Low (Rapid N-N cleavage)High (Requires CID to fragment)
Expert Insight

Use EI for Structural Confirmation: The radical cation generated in EI is highly unstable, driving extensive fragmentation that reveals the "skeleton" of the benzofuran core. Use ESI for Biological Assays: In drug metabolism studies (DMPK), ESI is superior for detecting intact conjugates and avoiding thermal degradation of the labile hydrazide bond.

Fragmentation Mechanics: The "Why" and "How"

The fragmentation of benzofuran hydrazides is governed by the stability of the benzofuroyl cation and the lability of the N-N bond .

Pathway A: The Acylium Ion Formation (Dominant)

Whether in EI or ESI, the most abundant fragment often arises from the cleavage of the hydrazide linkage.

  • Mechanism: The carbonyl oxygen or the hydrazide nitrogen is ionized/protonated. Inductive cleavage breaks the C-N bond.

  • Result: Loss of the hydrazine moiety (

    
     in EI or 
    
    
    
    in ESI) to form the stable Benzofuroyl cation (m/z 145) .
Pathway B: The Isocyanate Rearrangement

A secondary pathway involves the loss of ammonia (


) or a distinct rearrangement leading to an isocyanate species.
  • Mechanism: Transfer of a proton from the terminal nitrogen to the internal nitrogen (or leaving group), followed by elimination.

  • Result: Formation of a Benzofuran-isocyanate ion (m/z 159).

Pathway C: Ring Disintegration (High Energy)

Under high collision energies (CID > 30 eV) or EI, the benzofuran ring itself fragments.

  • Mechanism: Loss of Carbon Monoxide (CO) from the furan ring (retro-Diels-Alder-like contraction).

  • Result: Transition from Benzofuroyl (m/z 145)

    
     Benzofuran cation (m/z 117) 
    
    
    
    Phenyl cation derivative (m/z 89).

Visualization of Fragmentation Logic

The following diagram maps the fragmentation pathways for Benzofuran-2-carbohydrazide (MW 176), the parent compound of this class.

BenzofuranFragmentation M_Ion Molecular Ion [M+H]+ (m/z 177) M+. (m/z 176) Acylium Benzofuroyl Cation (m/z 145) [Base Peak] M_Ion->Acylium Alpha-Cleavage Hydrazine Loss of N2H3/N2H4 (Hydrazine) Isocyanate Isocyanate Ion (m/z 159) M_Ion->Isocyanate Rearrangement Ammonia Loss of NH3 BenzofuranCat Benzofuran Cation (m/z 117) Acylium->BenzofuranCat Inductive Cleavage CO_Loss1 - CO (28 Da) PhenylCat Phenyl Cation (m/z 89) BenzofuranCat->PhenylCat Ring Contraction CO_Loss2 - CO (28 Da)

Caption: Logical fragmentation tree for Benzofuran-2-carbohydrazide showing primary cleavage events.

Quantitative Data Profile

The following table summarizes predicted and observed diagnostic ions for Benzofuran-2-carbohydrazide and a 5-Methoxy derivative , illustrating substituent effects.

Fragment Identitym/z (Unsubstituted)m/z (5-Methoxy Derivative)Relative Abundance (EI)Origin/Mechanism
Molecular Ion (

)
176 206 40-60%Parent molecule survival.
Benzofuroyl Cation 145 175 100% (Base Peak)

-cleavage of hydrazide N-N bond.
Isocyanate Ion 15918910-25%Loss of

via rearrangement.
Benzofuran Cation 11714730-50%Loss of CO from Acylium ion.
Ring Fragment 8911920-40%Secondary loss of CO (Furan ring break).
Substituent Loss N/A191 (

)
5-15%Loss of methyl radical from methoxy group.

Note: In ESI-MS/MS, the relative abundances depend heavily on Collision Energy (CE). At low CE (10-15 eV), the


 dominates. At medium CE (25-35 eV), the Acylium ion (m/z 145/175) becomes the base peak.

Experimental Protocol: LC-MS/MS Characterization

To ensure reproducible data for benzofuran hydrazides, follow this self-validating protocol. This workflow is designed to differentiate between isobaric impurities and the target hydrazide.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol (HPLC grade) . Avoid protic solvents if analyzing for labile acyl-hydrazones to prevent hydrolysis.

  • Dilution: Dilute to 1 µg/mL with 50:50 Methanol:Water + 0.1% Formic Acid.

Step 2: LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source for ESI).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Hydrazides are polar and may elute early; ensure sufficient retention time to avoid ion suppression.

Step 3: MS Parameters (ESI Source)
  • Mode: Positive Ion (

    
    ).[2]
    
  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100-135 V (Optimize to prevent in-source fragmentation of the N-N bond).

  • Collision Energy (CID): Stepped energy (10, 20, 40 eV) is recommended to observe the transition from Parent

    
     Acylium 
    
    
    
    Ring Fragments.
Step 4: Data Validation (Self-Check)
  • Check 1: Does the spectrum show a peak at

    
    ? (Loss of 
    
    
    
    ). If yes, confirms terminal primary amine (hydrazide).
  • Check 2: Is the Base Peak

    
     or 
    
    
    
    ? If yes, confirms the hydrazide linkage cleavage.
  • Check 3: Are there "ghost peaks" at

    
     (Sodium adduct) or 
    
    
    
    (Potassium adduct)? Hydrazides are potent chelators; these adducts are common and confirm the molecular weight.

References

  • Dias, H. J., et al. (2017). "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 52(12), 809-816. Retrieved from [Link]

  • Vessecchi, R., et al. (2019).[3] "Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 54(1), 1-10. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Benzofuran-2-carboxaldehyde Mass Spectrum. Retrieved from [Link]

  • El-Hiti, G. A., et al. (2023).[4] "(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide."[1] Molbank, 2023(2), M1665. Retrieved from [Link][1]

Sources

Comparative Biological Activity of Benzofuran and Indole Carbohydrazides: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The development of novel therapeutic agents frequently relies on the strategic functionalization of privileged heterocyclic scaffolds. Among these, the benzofuran and indole nuclei, when coupled with a carbohydrazide linker, have emerged as highly potent, versatile pharmacophores. The carbohydrazide moiety (–CO–NH–NH₂–) serves as a dynamic structural bridge; its dual hydrogen-bonding capacity (both donor and acceptor) and metal-chelating potential allow for precise interactions within complex protein binding pockets.

As drug development professionals evaluate these scaffolds for hit-to-lead optimization, understanding the divergent biological activities dictated by their core heteroatoms—oxygen in benzofuran versus nitrogen in indole—is critical. This guide objectively compares the mechanistic pathways, quantitative performance, and experimental validation protocols for both classes of compounds.

Structural and Mechanistic Divergence

The fundamental biophysical difference between these two scaffolds lies in their heteroatom electronics.

  • Benzofuran Carbohydrazides: The oxygen atom in the benzofuran ring acts strictly as a hydrogen-bond acceptor. This alters the dipole moment and increases the lipophilicity of the scaffold compared to indoles. Consequently, benzofuran derivatives exhibit profound efficacy in crossing the blood-brain barrier, making them exceptional candidates for neurological targets, such as Monoamine Oxidase B (MAO-B) inhibition in Parkinson's disease 1. They also demonstrate robust broad-spectrum antimicrobial and antitubercular activities 2.

  • Indole Carbohydrazides: The secondary amine (NH) in the indole ring acts as a strong hydrogen-bond donor. This allows the scaffold to interact intimately with the backbone carbonyls of specific kinase hinge regions and protein interfaces. Indole carbohydrazides are highly prominent in oncology, specifically acting as tubulin polymerization inhibitors 3 and unique inducers of methuosis (a non-apoptotic, macropinosome-driven cell death pathway) 4.

TargetPathways Core Carbohydrazide Pharmacophore Benzo Benzofuran Scaffold (H-Bond Acceptor) Core->Benzo Indole Indole Scaffold (H-Bond Donor) Core->Indole MAOB MAO-B Inhibition (Neurological) Benzo->MAOB TB Antimycobacterial (Infectious Disease) Benzo->TB Tubulin Tubulin Destabilization (Oncology) Indole->Tubulin Methuosis Methuosis Induction (Oncology) Indole->Methuosis

Pharmacological divergence of benzofuran and indole carbohydrazide scaffolds.

Quantitative Data Comparison

To objectively assess the translational potential of these scaffolds, we must look at their in vitro potency across their primary targets. The table below summarizes the biological activity of representative optimized derivatives from recent literature.

Scaffold ClassRepresentative CompoundPrimary Biological TargetPotency (IC₅₀ / LC₅₀ / MIC)Mechanism of Action
Benzofuran Compound 3c (5-methoxy hybrid)MAO-B (Parkinson's)IC₅₀ = 0.040 µMCompetitive reversible inhibition
Benzofuran Compound 4 (3-carbohydrazide)M. tuberculosis H37RvMIC = 2 µg/mLDisruption of cell wall synthesis
Indole Compound 6i (thiophenyl hybrid)Tubulin (COLO 205 cells)LC₅₀ = 71 nMColchicine-site binding (G2/M arrest)
Indole Compound 12A (pyrimidine hybrid)Macropinosomes (HeLa)Vacuolization at 1 µMMethuosis induction (non-apoptotic)

Data aggregated from established structure-activity relationship (SAR) studies 1, 3, 4.

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, the biological activity of these compounds must be evaluated using self-validating assay systems. Below are the definitive, step-by-step methodologies for screening the primary targets of both scaffolds.

Protocol A: Fluorometric Assay for MAO-B Inhibition (Benzofurans)

Causality Insight: Why utilize a fluorometric assay (e.g., Amplex Red) instead of a standard colorimetric assay? Benzofuran carbohydrazides are highly conjugated, aromatic molecules that often auto-absorb in the UV-Vis spectrum, leading to false positives in colorimetric readouts. Amplex Red shifts detection to the red fluorescent spectrum (Ex/Em 571/585 nm), bypassing compound interference and exponentially increasing the signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4). Dilute recombinant human MAO-B enzyme to a working concentration of 5 µg/mL.

  • Compound Equilibration: In a black 96-well microplate, add 20 µL of the benzofuran carbohydrazide test compound (serial dilutions from 10 µM to 0.001 µM) and 40 µL of the MAO-B enzyme solution. Incubate at 37°C for 15 minutes to allow for thermodynamic equilibrium binding.

  • Reaction Initiation: Add 40 µL of the reaction mixture containing 1 mM benzylamine (MAO-B specific substrate), 1 U/mL horseradish peroxidase (HRP), and 10 µM Amplex Red reagent.

  • Kinetic Measurement: Immediately measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Ex = 571 nm, Em = 585 nm).

  • Self-Validation Step: Orthogonal Selectivity Profiling. To prove the compound is selectively targeting MAO-B, a parallel assay must be run using MAO-A (with p-tyramine as the substrate). Include Selegiline as a positive control for MAO-B and Clorgyline as a positive control for MAO-A. Calculate the Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B) 1.

Protocol B: Dynamic Tubulin Polymerization Assay (Indoles)

Causality Insight: While endpoint cytotoxicity assays confirm cell death, they do not confirm the mechanism. By monitoring the real-time fluorescence enhancement of a fluorophore incorporated into the growing microtubule polymer, researchers can kinetically distinguish between tubulin destabilizers (like indole carbohydrazides) and stabilizers.

Step-by-Step Methodology:

  • Tubulin Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in PIPES buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL. Keep strictly on ice.

  • Assembly of Reaction: In a pre-chilled 96-well half-area plate, add 10 µL of the indole carbohydrazide test compound (at 5 µM and 10 µM concentrations).

  • Initiation: Add 10 µL of 10 mM GTP (the energy source for polymerization) and a fluorescent reporter dye (e.g., DAPI, which increases quantum yield upon binding to polymerized microtubules). Quickly add 40 µL of the chilled tubulin solution to each well.

  • Fluorescence Monitoring: Immediately transfer the plate to a reader pre-warmed to 37°C. Measure fluorescence (Ex = 340 nm, Em = 440 nm) every 1 minute for 60 minutes.

  • Self-Validation Step: Mechanistic Fingerprinting. The assay must include Colchicine (a known destabilizer) and Paclitaxel (a known stabilizer). A true indole-based tubulin inhibitor will yield a flat or suppressed kinetic curve identical to the Colchicine control, proving it binds to the colchicine site and prevents G2/M phase transition 3.

ValidationWorkflow Prep 1. Reagent & Target Preparation Incubate 2. Ligand-Target Equilibration Prep->Incubate Measure 3. Kinetic Measurement Incubate->Measure Validate 4. Orthogonal Self-Validation Measure->Validate

Self-validating high-throughput screening workflow for carbohydrazides.

Conclusion

Both benzofuran and indole carbohydrazides are highly privileged structures, but their utility is strictly governed by their electronic profiles. Benzofurans excel in environments requiring hydrogen-bond acceptors and higher lipophilicity (CNS targets, bacterial cell walls) 5. Indoles, leveraging their potent hydrogen-bond donating NH group, are superior for anchoring into deep kinase and tubulin pockets in oncology applications. Proper selection of the scaffold, coupled with self-validating kinetic assays, is the cornerstone of successful hit-to-lead progression in drug discovery.

References

  • Biological activity evaluation of novel monoamine oxidase inhibitory compounds targeting Parkinson disease. PubMed.
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC.
  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PMC.
  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. PMC.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.

Sources

Comprehensive Thermal Analysis (TGA/DSC) of 1-Benzofuran-2-carbohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In drug discovery and materials science, 1-Benzofuran-2-carbohydrazide serves as a pivotal building block for synthesizing biologically active Schiff bases and transition metal complexes[1][2]. Understanding its thermal stability through is critical for determining safe processing temperatures, shelf-life, and suitability for high-temperature synthesis[3]. This guide objectively compares the thermal profile of 1-Benzofuran-2-carbohydrazide against common alternatives like Carbohydrazide and Isonicotinic Acid Hydrazide (IDH), providing researchers with validated protocols and mechanistic insights.

Comparative Thermal Performance Data

The thermal robustness of a hydrazide is heavily dictated by its molecular backbone. The presence of the benzofuran ring imparts significant rigidity and electron delocalization, enhancing thermal stability compared to aliphatic alternatives[2][3].

Table 1: Quantitative Thermal Comparison of Key Hydrazides
CompoundStructural ClassMelting Point (Tm, °C)Onset Decomposition (Td, °C)Primary Application
1-Benzofuran-2-carbohydrazide Bicyclic Heteroaromatic~175 - 182> 215Complexation, Anti-TB agents
Isonicotinic Acid Hydrazide (IDH) Monocyclic Heteroaromatic170 - 174~ 200Anti-TB agents, Curing agents
Carbohydrazide Aliphatic150 - 153~ 160Oxygen scavengers, Precursors

Data supported by comparative thermal analysis of dihydrazides and benzofuran derivatives[2][3]. The aromaticity in 1-Benzofuran-2-carbohydrazide and IDH contributes to higher melting points and delayed decomposition onsets compared to the purely aliphatic Carbohydrazide[3].

Mechanistic Insights: The Causality of Thermal Behavior

When subjecting 1-Benzofuran-2-carbohydrazide to TGA/DSC, the thermogram typically reveals a sharp endothermic peak corresponding to the melting point, followed by a complex sequence of thermal events:

  • Phase Transition (Melting): The DSC curve shows an endothermic phase change without mass loss in the TGA. The high Tm is a direct result of strong intermolecular hydrogen bonding between the hydrazide moieties (-CONHNH2) and the π-π stacking of the benzofuran rings.

  • Primary Decomposition: TGA indicates an onset of mass loss (Td) typically above 215 °C. Mechanistically, this initial degradation involves the within the hydrazide group, releasing nitrogen gas and ammonia[4].

  • Secondary Degradation: At temperatures exceeding 350 °C, the benzofuran ring itself begins to undergo pyrolytic fragmentation, leading to carbonaceous char formation[4].

Validated Experimental Protocol: Simultaneous TGA/DSC

To ensure trustworthiness, the following protocol is designed as a self-validating system. By coupling TGA and DSC, researchers can differentiate between physical phase changes (e.g., melting, where mass is constant) and chemical degradation (where mass is lost)[3][5].

Step-by-Step Methodology

Step 1: Instrument Calibration (Self-Validation)

  • Action: Calibrate the DSC heat flow and temperature using a high-purity Indium standard (Tm = 156.6 °C). Run an empty aluminum pan baseline prior to the sample run.

  • Causality: Baseline subtraction isolates the sample's true thermal response, preventing instrument thermal drift from being misinterpreted as broad phase transitions.

Step 2: Sample Preparation

  • Action: Accurately weigh 2.0 to 5.0 mg of 1-Benzofuran-2-carbohydrazide into a standard aluminum crucible[6].

  • Causality: Using a small sample mass prevents thermal gradients within the sample bed, ensuring sharp, well-resolved DSC peaks and accurate onset temperatures[5].

Step 3: Atmosphere Control

  • Action: Purge the furnace with high-purity Nitrogen (N2) at a constant flow rate of 50 mL/min[3].

  • Causality: An inert atmosphere prevents oxidative degradation. If oxygen were present, the exothermic oxidation of the organic backbone would mask the true pyrolytic decomposition profile.

Step 4: Thermal Programming

  • Action: Heat the sample from ambient temperature to 600 °C at a controlled heating rate of 10 °C/min[3][6].

  • Causality: A 10 °C/min rate is the industry standard balance. Faster rates (e.g., >50 °C/min) cause thermal lag, artificially shifting the apparent melting and decomposition points to higher temperatures[5].

Step 5: Data Analysis

  • Action: Determine the melting point from the extrapolated onset of the endothermic DSC peak. Calculate the decomposition temperature (Td) from the extrapolated onset of the first significant mass loss step on the TGA curve[3].

Workflow Visualization

G N1 Sample Preparation (2-5 mg in Al Pan) N2 Atmosphere Control (N2 Purge, 50 mL/min) N1->N2 N3 Thermal Programming (10 °C/min to 600 °C) N2->N3 N4 Simultaneous Data Acquisition N3->N4 N5 TGA: Mass Loss & Decomposition Onset N4->N5 N6 DSC: Heat Flow & Melting Point (Tm) N4->N6 N7 Thermal Stability Validation N5->N7 N6->N7

Caption: Workflow for simultaneous TGA/DSC thermal analysis of 1-Benzofuran-2-carbohydrazide.

References

  • A Comparative Analysis of the Thermal Stability of Isonicotinic Acid Dihydrazide and Other Key Dihydrazides. Benchchem. 3

  • Application Notes & Protocols: Characterization of Pyrazine-2-Carbohydrazide. Benchchem. 6

  • Synthesis, characterization, and biological investigation of Bis(N,N'-bis(benzylidene)-2 pyridine carbohydrazide) molybdenum. MedCrave online. 4

  • Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. PMC / NIH. 5

  • Synthesis, spectroscopic, thermal, and biological activities of mixed ligand complexes containing EN′-(3,4,5-trimethoxybenzylidene)benzofuran-2-carbohydrazide and 2-aminothiophenol. ResearchGate. 1

  • Synthesis, characterization, and biological activity studies of (E)-N'-((thiophen-2-yl)methylene)benzofuran-2-carbohydrazide. TUBITAK. 2

Sources

Validating the Synthesis of 1-Benzofuran-2-carbohydrazide: A Comparison Guide to Melting Point Determination Methods

Author: BenchChem Technical Support Team. Date: March 2026

As a pivotal intermediate in the design of biologically active Schiff bases, anti-tubercular agents, and kinase inhibitors, 1-Benzofuran-2-carbohydrazide requires rigorous purity validation before downstream application[1]. The synthesis typically involves the esterification of benzofuran-2-carboxylic acid followed by hydrazinolysis. However, unreacted starting materials (like ethyl benzofuran-2-carboxylate) or residual hydrazine can severely compromise subsequent drug development workflows.

For researchers and application scientists, determining the melting range remains the gold standard for rapid, solid-state purity validation. This guide objectively compares the performance of traditional manual capillary methods against automated optoelectronic systems, providing the underlying thermodynamic causality and step-by-step experimental protocols required to establish a self-validating analytical workflow.

The Thermodynamic Causality of Melting Point Depression

To understand why melting point is a definitive metric for purity, we must look at the intermolecular forces governing the solid state. Pure 1-benzofuran-2-carbohydrazide forms a highly ordered crystal lattice, heavily stabilized by intermolecular hydrogen bonding between the terminal amino group (-NH2), the amide carbonyl (-C=O), and the benzofuran oxygen. This strong network results in a sharp, characteristic melting point of 190–194 °C .

When impurities are present, they introduce geometric defects into this crystalline lattice. According to the thermodynamic principles of solid solutions (related to Raoult's Law), these structural defects increase the entropy of the solid state. Consequently, less thermal energy is required to disrupt the intermolecular forces and transition the substance into the liquid phase. This phenomenon manifests as both a depressed onset temperature and a broadened melting range (ΔT > 2 °C).

The Self-Validating System: Mixed-Melting Point Determination

To ensure your analytical protocol is a self-validating system, recommends the mixed-melting point technique [2]. By intimately mixing equal parts of your synthesized batch with a certified authentic reference standard of 1-benzofuran-2-carbohydrazide, the assay internally controls for instrument calibration errors. If the synthesized product is pure and identical to the standard, the mixture's melting range will remain sharp at 190–194 °C. Any depression or broadening in this mixed sample definitively proves chemical non-identity or contamination, validating the result independently of the apparatus used[2].

Workflow Visualization

The following diagram illustrates the logical pathways for validating the synthesized product using both manual and automated methodologies.

MP_Validation Syn Synthesis of 1-Benzofuran-2-carbohydrazide Pur Recrystallization (e.g., Ethanol) Syn->Pur Prep Capillary Loading (2.5 - 3.5 mm height) Pur->Prep Split Prep->Split Man Manual Capillary Method (Visual Detection) Split->Man Apparatus I Auto Automated Optoelectronic (Optical Transmission) Split->Auto Apparatus II Eval Melting Range Evaluation (Target: 190-194 °C) Man->Eval Subjective Collapse to Clear Auto->Eval Objective Signal Deviation Pass Pure Product (Sharp Melt, ΔT < 2°C) Eval->Pass Validated Fail Impure Product (Broad/Depressed Melt) Eval->Fail Re-purify

Caption: Workflow comparing manual and automated melting point validation for synthesized 1-Benzofuran-2-carbohydrazide.

Performance Comparison: Manual vs. Automated Systems

When selecting an apparatus for Pharmacopeial purposes, the choice generally falls between Apparatus I (Manual/Visual) and Apparatus II (Automated/Optoelectronic)[2].

Performance MetricManual Capillary Method (Apparatus I)Automated Optoelectronic (Apparatus II)
Detection Mechanism Visual observation via magnifying lensBulk optical properties (light transmission/reflection)[3]
Subjectivity High (dependent on operator's visual acuity)Low (algorithmic threshold detection)
Data Integrity Manual transcription (prone to error)Digital video capture and automated audit trails
Throughput Single sample or limited batchHigh (simultaneous multi-capillary processing)
USP <741> Compliance Fully compliant (Definitive in disputes)[2]Fully compliant (Requires internal calibration)[2]

While automated systems offer superior throughput and objective data logging (crucial for 21 CFR Part 11 compliance in drug development), the manual method remains the definitive standard in the event of a regulatory dispute[2].

Experimental Protocols

To ensure reproducibility, both methods must adhere strictly to the parameters outlined in [3].

Protocol A: Manual Capillary Method (Apparatus I)
  • Sample Preparation: Thoroughly dry the recrystallized 1-benzofuran-2-carbohydrazide under a vacuum. Pulverize the sample into a fine, homogenous powder to ensure uniform heat transfer.

  • Capillary Charging: Use a USP-compatible glass capillary tube (10 cm length, 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness)[2],[3]. Charge the tube by tapping the open end into the powder, then drop it through a long glass tube onto a hard surface to pack the solid tightly. The final packed column height must be exactly 2.5 to 3.5 mm [3].

  • Pre-Heating: Heat the bath or metal block until the temperature reaches approximately 180 °C (10 °C below the expected melting point of 190 °C)[2].

  • Insertion & Ramping: Insert the capillary tube into the apparatus. Adjust the heat source so the temperature rises at a strictly controlled rate of 1 ± 0.5 °C per minute [2],[3].

  • Observation:

    • Onset Point: Record the temperature the moment the column of the substance is observed to collapse definitely against the side of the tube[2].

    • Clear Point: Record the temperature when the test substance becomes completely liquid throughout[2].

Protocol B: Automated Optoelectronic Method (Apparatus II)
  • Sample Preparation: Prepare and pack the capillary tube exactly as described in Protocol A.

  • Instrument Configuration: Insert the capillary into the automated digital image processor (e.g., OptiMelt). Program the start temperature to 180 °C and set the ramp rate to 1 °C/min [3].

  • Automated Detection: Initiate the melt. The instrument will continuously pass a light beam through the capillary.

    • Onset Point: The system records the onset when the detector signal first leaves its initial baseline value (indicating the start of phase transition)[2].

    • Clear Point: The melting point is recorded when the detector signal reaches its final plateau (100% transmission/reflection)[2].

  • Data Verification: Review the captured digital video playback to visually confirm that the algorithmic assessment accurately matched the physical collapse and clear points of the 1-benzofuran-2-carbohydrazide sample[3].

References

  • United States Pharmacopeia. "General Chapters: <741> MELTING RANGE OR TEMPERATURE - Pharmacopeia." uspbpep.com. Available at:[Link]

  • Stanford Research Systems. "Determination of Melting Points According to Pharmacopeia." thinksrs.com. Available at:[Link]

  • Thorat, B. R., et al. (2016). "Synthesis and Antileprotic Activity of Compounds with Benzofuran, Indene, Triazene, and Hydrazone Fragments." ResearchGate. Available at:[Link]

  • HPU2 Journal of Sciences: Natural Sciences and Technology. (2023). vjol.info.vn. Available at:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Benzofuran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe and compliant disposal of 1-Benzofuran-2-carbohydrazide. As a compound integrating the benzofuran heterocyclic core with a carbohydrazide functional group, it necessitates a cautious and informed approach to waste management.[1] This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds in a laboratory setting. Our objective is to provide procedural clarity and the scientific rationale behind each step, ensuring both personal safety and environmental responsibility.

Core Principle: Proactive Hazard Assessment

Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for 1-Benzofuran-2-carbohydrazide, our primary directive is to operate under the principle of precaution. We must infer its potential hazards from its constituent moieties: the benzofuran group and the carbohydrazide group.

  • Benzofuran Moiety: Benzofuran and its derivatives are recognized as potentially hazardous. For instance, 2,3-Benzofuran is classified as a flammable liquid, suspected of causing cancer, and may cause organ damage through prolonged exposure.[2][3] It is also considered harmful to aquatic life with long-lasting effects.[2]

  • Hydrazide/Carbohydrazide Moiety: Hydrazine and its derivatives are a class of compounds with well-documented toxicity. Many are considered hazardous waste by the U.S. Environmental Protection Agency (EPA).[4] They can be toxic if swallowed, inhaled, or in contact with skin, and many are suspected carcinogens.[5] Carbohydrazide itself is considered a hazardous substance, potentially causing irritation to the eyes, skin, and respiratory system.[6]

Therefore, 1-Benzofuran-2-carbohydrazide must be treated as a hazardous chemical waste, with protocols reflecting the potential for toxicity, carcinogenicity, and environmental harm.

Immediate Safety & Handling Protocols

Proper disposal begins with safe handling during use. The following measures are mandatory to minimize exposure and prevent accidental release.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense.

  • Eye Protection: Wear chemical safety goggles with side shields or a full-face shield, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[7]

  • Hand Protection: Use chemical-resistant gloves, such as neoprene or nitrile.[8] Always inspect gloves before use and use proper removal technique to avoid skin contact.[9]

  • Body Protection: A flame-resistant lab coat and full-length pants are required.[8] Ensure clothing is laundered separately if it becomes contaminated.[6]

  • Respiratory Protection: All handling of the solid material or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[7]

Engineering Controls:

  • Chemical Fume Hood: Always handle 1-Benzofuran-2-carbohydrazide in a well-ventilated area, preferably a certified chemical fume hood.[5][7]

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[8][10]

Step-by-Step Disposal Workflow

The proper disposal of 1-Benzofuran-2-carbohydrazide is a multi-step process that ensures compliance with hazardous waste regulations such as those from the EPA.[11][12]

Step 1: Waste Characterization and Segregation

Immediately upon generation, all waste containing 1-Benzofuran-2-carbohydrazide must be classified as Hazardous Chemical Waste .

  • Segregate Incompatibles: Do not mix this waste with other chemical waste streams. It is crucial to keep it isolated from strong oxidizing agents (e.g., nitrates, perchlorates, nitric acid) as hydrazine derivatives can react violently.[6][13] Also, keep it separate from acids and bases.[8][11]

  • Types of Waste:

    • Pure Compound/Unused Reagent: The original container with the remaining product.

    • Contaminated Labware: Items such as weighing paper, spatulas, pipette tips, and gloves that have come into direct contact with the chemical.

    • Solutions: Aqueous or solvent-based solutions containing the compound.

    • Rinsate: The first rinse of any container that held the pure compound must be collected as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.[14]

Step 2: Containerization

Selecting the correct container is critical to prevent leaks and reactions.

  • Container Requirements:

    • Must be in good condition, free of cracks or defects.[11]

    • Must be chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • Must have a secure, tight-fitting lid. Containers must be kept closed at all times except when adding waste.[8][11]

  • Specific Procedures:

    • Pure Compound: If possible, dispose of the compound in its original container.[15]

    • Contaminated Solids: Place all contaminated disposable materials (gloves, wipes, weighing paper) into a designated, clearly labeled, sealable plastic bag. This bag should then be placed in a rigid, puncture-proof hazardous waste container.[5][8]

    • Contaminated Sharps: Needles, syringes, or broken glass must be placed in a designated, puncture-proof sharps container labeled as hazardous waste.[15]

    • Liquid Waste: Collect in a sealable, compatible container. Do not fill the container beyond 90% capacity to allow for vapor expansion.

Step 3: Labeling

Proper labeling is a legal requirement and essential for safety.

  • Label Contents: The container must be clearly labeled with the words "Hazardous Waste" .[8][11]

  • Chemical Identification: List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For this waste, it would be "1-Benzofuran-2-carbohydrazide" and the solvent if applicable.[11]

  • Hazard Identification: Clearly indicate the associated hazards. Based on our assessment, this should include "Toxic" and potentially "Carcinogen".[8]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[11][16]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[11]

  • Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment tray or tub to contain any potential leaks.[8]

  • Storage Time: Regulations require the removal of a full container from the SAA within 72 hours.[11] Even if not full, containers should be disposed of regularly (e.g., within 90 days or per institutional policy).[8][16]

Spill and Emergency Procedures

In the event of a spill, a swift and correct response is crucial.

  • Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.

  • Control Ignition Sources: If the compound is in a flammable solvent, eliminate all sources of ignition.[13]

  • Assess the Spill: For small spills that you are trained to handle, proceed with cleanup. For large or unmanageable spills, contact your institution's Environmental Health & Safety (EHS) department immediately.[11]

  • Cleanup:

    • Wear the full PPE detailed in Section 2.

    • Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial sorbent. Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.[13]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]

    • Wipe the spill area with a suitable solvent (e.g., isopropanol) and a disposable cloth. Place the cloth in the contaminated waste container.[5]

    • Label the container as hazardous waste, detailing the contents of the spill.

Final Disposal

Hazardous waste must be disposed of through a licensed professional waste disposal service.

  • Contact EHS: Arrange for pickup of your properly containerized and labeled waste through your institution's EHS office or equivalent department.[8]

  • Disposal Method: The most common and accepted disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[4][9]

  • Do Not:

    • Never dispose of 1-Benzofuran-2-carbohydrazide down the drain.[13] It can be harmful to aquatic life.[2]

    • Never dispose of it in the regular trash.

    • Never allow it to evaporate in the fume hood as a method of disposal.[14]

Disposal Protocol Summary

Parameter Requirement Rationale
Waste Classification Hazardous Chemical WastePotential toxicity, carcinogenicity, and environmental hazards based on structural analogs.[2][4][5]
Primary Container Compatible (HDPE, Glass), Sealable, Good ConditionTo prevent leaks, spills, and chemical reactions.[11]
Secondary Container Required for all liquidsTo contain spills or leaks from the primary container.[8]
Labeling "Hazardous Waste", Full Chemical Names & %, Hazard Warning ("Toxic"), DateEnsures regulatory compliance and informs handlers of the contents and risks.[8][11]
Storage Location Designated Satellite Accumulation Area (SAA) near point of generationTo maintain control and minimize transit of hazardous materials within the lab.[11][16]
Incompatible Wastes Strong Oxidizers, Acids, BasesTo prevent dangerous chemical reactions.[6][13]
Final Disposal Licensed Hazardous Waste Vendor (via EHS)Ensures disposal is compliant with all local, state, and federal regulations.[9][17]

Logical Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 1-Benzofuran-2-carbohydrazide waste.

Caption: Disposal workflow for 1-Benzofuran-2-carbohydrazide.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines. Retrieved from [Link]

  • CPAchem Ltd. (n.d.). Safety Data Sheet: 2,3-Benzofuran. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

  • Capot Chemical. (2024, August 2). Material Safety Data Sheet: 2-Ethyl-1-benzofuran. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]

  • Chem Service. (2015, November 26). Safety Data Sheet: 2,3-Benzofuran. Retrieved from [Link]

  • U.S. Nuclear Regulatory Commission. (2001, March 26). Turkey Point Units 3 and 4, NPDES Permit Number FL0001562 Request for Use of Carbohydrazide. Retrieved from [Link]

  • Cole-Parmer. (2006, June 29). Material Safety Data Sheet - 1H-indole-7-carbohydrazide, 97%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste. Retrieved from [Link]

  • Georganics. (2011, January 5). Safety Data Sheet: Benzofuran-2-carboxaldehyde. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSCs): Carbofuran. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Al-Warhi, T., Al-Ghorbani, M., Hagar, M., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-Benzofuran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical operational manual for handling 1-Benzofuran-2-carbohydrazide (CAS: 42974-19-6).[1] It is designed for researchers and safety officers requiring immediate, actionable safety protocols.

Executive Safety Assessment

Compound Identity: 1-Benzofuran-2-carbohydrazide CAS: 42974-19-6 Physical State: White to pale yellow crystalline solid.[1]

Hazard Profiling (The "Why" Behind the Protocol)

While specific toxicological data for this exact derivative is limited, the structural integration of a benzofuran scaffold with a hydrazide functional group necessitates a conservative, high-risk handling approach based on the Precautionary Principle .[1]

  • Hydrazide Moiety (-CONHNH₂): Hydrazides are chemically reactive reducing agents. They are established skin sensitizers and potential mutagens . Metabolic hydrolysis can release hydrazine derivatives, which are often hepatotoxic and carcinogenic.

  • Benzofuran Scaffold: The parent compound (Benzofuran) is classified as a Group 2B Carcinogen (possibly carcinogenic to humans) and is toxic to aquatic environments.

  • Reactivity: Incompatible with strong oxidizing agents.[2] Risk of violent reaction or formation of toxic nitrogen oxides (NOx) upon combustion.[2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways common to solid-phase handling (inhalation of dust) and solution-phase synthesis (dermal absorption).[1]

Protection ZoneRequired EquipmentTechnical Justification
Respiratory Fume Hood (Certified) Mandatory. Do not handle on an open bench.[1] The hydrazide group poses a risk of respiratory sensitization.[2] Face velocity must be 80–100 fpm.
Ocular Chemical Splash Goggles Safety glasses are insufficient for powders that may become airborne or solutions that may splash. Goggles provide a seal against particulates.
Dermal (Hands) Double Nitrile Gloves Inner: 4 mil Nitrile (Tactility). Outer: 5-8 mil Nitrile or Laminate (Barrier). Reasoning: Hydrazides can permeate standard latex. Double gloving creates a "breakthrough buffer" allowing safe doffing of the outer glove upon contamination.
Body Lab Coat (Buttoned) Standard cotton/poly blend is acceptable for solid handling. Use a chemical-resistant apron if handling large liquid volumes (>100 mL).
Footwear Closed-toe, Non-porous Leather or synthetic leather. Mesh sneakers allow rapid chemical penetration to the skin.

Safe Handling Workflow

The following workflow enforces a "Zero-Contact" policy.

Phase 1: Preparation & Weighing

Objective: Eliminate static discharge and aerosolization of the solid.

  • Static Control: Use an antistatic gun or bar on the weighing boat and spatula before touching the compound. Dry crystalline powders are prone to static fly-off.

  • Containment: Place the analytical balance inside the fume hood. If the balance is external, use a secondary containment vessel (e.g., a tared vial with a cap) to transport the solid.[1] Never transport an open weighing boat across the lab.

  • Transfer: Use a disposable funnel for transfer into reaction vessels to prevent dusting on the vessel neck (which compromises the seal).

Phase 2: Solubilization

Solubility Profile: Low water solubility; soluble in DMSO, DMF, and Methanol.

  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents are penetration enhancers . They will carry the dissolved hydrazide through gloves and skin faster than the solid alone.

  • Exotherm Check: Hydrazides can be reducing. Add solvent slowly.

  • Labeling: Immediately label the solution with "Caution: Sensitizer/Mutagen Suspect."

Phase 3: Reaction & Cleanup[1]
  • Incompatibility: NEVER mix with strong oxidizers (e.g., permanganates, peroxides, bleach) during the reaction unless part of a controlled, cooled, and shielded protocol.[1] This can generate heat and gas (N₂), risking over-pressurization.

  • Glassware: Rinse all glassware with a solvent (acetone/methanol) inside the hood before removing it for washing. Collect this rinse as hazardous waste.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling spills, emphasizing the difference between solid and solution states.

SpillResponse Start Spill Detected Assess Assess State Start->Assess Solid Solid Powder Assess->Solid Liquid Solution (DMSO/DMF) Assess->Liquid ActionSolid 1. Dampen paper towel (avoid dust) 2. Cover spill 3. Scoop into waste Solid->ActionSolid ActionLiquid 1. Absorb with vermiculite/pads 2. Do NOT use bleach (Oxidizer Risk) 3. Scoop into waste Liquid->ActionLiquid Disposal Seal in HazWaste Bag Label: 'Toxic/Sensitizer' ActionSolid->Disposal ActionLiquid->Disposal Decon Wash Area with Soap & Water (Surfactant removal) Disposal->Decon

Figure 1: Decision logic for 1-Benzofuran-2-carbohydrazide spill remediation. Note the prohibition of oxidative cleaners (bleach) during the initial cleanup to prevent reaction.[1]

Disposal & Waste Management

Proper disposal is critical to prevent environmental contamination and downstream safety hazards.

Waste Segregation Protocol
Waste StreamContentsDisposal Action
Solid Waste Contaminated gloves, weighing boats, paper towels, spill debris.[1]Double-bag in clear polyethylene bags. Label as "Hazardous Solid: Toxic/Sensitizer."
Liquid Waste Mother liquors, rinses (Acetone/DMSO/DMF).Collect in a dedicated "Organic Waste" carboy. Do not mix with Oxidizing Waste streams.
Sharps Contaminated needles/syringes.Immediate disposal in a rigid sharps container. Do not recap needles.
Deactivation (Advanced)

Note: Only perform if required by institutional policy. Incineration is preferred. If chemical deactivation is mandated, hydrazides can be oxidized to innocuous gases. However, this is exothermic .

  • Method: Dilute the hydrazide solution significantly. Slowly add dilute household bleach (sodium hypochlorite) in an ice bath inside a fume hood.

  • Warning: This releases Nitrogen gas. Ensure the vessel is vented (not sealed) to prevent explosion.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 2764070, 1-Benzofuran-2-carbohydrazide. Retrieved March 5, 2026, from [Link][1]

  • Redox. (2024). Safety Data Sheet: Carbohydrazide. Retrieved March 5, 2026, from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] Retrieved March 5, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved March 5, 2026, from [Link][1]

Sources

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